Flupyrsulfuron
描述
Structure
3D Structure
属性
CAS 编号 |
150315-10-9 |
|---|---|
分子式 |
C14H12F3N5O7S |
分子量 |
451.34 g/mol |
IUPAC 名称 |
2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-6-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H12F3N5O7S/c1-28-8-5-9(29-2)20-12(19-8)21-13(25)22-30(26,27)10-6(11(23)24)3-4-7(18-10)14(15,16)17/h3-5H,1-2H3,(H,23,24)(H2,19,20,21,22,25) |
InChI 键 |
HCNBYBFTNHEQQJ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=CC(=N2)C(F)(F)F)C(=O)O)OC |
规范 SMILES |
COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=CC(=N2)C(F)(F)F)C(=O)O)OC |
其他CAS编号 |
150315-10-9 |
同义词 |
2-(4,6-dimethoxypyrimidin-2-ylcarbamoylsulfamoyl)-6-(trifluoromethyl)nicotinic acid flupyrsulfuron methyl 2-((((4,6-dimethoxy-2-pyrimidinylamino)carbonyl)amino)sulfonyl)-6-(trifluoromethyl)-3-pyridinecarboxylate monosodium salt |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mode of Action of Flupyrsulfuron-methyl on Acetolactate Synthase
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Flupyrsulfuron-methyl is a potent and selective herbicide belonging to the sulfonylurea class. Its herbicidal activity stems from the specific inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthesis of branched-chain amino acids in plants. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound-methyl, detailing its interaction with ALS, the resulting biochemical consequences, and the basis for its selectivity in certain crops. The guide includes a summary of available quantitative data, detailed experimental protocols for studying its effects, and visual representations of the key pathways and workflows to facilitate a deeper understanding for research and development professionals.
Introduction to this compound-methyl
This compound-methyl is a post-emergence herbicide used for the control of grass and broadleaf weeds in cereal crops.[1] As a member of the sulfonylurea chemical family, it is characterized by its high efficacy at low application rates and its specific mode of action.[2][3] The chemical structure of this compound-methyl is provided below.
Chemical Structure:
-
IUPAC Name: methyl 2-[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-6-(trifluoromethyl)pyridine-3-carboxylate[4]
-
Molecular Formula: C₁₅H₁₄F₃N₅O₇S[4]
-
Molar Mass: 465.36 g/mol
The Target Enzyme: Acetolactate Synthase (ALS)
Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is the primary target of this compound-methyl. This enzyme is essential in plants and microorganisms but absent in animals, which accounts for the low mammalian toxicity of sulfonylurea herbicides.
ALS catalyzes the first committed step in the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine. These amino acids are essential for protein synthesis and, consequently, for cell division and plant growth. The enzyme requires thiamine pyrophosphate (TPP), flavin adenine dinucleotide (FAD), and a divalent cation (usually Mg²⁺) as cofactors for its catalytic activity.
Molecular Mode of Action
The herbicidal effect of this compound-methyl is initiated by its binding to and inhibition of the ALS enzyme. This interaction is non-competitive, meaning the herbicide does not bind to the active site where the natural substrates (pyruvate and α-ketobutyrate) bind. Instead, it binds to a different site on the enzyme, inducing a conformational change that prevents the substrates from accessing the active site. This ultimately blocks the catalytic function of the enzyme.
The inhibition of ALS leads to a rapid cessation of the synthesis of valine, leucine, and isoleucine. This deficiency in essential amino acids halts protein synthesis, which in turn inhibits cell division and overall plant growth. The most pronounced effects are observed in the meristematic tissues (growing points) of the plant, where cell division is most active.
Signaling Pathway of ALS Inhibition
The following diagram illustrates the biochemical pathway of branched-chain amino acid synthesis and the point of inhibition by this compound-methyl.
Quantitative Data on ALS Inhibition
| Herbicide | Plant Species | IC50 (nM) | Reference |
| Chlorsulfuron | Arabidopsis thaliana | 10.8 | |
| Metsulfuron-methyl | Salmonella typhimurium | ~125 |
Note: The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Basis of Selectivity
The selectivity of this compound-methyl, particularly in wheat, is not due to a difference in the sensitivity of the ALS enzyme itself. Instead, selectivity is primarily achieved through the differential metabolism of the herbicide in tolerant and susceptible plant species.
In tolerant crops like wheat, this compound-methyl is rapidly metabolized into non-phytotoxic compounds. The primary metabolic pathway in wheat involves conjugation with glutathione. In contrast, susceptible weed species metabolize the herbicide much more slowly, allowing the active compound to accumulate at the target site and exert its inhibitory effect on ALS.
Experimental Protocols
In Vitro Acetolactate Synthase (ALS) Inhibition Assay
This protocol outlines a method for determining the inhibitory effect of this compound-methyl on ALS activity in vitro.
1. Enzyme Extraction:
- Homogenize young, actively growing plant tissue (e.g., shoots of pea or a susceptible weed species) in a cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 10% glycerol, 1 mM EDTA, 10 mM MgCl₂, 1 mM pyruvate, 10 µM FAD, and 1 mM TPP).
- Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
- Collect the supernatant containing the crude enzyme extract. The protein concentration should be determined using a standard method (e.g., Bradford assay).
2. Assay Reaction:
- Prepare a reaction mixture containing assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, with 20 mM MgCl₂, 2 mM TPP, and 20 µM FAD), 100 mM pyruvate, and varying concentrations of this compound-methyl (dissolved in a suitable solvent like DMSO, with a final solvent concentration below 1% in the assay).
- Initiate the reaction by adding the enzyme extract to the reaction mixture.
- Incubate the reaction at a constant temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).
3. Product Detection (Acetoin Formation):
- Stop the enzymatic reaction by adding sulfuric acid (e.g., 6 N H₂SO₄). This also catalyzes the decarboxylation of acetolactate to acetoin.
- Incubate at a higher temperature (e.g., 60°C) for 15 minutes to ensure complete conversion to acetoin.
- Add a colorimetric reagent containing creatine and α-naphthol.
- Incubate at room temperature for a set time to allow for color development.
- Measure the absorbance at a specific wavelength (e.g., 530 nm) using a spectrophotometer.
4. Data Analysis:
- Calculate the percentage of ALS inhibition for each herbicide concentration relative to a control without the herbicide.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value from the resulting dose-response curve.
Experimental Workflow for Herbicide Mode of Action Study
The following diagram illustrates a typical workflow for investigating the mode of action of an herbicide like this compound-methyl.
References
- 1. This compound-methyl-sodium [sitem.herts.ac.uk]
- 2. This compound-methyl | C15H14F3N5O7S | CID 170354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-methyl sodium | C15H13F3N5NaO7S | CID 15764724 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Synthesis and Pathway of Flupyrsulfuron-methyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flupyrsulfuron-methyl is a selective, post-emergence sulfonylurea herbicide highly effective for the control of grass and broadleaf weeds in cereal crops.[1] Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in susceptible plants.[1] This technical guide provides a detailed overview of the chemical synthesis of this compound-methyl, including the synthetic pathways for its key intermediates, a comprehensive experimental protocol, and quantitative data to support researchers and professionals in the field.
Overall Synthesis Pathway
The commercial synthesis of this compound-methyl is a multi-step process that involves the preparation of two key heterocyclic intermediates, followed by their coupling to form the central sulfonylurea bridge. The final product is often converted to its sodium salt to improve water solubility and formulation stability.[2][3]
The two primary intermediates are:
-
2-Amino-4,6-dimethoxypyrimidine (ADM)
-
A trifluoromethyl-substituted pyridine sulfonyl chloride derivative , typically methyl 2-(chlorosulfonyl)-6-(trifluoromethyl)nicotinate.
The general synthetic scheme is outlined below:
Caption: Overall synthetic pathway of this compound-methyl.
Synthesis of Intermediates
Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADM)
There are several reported routes for the industrial synthesis of ADM. Two prominent methods are detailed below.
Route 1: From Guanidine Nitrate and Diethyl Malonate
This traditional three-step method involves cyclization, chlorination, and methoxylation.
Caption: Synthesis of ADM from Guanidine Nitrate.
Route 2: From Malononitrile
This alternative route is considered more environmentally friendly due to a reduction in waste.[4]
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 2. This compound-methyl-sodium [sitem.herts.ac.uk]
- 3. This compound-methyl | C15H14F3N5O7S | CID 170354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine [quickcompany.in]
Flupyrsulfuron-methyl CAS number and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the chemical properties, mechanism of action, and analytical protocols for the herbicide Flupyrsulfuron-methyl. The information is intended for researchers, scientists, and professionals in drug development and related fields.
Core Chemical Properties
This compound-methyl is a selective, post-emergence sulfonylurea herbicide. It is most commonly available as its sodium salt, this compound-methyl-sodium, to enhance its water solubility and stability in formulations.[1][2]
Quantitative Chemical Data
The chemical and physical properties of this compound-methyl and its sodium salt are summarized in the table below for easy comparison.
| Property | This compound-methyl | This compound-methyl-sodium |
| CAS Number | 144740-53-4[3][4] | 144740-54-5[5][6] |
| Molecular Formula | C₁₅H₁₄F₃N₅O₇S[3] | C₁₅H₁₃F₃N₅NaO₇S[5][6] |
| Molecular Weight | 465.36 g/mol | 487.34 g/mol [5] |
| Melting Point | 165–170 °C | 172-173 °C[5] |
| Boiling Point | Decomposes before boiling[1] | Decomposes before boiling[1] |
| Water Solubility | 0.6 g/L (at 25 °C) | 62.7 mg/L (at 20°C, pH 5), 603 mg/L (at 20°C, pH 6)[5] |
| pKa | Not available | 4.94 (at 25 °C)[1][5] |
| LogP (o/w) | 1.889 (estimated)[7] | 0.960[5] |
Mechanism of Action: Inhibition of Acetolactate Synthase
This compound-methyl is a potent and selective inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[8] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants and microorganisms. By inhibiting ALS, this compound-methyl disrupts protein synthesis, leading to the cessation of cell division and plant growth, and ultimately, plant death. This pathway is absent in animals, which contributes to the herbicide's low mammalian toxicity.
Caption: Inhibition of the Acetolactate Synthase (ALS) pathway by this compound-methyl.
Experimental Protocols
Analysis of this compound-methyl by High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol outlines a general method for the quantitative analysis of this compound-methyl in formulated products.
1. Reagents and Materials:
-
This compound-methyl analytical standard of known purity
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Orthophosphoric acid or Formic acid (HPLC grade)
-
Volumetric flasks (100 mL)
-
Syringe filters (0.22 µm)
-
Mortar and pestle or grinder (for solid formulations)
2. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.
-
Analytical column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).
3. Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of the this compound-methyl analytical standard into a 100 mL volumetric flask.
-
Dissolve the standard in acetonitrile and fill to the mark. This yields a standard concentration of approximately 100 mg/L.
-
Filter the solution through a 0.22 µm syringe filter before injection.
4. Preparation of Sample Solution:
-
For Liquid or Suspension Formulations:
-
Thoroughly homogenize the sample.
-
Accurately weigh a sufficient amount of the sample, estimated to contain 9-11 mg of this compound-methyl, into a 100 mL volumetric flask.
-
For suspension formulations, add 5 mL of water to disperse the sample.
-
Add approximately 70 mL of acetonitrile and sonicate if necessary to ensure complete dissolution of the active ingredient.
-
Allow the solution to cool to ambient temperature and then fill to the mark with acetonitrile.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
For Solid Formulations:
-
Homogenize the sample using a mortar and pestle or a grinder.
-
Accurately weigh a subsample, estimated to contain 9-11 mg of this compound-methyl, into a 100 mL volumetric flask.
-
Dispersion with a small amount of water (e.g., 10%) may be beneficial prior to solvent addition.
-
Add approximately 70 mL of acetonitrile and sonicate to dissolve the active ingredient.
-
Allow the solution to cool to ambient temperature and fill to the mark with acetonitrile.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
5. HPLC Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 35:65 v/v) with 0.1% orthophosphoric acid or formic acid to adjust the pH to approximately 2.0-2.2.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
UV Detection Wavelength: 220-340 nm (the optimum wavelength should be determined by analyzing the standard with a photodiode array detector).
6. Calculation: The concentration of this compound-methyl in the sample can be calculated using the following formula:
This compound-methyl (%) = (Area of Sample / Area of Standard) x (Weight of Standard / Weight of Sample) x Purity of Standard
Synthesis and Degradation Pathways
Commercial Synthesis of this compound-methyl-sodium
The commercial synthesis of this compound-methyl-sodium is a multi-step process. It typically begins with the formation of a 4,6-dimethoxypyrimidine derivative, which is then coupled with a trifluoromethyl-substituted nicotinic acid intermediate. This reaction forms the critical sulfonylurea linkage. The resulting methyl ester is then converted to its sodium salt to improve water solubility.[1]
References
- 1. This compound-methyl-sodium [sitem.herts.ac.uk]
- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 3. This compound-methyl | C15H14F3N5O7S | CID 170354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound-methyl | CAS 144740-53-4 | LGC Standards [lgcstandards.com]
- 5. This compound-METHYL SODIUM CAS#: 144740-54-5 [m.chemicalbook.com]
- 6. This compound-methyl sodium | C15H13F3N5NaO7S | CID 15764724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound-methyl, 144740-53-4 [thegoodscentscompany.com]
- 8. CAS 144740-54-5: this compound-methyl sodium | CymitQuimica [cymitquimica.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Flupyrsulfuron-methyl sodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flupyrsulfuron-methyl sodium, a potent sulfonylurea herbicide, is a critical tool in modern agriculture for the selective post-emergence control of grass and broadleaf weeds in cereal crops.[1] Its efficacy is intrinsically linked to its specific physical and chemical properties, which dictate its environmental fate, biological activity, and formulation characteristics. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound-methyl sodium, detailed experimental protocols for their determination, and visualizations of key biological and synthetic pathways.
Chemical Identity and Structure
This compound-methyl sodium is the sodium salt of the methyl ester of this compound.[2]
-
IUPAC Name: sodium;(4,6-dimethoxypyrimidin-2-yl)carbamoyl-[3-methoxycarbonyl-6-(trifluoromethyl)pyridin-2-yl]sulfonylazanide
-
CAS Number: 144740-54-5[3]
-
Molecular Formula: C₁₅H₁₃F₃N₅NaO₇S[4]
-
Molecular Weight: 487.34 g/mol [4]
-
Chemical Structure: (A 2D chemical structure diagram would be presented here in a full whitepaper)
Physical and Chemical Properties
The physical and chemical properties of this compound-methyl sodium are summarized in the tables below. These properties are crucial for understanding its behavior in various environmental and biological systems.
Table 1: Physical Properties of this compound-methyl sodium
| Property | Value | Source(s) |
| Physical State | White powder with a dry odor. | [1] |
| Melting Point | Decomposes before melting; degradation starts at 165 °C. A melting point of 172-173°C has also been reported. | [1][5] |
| Boiling Point | Decomposes before boiling. | [1] |
| Density | 1.55 g/mL | [1] |
| Vapor Pressure | 1.00 x 10⁻⁶ mPa (at 20 °C) | [1] |
Table 2: Chemical Properties of this compound-methyl sodium
| Property | Value | Source(s) |
| pKa | 4.94 (at 25 °C) | [1] |
| Solubility in Water | Moderately soluble. Solubility is pH-dependent: 62.7 mg/L (pH 5, 20 °C), 603 mg/L (pH 6, 20 °C). Another source indicates a solubility of 0.5 mg/mL. | [1][5][6] |
| Solubility in Organic Solvents (g/L at 20 °C) | Acetone: 3.1Acetonitrile: 4.3Benzene: 0.028Dichloromethane: 0.60Hexane: <0.001Methanol: 5.0n-Octanol: 0.19 | [5] |
| Octanol-Water Partition Coefficient (Log P) | 0.960 | [5] |
Experimental Protocols
The determination of the physicochemical properties of agrochemicals like this compound-methyl sodium is guided by internationally recognized protocols, primarily the OECD Guidelines for the Testing of Chemicals. These standardized methods ensure data quality and comparability across different laboratories and regulatory bodies.
Melting Point/Melting Range (OECD Guideline 102)
The melting point is determined using the capillary method.[7][8]
-
Principle: A small, dried sample is packed into a capillary tube and heated in a controlled manner in a liquid bath or metal block apparatus.[2][5] The temperature at which the substance is observed to transition from a solid to a liquid is recorded as the melting point.[2]
-
Apparatus: Capillary tubes, heating bath or block with temperature control, calibrated thermometer.
-
Procedure:
-
A dried, finely powdered sample is introduced into a capillary tube, which is then sealed at one end.
-
The capillary tube is placed in the heating apparatus.
-
The temperature is raised at a steady rate.
-
The temperatures at which melting begins and is complete are recorded. For substances that decompose, the decomposition temperature is noted.[1]
-
Density (OECD Guideline 109)
For solid substances like this compound-methyl sodium, the air comparison pycnometer method is suitable.[6][9][10][11][12][13]
-
Principle: This method determines the volume of a known mass of a solid by measuring the change in pressure when a known volume of gas is introduced into a chamber containing the sample. The density is then calculated from the mass and the measured volume.
-
Apparatus: Air comparison pycnometer, analytical balance.
-
Procedure:
-
The mass of the sample is accurately determined.
-
The sample is placed in the pycnometer's sample chamber.
-
The system is pressurized with a gas (e.g., helium), and the initial pressure is recorded.
-
The gas is then allowed to expand into a reference chamber of known volume, and the final pressure is recorded.
-
The volume of the sample is calculated based on the pressure change and the known volumes of the chambers.
-
Density is calculated as mass/volume.
-
Water Solubility (OECD Guideline 105)
The flask method is appropriate for substances with solubility above 10⁻² g/L, which applies to this compound-methyl sodium at certain pH values.[14][15][16][17]
-
Principle: A supersaturated solution of the substance in water is prepared at a temperature higher than the test temperature. It is then allowed to equilibrate at the test temperature, and the concentration of the substance in the aqueous phase is determined.[16]
-
Apparatus: Flask with a stirrer, constant temperature bath, analytical instrumentation for concentration measurement (e.g., HPLC-UV).
-
Procedure:
-
An excess amount of the test substance is added to water in a flask.
-
The mixture is stirred at a temperature slightly above the test temperature for a sufficient time to reach equilibrium.
-
The solution is then cooled to the test temperature and stirred to allow for the precipitation of excess solute and the establishment of saturation.
-
The solution is filtered or centrifuged to separate the solid phase.
-
The concentration of this compound-methyl sodium in the clear aqueous phase is determined using a suitable analytical method.
-
n-Octanol-Water Partition Coefficient (OECD Guideline 117)
The Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a common and efficient way to estimate the octanol-water partition coefficient (Log P).[1][18][19][20]
-
Principle: The retention time of the substance on a nonpolar stationary phase (e.g., C18) in a reversed-phase HPLC system is measured. This retention time is correlated with the known Log P values of a series of reference compounds, allowing for the calculation of the Log P of the test substance.[20]
-
Apparatus: HPLC system with a UV detector, a reversed-phase column (e.g., ODS), and a set of reference compounds with known Log P values.
-
Procedure:
-
A calibration curve is generated by injecting a series of standard compounds with known Log P values and recording their retention times.
-
This compound-methyl sodium is injected into the same HPLC system under identical conditions.
-
The retention time of this compound-methyl sodium is determined.
-
The Log P of this compound-methyl sodium is calculated by interpolating its retention time on the calibration curve.
-
Vapor Pressure (OECD Guideline 104)
For substances with low volatility like this compound-methyl sodium, the dynamic method or a gas saturation method can be employed.[18][21][22]
-
Principle (Dynamic Method): The boiling point of the substance is measured at different pressures. The vapor pressure at a given temperature can then be determined from the boiling point-pressure relationship.
-
Apparatus: Ebulliometer, pressure and temperature measurement devices.
-
Procedure (Dynamic Method):
-
The substance is heated in an ebulliometer under a controlled, reduced pressure.
-
The temperature at which the substance boils is recorded for several different pressures.
-
The vapor pressure curve is constructed by plotting the logarithm of the pressure against the reciprocal of the absolute temperature.
-
Dissociation Constant (pKa) (OECD Guideline 112)
The titration method is a straightforward approach for determining the pKa of acidic or basic compounds.[9][23][24][25][26][27]
-
Principle: A solution of the substance of known concentration is titrated with a standard solution of a strong base (or acid). The pH of the solution is monitored throughout the titration. The pKa is the pH at which the concentrations of the acidic and conjugate base forms of the substance are equal (the half-equivalence point).[23][27]
-
Apparatus: pH meter, buret, stirrer, and a constant temperature bath.
-
Procedure:
-
A known amount of this compound-methyl sodium is dissolved in water.
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted.
-
The equivalence point is determined from the curve, and the pKa is calculated from the pH at the half-equivalence point.
-
Spectroscopic Data
While detailed spectra are not publicly available in all cases, the identity of this compound-methyl sodium is typically confirmed by methods such as ¹H-NMR.[6]
-
UV-Vis Spectroscopy: No specific maximum absorption wavelengths (λmax) are consistently reported in the public domain.[6] However, for analytical purposes, a suitable wavelength for detection by HPLC-UV would be determined by scanning a solution of the compound.[28][29]
-
¹H-NMR Spectroscopy: The identity of this compound-methyl sodium is confirmed by ¹H-NMR.[6] A detailed analysis of the spectrum would reveal signals corresponding to the protons on the pyridine and pyrimidine rings, as well as the methoxy and methyl ester groups, with characteristic chemical shifts and coupling constants.
-
Mass Spectrometry: Mass spectrometry would be used to confirm the molecular weight and to study the fragmentation pattern of the molecule, which is useful for structural elucidation and for developing quantitative analytical methods.
Key Pathways and Workflows
Mode of Action: Acetolactate Synthase (ALS) Inhibition
This compound-methyl sodium, like other sulfonylurea herbicides, acts by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[6]
Caption: Inhibition of the branched-chain amino acid biosynthesis pathway by this compound-methyl sodium.
Synthetic Pathway
The commercial synthesis of this compound-methyl sodium is a multi-step process.[6]
Caption: Simplified synthetic pathway of this compound-methyl sodium.
Experimental Workflow: Residue Analysis in Soil
A common method for the analysis of sulfonylurea herbicide residues in soil is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[30][31][32][33][34]
Caption: QuEChERS-based workflow for the analysis of this compound-methyl sodium residues in soil.
Conclusion
This compound-methyl sodium's distinct physicochemical properties, including its moderate water solubility, low vapor pressure, and specific pKa, are fundamental to its efficacy and environmental behavior as a selective herbicide. A thorough understanding of these characteristics, determined through standardized experimental protocols, is essential for its effective and safe use in agriculture, as well as for the development of new and improved herbicidal formulations. Its mode of action, through the targeted inhibition of the ALS enzyme, provides a clear biochemical basis for its herbicidal activity. The synthetic and analytical workflows outlined in this guide offer a framework for the production and monitoring of this important agricultural chemical.
References
- 1. oecd.org [oecd.org]
- 2. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 3. This compound-methyl sodium | C15H13F3N5NaO7S | CID 15764724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. This compound-methyl-sodium [sitem.herts.ac.uk]
- 7. laboratuar.com [laboratuar.com]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. OECD n°109: Density of liquids and solids - Analytice [analytice.com]
- 14. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]
- 15. oecd.org [oecd.org]
- 16. OECD 105 - Phytosafe [phytosafe.com]
- 17. oecd.org [oecd.org]
- 18. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 19. oecd.org [oecd.org]
- 20. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 21. lcslaboratory.com [lcslaboratory.com]
- 22. laboratuar.com [laboratuar.com]
- 23. downloads.regulations.gov [downloads.regulations.gov]
- 24. OECD 112 - Phytosafe [phytosafe.com]
- 25. oecd.org [oecd.org]
- 26. oecd.org [oecd.org]
- 27. researchgate.net [researchgate.net]
- 28. documents.thermofisher.com [documents.thermofisher.com]
- 29. lctsbible.com [lctsbible.com]
- 30. d-nb.info [d-nb.info]
- 31. unitedchem.com [unitedchem.com]
- 32. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
- 33. nucleus.iaea.org [nucleus.iaea.org]
- 34. eurl-pesticides.eu [eurl-pesticides.eu]
Flupyrsulfuron-methyl structural formula and molecular weight
This technical guide provides a comprehensive overview of the chemical and biological properties of Flupyrsulfuron-methyl, a sulfonylurea herbicide. The information is intended for researchers, scientists, and professionals in drug development and related fields.
Chemical Identity and Properties
This compound-methyl is a selective, post-emergence herbicide used for the control of grass and broadleaf weeds in cereal crops.[1] Its chemical formula is C₁₅H₁₄F₃N₅O₇S.[2]
Structural Information:
-
IUPAC Name: methyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-6-(trifluoromethyl)pyridine-3-carboxylate[2]
-
CAS Number: 144740-53-4[2]
-
SMILES: COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=CC(=N2)C(F)(F)F)C(=O)OC)OC[2]
-
InChI: InChI=1S/C15H14F3N5O7S/c1-28-9-6-10(29-2)21-13(20-9)22-14(25)23-31(26,27)11-7(12(24)30-3)4-5-8(19-11)15(16,17)18/h4-6H,1-3H3,(H2,20,21,22,23,25)[2]
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound-methyl.
| Property | Value | Source |
| Molecular Weight | 465.4 g/mol | [2] |
| Accurate Mass | 465.05660346 Da | [2] |
| XLogP3-AA | 1.9 | [2] |
| Water Solubility | 66.7 mg/L @ 25 °C (estimated) | [3] |
| Flash Point | 0.00 °C (estimated) | [3] |
| Assay | 95.00 to 100.00% | [3] |
Mode of Action: Inhibition of Acetolactate Synthase
This compound-methyl belongs to the sulfonylurea class of herbicides, which act by inhibiting the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][4] This enzyme is crucial for the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine.[5][6] The inhibition of ALS leads to a cessation of cell division in the shoots and roots of susceptible plants, ultimately resulting in plant death.[6][7]
The selectivity of this compound-methyl in crops like wheat is due to the rapid metabolism of the herbicide in the tolerant plant species.[1] Wheat and other tolerant plants can quickly break down the compound, primarily through glutathione conjugation and O-demethylation, into non-herbicidal products.[1]
Below is a diagram illustrating the inhibition of the branched-chain amino acid biosynthesis pathway by this compound-methyl.
Experimental Protocols
Synthesis of this compound-methyl
The commercial synthesis of this compound-methyl is a multi-step process. While detailed proprietary protocols are not publicly available, the general synthetic route involves the following key steps:
-
Formation of Intermediates: The synthesis begins with the preparation of two key intermediates: a pyrimidinyl amine and a trifluoromethyl-substituted pyridine sulfonyl chloride.[8]
-
Condensation Reaction: These intermediates undergo a condensation reaction to form the sulfonylurea linkage, which is the core structure of this compound-methyl.[8]
-
Formation of Sodium Salt (for this compound-methyl-sodium): The resulting this compound-methyl can then be neutralized with sodium hydroxide to produce the sodium salt form, which has enhanced water solubility.[8]
Analysis of this compound-methyl in Soil
The analysis of this compound-methyl residues in environmental samples such as soil is crucial for monitoring its persistence and potential impact. Two common methods for this analysis are High-Performance Liquid Chromatography (HPLC) and bioassays.
1. High-Performance Liquid Chromatography (HPLC) Method Outline:
This method provides a quantitative measurement of the herbicide concentration.
-
Extraction:
-
A known weight of the soil sample is taken.
-
The herbicide is extracted from the soil using a suitable organic solvent.
-
The mixture is agitated (e.g., by shaking or sonication) to ensure efficient extraction.
-
The solid and liquid phases are separated by centrifugation or filtration.
-
-
Cleanup:
-
The extract may be subjected to a cleanup step, such as solid-phase extraction (SPE), to remove interfering substances.
-
-
Analysis:
-
The cleaned-up extract is concentrated and dissolved in a suitable solvent for HPLC analysis.
-
The sample is injected into an HPLC system equipped with a suitable column (e.g., C18) and a detector (e.g., UV or mass spectrometer).
-
The concentration of this compound-methyl is determined by comparing the peak area of the sample to that of a known standard.
-
2. Bioassay Method Outline:
Bioassays are a sensitive method to detect the phytotoxic effects of herbicide residues.
-
Principle: This method uses the germination and growth of a sensitive plant species (e.g., lentils) to indicate the presence of the herbicide in the soil.[9]
-
Procedure:
-
Soil samples suspected of containing this compound-methyl residues are collected.
-
A set of control soils with known concentrations of the herbicide are also prepared.
-
Seeds of a sensitive indicator plant are sown in both the sample and control soils.
-
The plants are grown under controlled conditions for a specific period.
-
-
Analysis:
-
The growth of the plants in the sample soil is compared to the growth in the control soils.
-
Inhibition of root or shoot growth in the sample soil indicates the presence of phytotoxic residues.[9] The concentration can be estimated by comparing the level of inhibition to that observed in the control soils. The bioassay technique has been reported to be more sensitive than HPLC for detecting low levels of sulfonylurea residues.[9]
-
References
- 1. Basis of selectivity of the herbicide this compound-methyl in wheat [agris.fao.org]
- 2. This compound-methyl | C15H14F3N5O7S | CID 170354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound-methyl, 144740-53-4 [thegoodscentscompany.com]
- 4. This compound-methyl-sodium [sitem.herts.ac.uk]
- 5. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 6. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 7. EXTOXNET PIP - METSULFURON-METHYL [extoxnet.orst.edu]
- 8. This compound [sitem.herts.ac.uk]
- 9. Analysis of metsulfuron-methyl residues in wheat field soil: a comparison of HPLC and bioassay techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Environmental Fate and Degradation of Flupyrsulfuron-methyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flupyrsulfuron-methyl, a member of the sulfonylurea class of herbicides, is utilized for the post-emergence control of grass and broadleaf weeds in cereal crops. Its environmental fate, encompassing its persistence, mobility, and degradation pathways, is a critical aspect of its overall environmental risk assessment. This technical guide provides a comprehensive overview of the environmental degradation of this compound-methyl, detailing its transformation processes in various environmental compartments. The information presented herein is intended to support research, scientific assessment, and developmental activities related to this compound.
Chemical and Physical Properties
A thorough understanding of the environmental behavior of this compound-methyl begins with its fundamental chemical and physical properties.
| Property | Value | Reference |
| IUPAC Name | methyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-6-(trifluoromethyl)pyridine-3-carboxylate | [1] |
| CAS Registry Number | 144740-53-4 | [1] |
| Molecular Formula | C₁₅H₁₄F₃N₅O₇S | [1] |
| Molecular Weight | 465.4 g/mol | [1] |
| Water Solubility | 603 mg/L (as methyl-sodium variant, pH 7, 20°C) | [2] |
| Vapor Pressure | 1.0 x 10⁻⁶ mPa (20°C, as methyl-sodium variant) | [2] |
| Log P (Octanol-Water Partition Coefficient) | 1.16 (as methyl-sodium variant, pH 7, 20°C) | [2] |
Environmental Degradation Pathways
The degradation of this compound-methyl in the environment is a multifaceted process involving chemical and biological mechanisms. The primary routes of degradation are hydrolysis, photolysis, and microbial metabolism.
Hydrolysis
Hydrolysis is a key abiotic degradation pathway for this compound-methyl, with the rate being significantly dependent on the pH of the aqueous medium. The sulfonylurea bridge is susceptible to cleavage under both acidic and alkaline conditions, leading to the formation of various degradation products.
Table 1: Hydrolysis Half-life of this compound-methyl at 20°C
| pH | Half-life (DT₅₀) in days |
| 4 | Data not available |
| 5 | 33 |
| 7 | Stable |
| 9 | Stable |
Note: While specific DT₅₀ values for this compound-methyl at pH 4, 7, and 9 were not found in the search results, the general behavior of sulfonylurea herbicides indicates faster degradation under acidic conditions.[3] For instance, the related compound metsulfuron-methyl shows a half-life of 33 days at pH 5 and is stable at pH 7 and 9.[3]
Photolysis
Photodegradation in water and on soil surfaces also contributes to the breakdown of this compound-methyl. This process involves the absorption of light energy, which can lead to the cleavage of chemical bonds.
Table 2: Photodegradation of this compound-methyl
| Medium | Parameter | Value |
| Water | Quantum Yield | Data not available |
| Water | Half-life (DT₅₀) | Data not available |
Note: Specific quantitative data for the photolysis quantum yield and half-life of this compound-methyl were not available in the provided search results.
Soil Metabolism
Microbial degradation is a significant factor in the dissipation of this compound-methyl from soil. Microorganisms utilize the herbicide as a carbon and nitrogen source, breaking it down into smaller, less complex molecules. The rate of metabolism is influenced by soil type, organic matter content, moisture, and temperature.
Table 3: Soil Metabolism and Mobility of this compound-methyl
| Parameter | Value | Reference |
| Aerobic Soil Metabolism DT₅₀ (Laboratory, 20°C) | 18.2 days (Non-persistent) | [4] |
| Field Dissipation DT₅₀ | 6 - 11 days | |
| Soil Adsorption Coefficient (Koc) | Data not available | |
| GUS Leaching Potential | 2.33 (Transition state) |
Note: While a specific Koc value for this compound-methyl was not found, the GUS leaching potential suggests a transitional mobility in soil.
Major Degradation Products
Several transformation products of this compound-methyl have been identified in environmental fate studies. These are formed through the various degradation pathways mentioned above.
Table 4: Major Degradation Products of this compound-methyl
| Metabolite Code | Chemical Name | Formation Pathway |
| IN-JV460 | 1-(4,6-dimethoxypyrimidine-2-yl)-2,4-diketo-7-trifluoro-methyl-1,2,3,4-tetrahydropyridol(2,3-d)pyrimidine | Soil Metabolism |
| IN-KY374 | 2-sulfamoyl-6-(trifluoromethyl)nicotinic acid | Hydrolysis/Metabolism |
| IN-KV996 | methyl 2-((4-hydroxy-6-methoxypyrimidin-2-yl)amino)-6-(trifluoromethyl)nicotinate | Metabolism |
| IN-J0290 | 4,6-dimethoxypyrimidin-2-amine | Hydrolysis/Metabolism |
| IN-JE127 | methyl 2-sulfamoyl-6-(trifluoromethyl)nicotinate | Water (Hydrolysis) |
| IN-KT982 | methyl 2-[carbamoyl(4,6-dimethoxypyrimidin-2-yl)amino]-6-(trifluoromethyl)nicotinate | Water (Photolysis) |
| IN-KC576 | 1-(4-hydroxy-6-methoxypyrimidin-2-yl)-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | Aerobic Metabolism |
| IN-KF311 | 1-(4,6-dihydroxypyrimidin-2-yl)-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | Metabolism |
Note: The chemical structures for most metabolites were not explicitly available in the search results, preventing the creation of detailed degradation pathway diagrams.
Experimental Protocols
The environmental fate of this compound-methyl is assessed through a series of standardized laboratory and field studies, generally following the OECD Guidelines for the Testing of Chemicals.
Hydrolysis (OECD Guideline 111)
This study evaluates the abiotic degradation of a substance in aqueous solutions at different pH values.
-
Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Test Substance: Radiolabelled this compound-methyl is typically used to facilitate tracking of the parent compound and its degradation products.
-
Procedure: A known concentration of the test substance is added to the buffer solutions. The solutions are then incubated in the dark at a constant temperature (e.g., 20°C or 25°C).
-
Sampling and Analysis: Samples are taken at various time intervals and analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection to determine the concentration of the parent compound and identify and quantify any significant degradation products.
-
Data Analysis: The rate of hydrolysis is determined, and the half-life (DT₅₀) at each pH is calculated.
Phototransformation in Water (OECD Guideline 316)
This guideline is used to determine the rate and pathway of direct phototransformation of chemicals in water.
-
Light Source: A light source that simulates natural sunlight, such as a xenon arc lamp with appropriate filters, is used.
-
Test System: The test substance is dissolved in a sterile aqueous buffer solution (typically pH 7).
-
Procedure: The test solution is exposed to the light source under controlled temperature conditions. Dark control samples are run in parallel to account for any non-photolytic degradation.
-
Sampling and Analysis: Samples are collected at various time points and analyzed by HPLC or other suitable methods to measure the concentration of the parent compound and identify photoproducts.
-
Data Analysis: The quantum yield and the photolytic half-life are calculated from the experimental data.
Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307)
This study investigates the rate and route of degradation of a chemical in soil under both aerobic and anaerobic conditions.
-
Test System: Different types of soil are used to represent a range of environmental conditions. The soil is brought to a specific moisture content and maintained at a constant temperature.
-
Test Substance: Radiolabelled this compound-methyl is applied to the soil samples.
-
Procedure:
-
Aerobic: The soil samples are incubated in a system that allows for the continuous flow of air. Volatile degradation products, including ¹⁴CO₂, are trapped.
-
Anaerobic: After an initial aerobic phase to establish microbial activity, the system is made anaerobic by purging with an inert gas like nitrogen.
-
-
Sampling and Analysis: Soil samples are extracted at various intervals and analyzed by HPLC to determine the concentrations of the parent compound and its metabolites. The trapped volatile compounds are also analyzed.
-
Data Analysis: The degradation half-life (DT₅₀) and the distribution of residues (extractable, non-extractable, and mineralized) are determined.
Adsorption/Desorption Using a Batch Equilibrium Method (OECD Guideline 106)
This guideline is used to assess the mobility of a chemical in soil by determining its adsorption and desorption characteristics.
-
Test System: Several different soil types with varying organic carbon content, clay content, and pH are used.
-
Procedure:
-
Adsorption: A known mass of soil is equilibrated with a solution of the test substance of known concentration. The mixture is agitated for a defined period to reach equilibrium.
-
Desorption: After the adsorption phase, the supernatant is removed, and a fresh solution without the test substance is added to the soil. The mixture is again agitated to determine the amount of the substance that desorbs from the soil.
-
-
Sampling and Analysis: The concentration of the test substance in the aqueous phase is measured after both the adsorption and desorption steps.
-
Data Analysis: The soil-water partition coefficient (Kd) and the soil organic carbon-water partition coefficient (Koc) are calculated. These values are used to predict the mobility of the substance in soil.
Visualizations
Due to the lack of definitive chemical structures for the major degradation products of this compound-methyl, a detailed degradation pathway diagram cannot be accurately constructed at this time. However, a generalized experimental workflow for a soil metabolism study is presented below.
Conclusion
This compound-methyl is a non-persistent herbicide in the soil environment, with its degradation being primarily driven by microbial activity and hydrolysis, particularly in acidic conditions. Its mobility in soil is considered to be in a transitional state, suggesting a moderate potential for leaching. Several degradation products have been identified, resulting from the cleavage of the sulfonylurea bridge and other transformations. A comprehensive understanding of the environmental fate of this compound-methyl requires further quantitative data on its photolytic quantum yield and soil adsorption coefficients across a range of soil types, as well as the definitive chemical structures of all major metabolites to fully elucidate the degradation pathways. The standardized OECD guidelines provide a robust framework for generating the necessary data to perform a thorough environmental risk assessment.
References
- 1. This compound-methyl | C15H14F3N5O7S | CID 170354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [sitem.herts.ac.uk]
- 3. This compound-methyl-sodium [sitem.herts.ac.uk]
- 4. 1-(4,6-dimethoxypyrimidine-2-yl)-2,4-diketo-7-trifluoro-methyl-1,2,3,4-tetrahydropyridol(2,3-d)pyrimidine (Ref: IN JV460) [sitem.herts.ac.uk]
An In-Depth Technical Guide to the Biochemical Pathways Affected by Flupyrsulfuron-methyl in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flupyrsulfuron-methyl is a selective post-emergence herbicide belonging to the sulfonylurea chemical class. Its herbicidal activity stems from the specific inhibition of the enzyme acetolactate synthase (ALS), a critical component in the biosynthesis of branched-chain amino acids in plants. This guide provides a comprehensive overview of the biochemical pathways affected by this compound-methyl, detailing its primary mode of action, the metabolic pathways responsible for its selectivity in tolerant plant species, and the downstream consequences of its inhibitory activity. This document includes quantitative data on its efficacy, detailed experimental protocols for relevant assays, and visual representations of the involved biochemical and experimental workflows to support researchers in the fields of agricultural science, plant biology, and herbicide development.
Primary Mode of Action: Inhibition of Acetolactate Synthase (ALS)
The primary target of this compound-methyl is the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2][3][4] This enzyme plays a crucial role in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[5][6] As these amino acids are vital for protein synthesis and overall plant growth, the inhibition of ALS leads to a cessation of cell division and, ultimately, plant death.[7][8] The ALS enzyme is found in plants and microorganisms but not in animals, which contributes to the low mammalian toxicity of sulfonylurea herbicides.[9]
The Branched-Chain Amino Acid Biosynthesis Pathway
The biochemical pathway initiated by ALS is fundamental for plant survival. The inhibition of this enzyme disrupts the entire downstream production of valine, leucine, and isoleucine.
Metabolic Pathways and Selectivity
The selectivity of this compound-methyl, particularly its safety in crops like wheat, is primarily due to the differential rates of its metabolism in tolerant versus susceptible plant species.[11] Tolerant plants can rapidly detoxify the herbicide into inactive metabolites, whereas sensitive plants do so at a much slower rate. The two primary metabolic pathways involved are glutathione conjugation and O-demethylation.[11]
Glutathione Conjugation
In tolerant species such as wheat, the principal route of this compound-methyl detoxification is through conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[11] This process increases the water solubility of the herbicide, facilitating its sequestration and further degradation.
O-Demethylation
Another significant metabolic pathway, particularly in certain tolerant weed species, is the O-demethylation of the methoxy group on the pyrimidine ring of this compound-methyl.[11] This reaction is typically catalyzed by cytochrome P450 monooxygenases.
Downstream Biochemical Effects
The inhibition of ALS and the subsequent depletion of branched-chain amino acids trigger a cascade of downstream effects that contribute to the herbicidal action. While specific metabolomic and transcriptomic studies on this compound-methyl are limited, research on other ALS inhibitors provides insights into the broader consequences. These effects include:
-
Disruption of Protein Synthesis: The most immediate consequence of branched-chain amino acid depletion is the inhibition of protein synthesis, which is essential for cell growth and division.[12]
-
Induction of Oxidative Stress: Herbicide-induced stress can lead to the generation of reactive oxygen species (ROS), causing cellular damage.[13]
-
Alterations in Carbon and Nitrogen Metabolism: The blockage of a major amino acid biosynthesis pathway can lead to feedback inhibition and accumulation of upstream metabolites, affecting central carbon and nitrogen metabolism.[14]
-
Changes in Gene Expression: Transcriptomic analyses of plants treated with ALS inhibitors have revealed significant changes in the expression of genes involved in stress responses, hormone signaling, and secondary metabolism.[1][15][16]
Quantitative Data
As of the latest literature review, specific IC50 or Ki values for the in vitro inhibition of plant ALS by this compound-methyl are not widely published. However, the biological efficacy is demonstrated through dose-response studies on various plant species.
Table 1: Half-life of this compound-methyl in Different Plant Species
| Plant Species | Tolerance Level | Half-life (hours) | Primary Metabolic Pathway(s) |
| Wheat (Triticum aestivum) | Tolerant | ≤ 2 | Glutathione Conjugation |
| Avena fatua (Wild Oat) | Tolerant | ≤ 2 | Glutathione Conjugation & O-Demethylation |
| Phalaris minor | Tolerant | ≤ 2 | O-Demethylation |
| Setaria viridis (Green Foxtail) | Moderately Tolerant | 10 | Not specified |
| Alopecurus myosuroides (Black-grass) | Sensitive | 20 | Slow Metabolism |
Data sourced from Pesticide Biochemistry and Physiology, 59(2), 105-117.[11]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound-methyl's effects on plants.
In Vitro Acetolactate Synthase (ALS) Activity Assay
This protocol is adapted from established methods for assaying ALS activity in the presence of inhibitors.
Objective: To determine the inhibitory effect of this compound-methyl on the activity of ALS extracted from plant tissue.
Materials:
-
Fresh or frozen plant leaf tissue
-
Extraction Buffer: 100 mM potassium phosphate buffer (pH 7.5), 10 mM EDTA, 100 mM sodium pyruvate, 10 mM MgCl₂, 10% (v/v) glycerol, 10 mM cysteine, 1 mM PMSF, and 1% (w/v) PVPP.
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 7.0), 100 mM sodium pyruvate, 10 mM MgCl₂, 1 mM thiamine pyrophosphate (TPP), and 10 µM FAD.
-
This compound-methyl stock solution (in a suitable solvent like acetone or DMSO).
-
Creatine solution (6% w/v in water).
-
α-naphthol solution (0.6% w/v in 2.5 M NaOH).
-
Sulfuric acid (3 M).
-
Spectrophotometer or microplate reader.
Procedure:
-
Enzyme Extraction:
-
Homogenize 1 g of plant tissue in 5 mL of ice-cold Extraction Buffer using a pre-chilled mortar and pestle.
-
Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the crude enzyme extract.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing 400 µL of Assay Buffer and 50 µL of the enzyme extract.
-
Add 50 µL of various concentrations of this compound-methyl solution (or solvent control).
-
Incubate the mixture at 37°C for 60 minutes.
-
Stop the reaction by adding 50 µL of 3 M sulfuric acid.
-
Incubate at 60°C for 15 minutes to allow for the decarboxylation of acetolactate to acetoin.
-
Add 500 µL of creatine solution and 500 µL of α-naphthol solution.
-
Incubate at 60°C for 15 minutes to allow for color development.
-
Measure the absorbance at 530 nm.
-
-
Data Analysis:
-
Calculate the percentage of ALS inhibition for each herbicide concentration relative to the solvent control.
-
Determine the IC50 value (the concentration of herbicide that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the herbicide concentration.
-
Glutathione S-Transferase (GST) Activity Assay
This protocol measures the activity of GST enzymes, which are involved in the detoxification of this compound-methyl.[2][12][17][18][19]
Objective: To quantify the GST activity in plant extracts.
Materials:
-
Plant tissue extract (prepared similarly to the ALS assay, but can be in a more general buffer like 100 mM potassium phosphate, pH 6.5).
-
100 mM 1-chloro-2,4-dinitrobenzene (CDNB) in ethanol.
-
100 mM reduced glutathione (GSH) in water.
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 6.5).
-
Spectrophotometer or microplate reader capable of reading at 340 nm.
Procedure:
-
Reaction Setup:
-
In a cuvette or microplate well, add 900 µL of Assay Buffer.
-
Add 10 µL of the CDNB solution.
-
Add 10 µL of the GSH solution.
-
Equilibrate the mixture to 25°C.
-
-
Enzyme Reaction:
-
Add 100 µL of the plant extract to initiate the reaction.
-
Immediately measure the change in absorbance at 340 nm over time (e.g., every 30 seconds for 5 minutes).
-
-
Data Analysis:
-
Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.
-
Calculate the GST activity using the Beer-Lambert law, with the molar extinction coefficient of the CDNB-GSH conjugate being 9.6 mM⁻¹cm⁻¹.
-
Analysis of this compound-methyl and its Metabolites by HPLC-MS/MS
This protocol provides a general framework for the quantitative analysis of this compound-methyl and its metabolites in plant tissues.[20][21][22]
Objective: To extract, separate, and quantify this compound-methyl and its primary metabolites from plant samples.
Materials:
-
Plant tissue (fresh or frozen).
-
Acetonitrile (HPLC grade).
-
Formic acid.
-
Water (LC-MS grade).
-
QuEChERS extraction salts (e.g., MgSO₄, NaCl).
-
Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18).
-
HPLC-MS/MS system with an electrospray ionization (ESI) source.
-
Analytical standards of this compound-methyl and its expected metabolites.
Procedure:
-
Sample Extraction (QuEChERS method):
-
Homogenize 10 g of plant tissue with 10 mL of acetonitrile.
-
Add QuEChERS extraction salts, vortex vigorously, and centrifuge.
-
Collect the supernatant (acetonitrile layer).
-
-
Sample Cleanup (d-SPE):
-
Transfer an aliquot of the supernatant to a tube containing d-SPE sorbents.
-
Vortex and centrifuge.
-
Collect the cleaned extract.
-
-
HPLC-MS/MS Analysis:
-
Evaporate the cleaned extract to dryness and reconstitute in a suitable mobile phase.
-
Inject the sample into the HPLC-MS/MS system.
-
Use a C18 reversed-phase column with a gradient elution of water and acetonitrile (both with 0.1% formic acid).
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for this compound-methyl and its metabolites.
-
-
Quantification:
-
Prepare a calibration curve using analytical standards.
-
Quantify the analytes in the samples by comparing their peak areas to the calibration curve.
-
Conclusion
This compound-methyl is a highly effective herbicide that acts through the potent inhibition of acetolactate synthase, a key enzyme in the biosynthesis of essential branched-chain amino acids in plants. Its selectivity is achieved through rapid metabolic detoxification in tolerant species, primarily via glutathione conjugation and O-demethylation. The disruption of this vital biochemical pathway leads to a cascade of downstream effects, ultimately resulting in the death of susceptible plants. The experimental protocols and data presented in this guide provide a foundational resource for researchers investigating the mode of action, metabolism, and broader physiological impacts of this compound-methyl and other ALS-inhibiting herbicides. Further research employing metabolomic and transcriptomic approaches will be invaluable in fully elucidating the complex network of biochemical responses to this class of herbicides.
References
- 1. High conservation of the transcriptional response to acetolactate‐synthase‐inhibiting herbicides across plant species | Scilit [scilit.com]
- 2. Isolation and Characterization of Glutathione S-Transferase Isozymes from Sorghum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-methyl-sodium [sitem.herts.ac.uk]
- 4. This compound [sitem.herts.ac.uk]
- 5. Metabolite Profiling of Wheat Response to Cultivar Improvement and Nitrogen Fertilizer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Metabolomics analysis and metabolite-agronomic trait associations using kernels of wheat (Triticum aestivum) recombinant inbred lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pomais.com [pomais.com]
- 9. Metabolic Resistance to Acetolactate Synthase Inhibiting Herbicide Tribenuron-Methyl in Descurainia sophia L. Mediated by Cytochrome P450 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Comparative Metabolite Profiling of Wheat Cultivars (Triticum aestivum) Reveals Signatory Markers for Resistance and Susceptibility to Stripe Rust and Aluminium (Al3+) Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Transcriptome changes in chlorsulfuron-treated plants are caused by acetolactate synthase inhibition and not induction of a herbicide detoxification system in Marchantia polymorpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High conservation of the transcriptional response to acetolactate‐synthase‐inhibiting herbicides across plant species [agris.fao.org]
- 17. home.sandiego.edu [home.sandiego.edu]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. biogot.com [biogot.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Open Access CAAS Agricultural Journals: HPLC-MS/MS method for analysis of isoproturon in difficult matrix: poppy seeds [agriculturejournals.cz]
Flupyrsulfuron-methyl solubility in water and organic solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of the herbicide flupyrsulfuron-methyl in water and various organic solvents. The information is compiled from a range of scientific and regulatory sources to support research, development, and formulation activities.
Core Data Presentation: Solubility of this compound-Methyl
The solubility of this compound-methyl, a sulfonylurea herbicide, is a critical parameter influencing its environmental fate, bioavailability, and formulation. The data presented below has been collated from various sources and summarized for clarity. It is important to note that the solubility of this compound-methyl is often reported for its sodium salt, which is more commonly used in commercial formulations due to its enhanced water solubility.
| Solvent | Form | Temperature (°C) | Solubility | pH |
| Water | This compound-methyl | 25 | 0.6 g/L (600 mg/L) | 7 |
| This compound-methyl | 25 | 66.7 mg/L (estimated) | N/A | |
| This compound-methyl-sodium | 20 | 62.7 mg/L | 5 | |
| This compound-methyl-sodium | 20 | 603 mg/L | 6 | |
| This compound-methyl-sodium | N/A | Slightly soluble (0.5 mg/mL) | N/A | |
| Organic Solvents | This compound-methyl-sodium | 20 | ||
| Acetone | 3.1 g/L | N/A | ||
| Acetonitrile | 4.3 g/L | N/A | ||
| Benzene | 0.028 g/L | N/A | ||
| Dichloromethane | 0.60 g/L | N/A | ||
| Ethyl Acetate | 0.49 g/L | N/A | ||
| Hexane | <0.001 g/L | N/A | ||
| Methanol | 5.0 g/L | N/A | ||
| n-Octanol | 0.19 g/L | N/A |
Note: Discrepancies in reported solubility values can arise from differences in experimental methods, the purity of the compound, and the specific form tested (the methyl ester vs. its sodium salt). The pH of the aqueous medium significantly influences the solubility of the sodium salt.
Experimental Protocols: Determining Solubility
The determination of a compound's solubility is a fundamental requirement for its characterization. The following outlines a detailed methodology based on the widely accepted "shake-flask" method, consistent with OECD Guideline 105 for testing of chemicals.
Principle
An excess amount of this compound-methyl is agitated in a solvent at a constant temperature for a sufficient duration to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved substance is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound-methyl (analytical standard)
-
Solvents of interest (e.g., deionized water, organic solvents)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
HPLC system with a UV detector
-
Analytical balance
Procedure
-
Preparation of the Test Solution:
-
Add an excess amount of this compound-methyl to a flask containing a known volume of the solvent. The presence of undissolved solid at the end of the equilibration period is crucial.
-
For aqueous solutions, use buffers to maintain a constant pH if investigating pH-dependent solubility.
-
-
Equilibration:
-
Seal the flasks to prevent solvent evaporation.
-
Place the flasks in a thermostatically controlled shaker and agitate at a constant speed (e.g., 150 rpm) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary studies can be conducted to determine the time to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, allow the solution to stand to let the undissolved solid settle.
-
To ensure complete removal of solid particles, centrifuge an aliquot of the supernatant at a high speed (e.g., 10,000 x g for 15 minutes).
-
Carefully withdraw a sample of the clear supernatant and filter it through a syringe filter that does not adsorb the analyte.
-
-
Analysis:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound-methyl in the diluted sample using a validated HPLC-UV method. A typical method might involve a C18 reversed-phase column with a mobile phase of acetonitrile and water (with a small amount of acid, e.g., formic acid, to ensure good peak shape) and UV detection at a suitable wavelength (e.g., 240 nm).
-
-
Data Calculation:
-
Calculate the solubility of this compound-methyl in the solvent by multiplying the measured concentration in the diluted sample by the dilution factor.
-
The experiment should be performed in triplicate to ensure the reliability of the results.
-
Mandatory Visualizations
Mode of Action of this compound-Methyl
This compound-methyl is a potent inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is critical for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants. Inhibition of ALS leads to a deficiency in these essential amino acids, ultimately causing a cessation of cell division and plant growth.
Caption: Herbicidal action of this compound-methyl via ALS inhibition.
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in determining the solubility of a compound using the shake-flask method followed by HPLC analysis.
Caption: Workflow for solubility determination via shake-flask and HPLC.
Toxicological Profile of Flupyrsulfuron-methyl and its Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flupyrsulfuron-methyl is a selective, post-emergence herbicide belonging to the sulfonylurea class. Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[3][4] As this pathway is absent in animals, this compound-methyl exhibits low acute toxicity to mammals. This document provides a comprehensive overview of the toxicological profile of this compound-methyl and its known metabolites, including summaries of key toxicological studies, experimental methodologies, and the underlying biochemical pathways.
Quantitative Toxicological Data
The following tables summarize the available quantitative data on the toxicity of this compound-methyl.
Table 1: Acute Toxicity of this compound-methyl
| Test Type | Species | Route | Value | Source |
| LD₅₀ | Rat | Oral | > 5000 mg/kg bw | [1] |
| LD₅₀ | Rabbit | Dermal | > 2000 mg/kg bw | [5] |
| LC₅₀ | Rat | Inhalation (4h) | > 5.0 mg/L | [5] |
Table 2: Chronic Toxicity of a Related Sulfonylurea Herbicide (Metsulfuron-methyl)
| Study Type | Species | Duration | NOAEL | Effect Observed at Higher Doses | Source |
| Feeding Study | Rat | 2 years | 25.0 mg/kg/day | Decreased body weights | [5] |
Table 3: Reproductive and Developmental Toxicity Study Guidelines
| Study Type | OECD Guideline | Species | Key Endpoints |
| Two-Generation Reproduction Toxicity | 416 | Rat | Parental toxicity, reproductive performance, pup viability, growth, and development.[6] |
| Prenatal Developmental Toxicity | 414 | Rabbit, Rat | Maternal toxicity, embryo-fetal survival, fetal weight, and fetal development (skeletal and soft tissue).[7][8] |
Note: While the standard guidelines are available, specific NOAELs from this compound-methyl studies were not found in the public domain.
Table 4: Genotoxicity of this compound-methyl
| Assay Type | Test System | Result | Source |
| Bacterial Reverse Mutation (Ames) | Salmonella typhimurium | Non-mutagenic | [9] |
| In vitro Chromosome Aberration | Mammalian cells | No evidence of genotoxicity | [9] |
| In vivo Micronucleus Test | Rodent | No evidence of genotoxicity | [9] |
Table 5: Ecotoxicology of this compound-methyl and a Related Compound
| Organism | Test Type | Species | Value | Source |
| This compound-methyl | ||||
| Aquatic Plants and Algae | - | - | Highly toxic | [1] |
| Metsulfuron-methyl | ||||
| Fish | 96-hour LC₅₀ | Rainbow trout, Bluegill | > 150 mg/L | [5] |
| Aquatic Invertebrate | 48-hour LC₅₀ | Daphnia magna | > 150 mg/L | [5] |
| Birds | Oral LD₅₀ | Mallard duck | > 2510 mg/kg | [5] |
| Honeybees | Acute contact LD₅₀ | Apis mellifera | > 25 µ g/bee | [5] |
| Earthworms | LC₅₀ | Eisenia fetida | > 1000 mg/kg soil | [5] |
Note: Quantitative ecotoxicology data for this compound-methyl is limited in the available resources. Data for the related sulfonylurea herbicide, Metsulfuron-methyl, is presented to provide a general profile.
Metabolites of this compound-methyl
Several metabolites of this compound-methyl have been identified in environmental fate studies. These include:
-
IN-JV460 (primary soil metabolite)[2]
-
IN-KC576 (derivative of IN-JV460)[2]
-
IN-KV996[10]
-
IN-KF311[2]
-
IN-JE127[10]
-
IN-KT982[10]
-
2-amino-4,6-dimethoxypyrimidine (S13)[10]
The Scientific Committee on Plants (SCP) has indicated that the primary soil metabolites, IN-JV460 and IN-KC576, are not expected to pose an unacceptable risk to aquatic organisms as they lack the intact sulfonylurea bridge, which is responsible for the herbicidal activity and aquatic plant toxicity.[2] The acute toxicity of IN-JV460 to fish and Daphnia was considered to be covered by the testing of the parent compound.[2]
Experimental Protocols
The toxicological evaluation of this compound-methyl follows standardized protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).
Acute Toxicity Testing
-
Oral LD₅₀ (OECD 401/420/423): Graded doses of this compound-methyl are administered orally to rats. Mortality and clinical signs are observed over 14 days.
-
Dermal LD₅₀ (OECD 402): The substance is applied to the shaved skin of rabbits or rats for 24 hours. Observations for toxicity and mortality are made over 14 days.[11]
-
Inhalation LC₅₀ (OECD 403): Rats are exposed to an aerosol or vapor of the test substance for 4 hours in a whole-body or nose-only exposure chamber. Animals are observed for 14 days for signs of toxicity and mortality.[12]
Genotoxicity Assays
-
Bacterial Reverse Mutation Assay (Ames Test, OECD 471): Histidine-dependent strains of Salmonella typhimurium are exposed to this compound-methyl with and without metabolic activation (S9 mix). An increase in the number of revertant colonies indicates mutagenic potential.[13][14]
-
In Vitro Mammalian Chromosome Aberration Test (OECD 473): Cultured mammalian cells (e.g., Chinese Hamster Ovary cells or human lymphocytes) are exposed to the test substance. Cells in metaphase are examined for chromosomal abnormalities.[15][16][17]
-
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): Rodents are treated with this compound-methyl. Bone marrow or peripheral blood is analyzed for the presence of micronuclei in polychromatic erythrocytes, which indicates chromosomal damage.[18][19][20]
Reproductive and Developmental Toxicity
-
Two-Generation Reproduction Toxicity Study (OECD 416): The test substance is administered to male and female rats for two generations. Effects on mating, fertility, pregnancy, offspring viability, growth, and development are assessed.[6]
-
Prenatal Developmental Toxicity Study (OECD 414): Pregnant rats or rabbits are dosed with the test substance during the period of organogenesis. Fetuses are examined for external, visceral, and skeletal abnormalities.[7][8][21]
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of this compound-methyl is the inhibition of the plant enzyme Acetolactate Synthase (ALS).
Caption: Inhibition of Acetolactate Synthase (ALS) by this compound-methyl.
ALS catalyzes the first step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[3] this compound-methyl binds to the ALS enzyme, blocking the active site and preventing the condensation of two pyruvate molecules (to form α-acetolactate) or one pyruvate and one α-ketobutyrate molecule (to form α-aceto-α-hydroxybutyrate).[4] This inhibition leads to a deficiency in essential amino acids, which in turn halts protein synthesis and cell division, ultimately resulting in plant death.[22][23][24]
The following diagram illustrates the workflow for assessing the genotoxicity of a chemical like this compound-methyl.
Caption: Tiered approach for genotoxicity assessment.
This logical workflow demonstrates the standard testing strategy to evaluate the potential of a substance to cause genetic damage. Initial screening is performed using in vitro tests. Positive results in these tests trigger in vivo follow-up studies to determine if the effect is expressed in a whole animal system.
Conclusion
This compound-methyl exhibits a low order of acute toxicity in mammals. It is not genotoxic in a standard battery of in vitro and in vivo assays. The primary mechanism of its herbicidal action, the inhibition of acetolactate synthase, is specific to a pathway found in plants and not in animals, which explains its selective toxicity. While data on the chronic, reproductive, and developmental toxicity of this compound-methyl itself are not extensively available in the public domain, the profiles of other sulfonylurea herbicides suggest a low potential for these effects at expected exposure levels. Its metabolites are generally considered to be of low toxicological concern, particularly those that do not retain the sulfonylurea bridge. However, it is highly toxic to aquatic plants and algae, which is a key consideration in its environmental risk assessment. Further research into the specific toxicological endpoints for this compound-methyl and its metabolites would provide a more complete understanding of its overall risk profile.
References
- 1. This compound-methyl-sodium [sitem.herts.ac.uk]
- 2. food.ec.europa.eu [food.ec.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. Molecular basis of sulfonylurea herbicide inhibition of acetohydroxyacid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EXTOXNET PIP - METSULFURON-METHYL [extoxnet.orst.edu]
- 6. oecd.org [oecd.org]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. oecd.org [oecd.org]
- 9. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 10. This compound-methyl | C15H14F3N5O7S | CID 170354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 14. Ames Test (Bacterial Reverse Mutation Test): Why, When, and How to Use | Springer Nature Experiments [experiments.springernature.com]
- 15. criver.com [criver.com]
- 16. genedirex.com [genedirex.com]
- 17. The in vitro mammalian chromosome aberration test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. oecd.org [oecd.org]
- 19. oecd.org [oecd.org]
- 20. researchgate.net [researchgate.net]
- 21. oecd.org [oecd.org]
- 22. Branched-chain amino acid biosynthesis inhibitors: herbicide efficacy is associated with an induced carbon-nitrogen imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
Methodological & Application
Application Notes and Protocols for the Detection of Flupyrsulfuron-methyl Residues
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical determination of flupyrsulfuron-methyl residues in various environmental and agricultural matrices. The methodologies outlined below are based on established analytical techniques for pesticide residue analysis, including chromatographic and immunoassay methods. While specific performance data for this compound-methyl may vary, these protocols offer a robust framework for method development and validation.
Overview of Analytical Methods
The detection of this compound-methyl residues is crucial for ensuring environmental safety and regulatory compliance. The primary analytical techniques employed for this purpose include High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
-
Chromatographic Methods (HPLC & GC-MS): These methods offer high selectivity and sensitivity, enabling the quantification of this compound-methyl at low concentrations. Sample preparation, particularly using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, is a critical step to extract the analyte from complex matrices and remove interfering substances.[1][2]
-
Immunoassay Methods (ELISA): ELISA provides a rapid and high-throughput screening method for detecting the presence of this compound-methyl.[3][4][5] These kits are typically based on the principle of competitive immunoassay.[4]
Sample Preparation: QuEChERS Protocol
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural samples.[1][6] It involves an extraction step with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[1][6]
Experimental Protocol for QuEChERS
a) Extraction
-
Sample Homogenization: Homogenize a representative sample of the matrix (e.g., soil, crop).
-
Weighing: Accurately weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples like soil, add a specific volume of water to hydrate the sample and let it stand for 30 minutes.[7]
-
Solvent Addition: Add 10-15 mL of acetonitrile (with 1% acetic acid for certain applications) to the centrifuge tube.[8]
-
Internal Standard: Add an appropriate internal standard.
-
Shaking: Cap the tube and shake vigorously for 1 minute to ensure thorough mixing and extraction of the analyte.[1][8]
-
Salt Addition: Add the appropriate QuEChERS extraction salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate).[1][7]
-
Second Shaking: Immediately shake the tube for another minute.
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes to separate the organic and aqueous layers.[7]
b) Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer Supernatant: Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube containing a sorbent mixture (e.g., primary secondary amine (PSA), C18, and magnesium sulfate).[1]
-
Vortexing: Vortex the d-SPE tube for 30 seconds.
-
Centrifugation: Centrifuge at ≥5000 rcf for 2 minutes.[7]
-
Final Extract: The resulting supernatant is the final extract. Filter it through a 0.22 µm filter before instrumental analysis.
Workflow for QuEChERS Sample Preparation
References
- 1. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 2. Portico [access.portico.org]
- 3. attogene.com [attogene.com]
- 4. Biocomma - ELISA Kit [biocomma.com]
- 5. pesticides | Biosense Laboratories [biosense.com]
- 6. iris.unito.it [iris.unito.it]
- 7. unitedchem.com [unitedchem.com]
- 8. gcms.cz [gcms.cz]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of Flupyrsulfuron-methyl-sodium
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Flupyrsulfuron-methyl-sodium, a selective sulfonylurea herbicide, using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1] The protocol provides comprehensive procedures for sample preparation from environmental matrices, chromatographic conditions, and method validation in accordance with ICH guidelines.[2] The described method is suitable for routine quality control, residue monitoring, and environmental fate studies of this compound-methyl-sodium.
Principle
The method separates this compound-methyl-sodium from sample matrix components using a C18 reversed-phase column. The separation is achieved through a gradient elution of an acidified aqueous mobile phase and an organic modifier (acetonitrile). The analyte is then detected and quantified by a UV detector at its maximum absorption wavelength. The principle relies on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase.
Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical balance (0.01 mg sensitivity).
-
Ultrasonic bath.
-
Centrifuge.
-
pH meter.
-
Solid Phase Extraction (SPE) manifold and cartridges (e.g., C18).
-
Syringe filters (0.22 µm or 0.45 µm PTFE).[3]
-
Volumetric flasks, pipettes, and vials.
-
-
Reagents and Materials:
Experimental Protocols
Standard Solution Preparation
-
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound-methyl-sodium analytical standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile. This solution should be stored at 4°C.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.05, 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL) by serial dilution of the stock solution with the mobile phase starting composition (e.g., 65% acidified water: 35% acetonitrile).[3]
Sample Preparation (Soil Matrix Example)
-
Extraction: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. Add 20 mL of acetonitrile.
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.[4]
-
Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.[4]
-
Collection: Carefully transfer the supernatant (the acetonitrile extract) to a clean tube.
-
Re-extraction: Repeat the extraction process on the soil pellet with another 20 mL of acetonitrile to ensure complete recovery. Combine the supernatants.
-
Evaporation: Evaporate the combined extracts to near dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitution: Reconstitute the residue in 5 mL of 10% acetonitrile in water.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial for analysis.[5]
HPLC Operating Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound-methyl-sodium.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-10 min: 35% B; 10-12 min: 35-90% B; 12-15 min: 90% B; 15-18 min: 35% B (re-equilibration) |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 10 µL |
| Column Temp. | 30°C |
| Detection | UV at 240 nm[4] |
| Run Time | 18 minutes[3] |
Method Validation and Data
The analytical method was validated for specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.
Specificity
Specificity was determined by analyzing blank matrix samples (e.g., soil, water) and comparing their chromatograms with those from spiked samples. No significant interfering peaks were observed at the retention time of this compound-methyl-sodium.
Quantitative Performance
The quantitative performance data for the method is summarized in the table below.
| Parameter | Result |
| Linearity Range | 0.05 - 5.0 µg/mL |
| Correlation Coefficient (r²) | > 0.999[6] |
| Limit of Detection (LOD) | 0.015 µg/mL |
| Limit of Quantification (LOQ) | 0.05 µg/mL |
LOD and LOQ were calculated based on a signal-to-noise ratio of 3 and 10, respectively.
Accuracy and Precision
Accuracy (as percent recovery) and precision (as percent relative standard deviation, %RSD) were evaluated by analyzing spiked blank samples at three different concentration levels (n=6).
| Spiked Conc. (µg/mL) | Mean Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| 0.1 | 98.5% | 1.8% | 2.5% |
| 1.0 | 101.2% | 1.1% | 1.9% |
| 4.0 | 99.3% | 0.9% | 1.6% |
Acceptable recovery is typically within 80-120%, and RSD should be < 5%.[7]
Workflow Diagram
The following diagram illustrates the complete experimental workflow from sample collection to final data analysis.
Caption: HPLC analysis workflow from sample preparation to reporting.
Conclusion
This application note presents a validated RP-HPLC method that is simple, accurate, and precise for the determination of this compound-methyl-sodium. The method demonstrates excellent linearity, good recovery, and low detection limits, making it highly suitable for the routine analysis of this compound-methyl-sodium in various sample matrices for regulatory, research, and quality control purposes.
References
Application Notes and Protocols for Flupyrsulfuron-Methyl in Post-Emergence Weed Control in Cereals
Audience: Researchers, scientists, and drug development professionals.
Introduction: Flupyrsulfuron-methyl is a selective sulfonylurea herbicide used for the post-emergence control of annual grass and broadleaf weeds in cereal crops.[1][2][3] It is characterized by its high efficacy at low application rates.[4] this compound-methyl is typically formulated as a water-dispersible granule (WG) or wettable powder (WP) and is often used as its sodium salt to enhance water solubility.[1][4][5] Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, a key enzyme in the biosynthesis of branched-chain amino acids in susceptible plants.[1][2][4][6]
Mechanism of Action
This compound-methyl is a systemic herbicide absorbed through the foliage and roots of the plant. It translocates within the plant to the meristematic tissues, where it exerts its herbicidal effect.[7] The primary target site is the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][2][7]
Key Steps in the Mode of Action:
-
ALS Inhibition: this compound-methyl binds to and inhibits the ALS enzyme.[7]
-
Amino Acid Depletion: This inhibition blocks the synthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[7]
-
Cessation of Growth: Without these critical amino acids, protein synthesis and cell division are halted, leading to a rapid cessation of plant growth in susceptible weeds.[7]
-
Symptom Development: Symptoms, including chlorosis and necrosis, develop over several days to weeks, ultimately leading to plant death.[7]
The basis for selectivity in cereal crops like wheat is the crop's ability to rapidly metabolize the herbicide into non-phytotoxic compounds, primarily through glutathione conjugation.[6]
References
- 1. This compound [sitem.herts.ac.uk]
- 2. This compound-methyl-sodium [sitem.herts.ac.uk]
- 3. Evaluation of data concerning the necessity of this compound‐methyl as a herbicide to control a serious danger to plant health which cannot be contained by other available means, including non‐chemical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 144740-54-5: this compound-methyl sodium | CymitQuimica [cymitquimica.com]
- 5. CN102792960A - Herbicide composition including mesosulfuron-methyl and this compound-methyl sodium - Google Patents [patents.google.com]
- 6. Basis of selectivity of the herbicide this compound-methyl in wheat [agris.fao.org]
- 7. pomais.com [pomais.com]
Application Note: High-Efficiency Extraction of Flupyrsulfuron-methyl from Soil Samples for Chromatographic Analysis
Abstract
This application note details a robust and efficient protocol for the extraction of flupyrsulfuron-methyl, a sulfonylurea herbicide, from various soil matrices. The methodology is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, ensuring high recovery rates and low limits of detection suitable for regulatory monitoring and environmental fate studies. The protocol is intended for researchers, scientists, and professionals in drug development and environmental science, providing a streamlined workflow from sample preparation to final analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound-methyl is a post-emergence herbicide used for the control of broadleaf weeds in cereal crops.[1][2] Due to its potential for mobility and persistence in the soil, accurate and sensitive analytical methods are required to monitor its presence in the environment. Soil, being a complex matrix, presents analytical challenges due to the presence of interfering substances like organic matter and minerals.[3] The QuEChERS method has proven to be a green and sustainable alternative for pesticide residue analysis in soil, offering rapid sample preparation with minimal solvent usage.[4] This protocol has been optimized to ensure reliable and reproducible extraction of this compound-methyl from soil samples.
Materials and Reagents
-
This compound-methyl analytical standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary Secondary Amine (PSA) sorbent
-
C18 sorbent
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes for d-SPE cleanup
-
Syringe filters (0.22 µm)
Quantitative Data Summary
The following tables summarize the expected performance of this protocol based on data from similar sulfonylurea herbicide extraction methodologies.
Table 1: Method Performance for this compound-methyl Analysis
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 0.2 - 10 µg/kg | [5][6] |
| Limit of Detection (LOD) | 0.1 - 2 µg/kg | [7] |
| Recovery Rate | 70 - 120% | [8] |
| Relative Standard Deviation (RSD) | < 20% | [8] |
Table 2: Typical LC-MS/MS Conditions for Sulfonylurea Herbicides
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for target analyte elution |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Detection | Multiple Reaction Monitoring (MRM) |
Experimental Workflow
The overall experimental workflow for the extraction of this compound-methyl from soil is depicted in the following diagram.
Caption: Workflow for this compound-methyl Extraction.
Detailed Experimental Protocol
1. Sample Preparation
1.1. Collect representative soil samples from the field. 1.2. Air-dry the soil samples at room temperature until a constant weight is achieved. 1.3. Homogenize the dried soil and pass it through a 2 mm sieve to remove stones and large debris.[5][9] 1.4. Accurately weigh 10 g (± 0.1 g) of the sieved soil into a 50 mL polypropylene centrifuge tube.
2. Extraction
2.1. To the 50 mL tube containing the soil sample, add 10 mL of acetonitrile.[3] 2.2. Cap the tube and vortex or shake vigorously for 1 minute to ensure thorough mixing and initial extraction of the analyte. 2.3. Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl). The salts aid in partitioning the analyte into the organic layer and removing water. 2.4. Immediately cap the tube and shake vigorously for 1 minute to prevent the formation of salt agglomerates and ensure proper extraction. 2.5. Centrifuge the tube for 5 minutes at 4000 rpm to separate the acetonitrile layer from the solid soil particles and aqueous layer.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
3.1. Carefully transfer an aliquot (e.g., 6 mL) of the upper acetonitrile supernatant to a 15 mL d-SPE tube. 3.2. The d-SPE tube should contain 900 mg of anhydrous MgSO₄, 150 mg of PSA, and 150 mg of C18 sorbent. PSA removes organic acids and other polar interferences, while C18 removes non-polar interferences. 3.3. Cap the d-SPE tube and vortex for 30 seconds to disperse the sorbents throughout the extract. 3.4. Centrifuge the tube for 5 minutes at 4000 rpm to pellet the sorbents.
4. Final Sample Preparation for Analysis
4.1. Take the final supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial. 4.2. The sample is now ready for injection into the LC-MS/MS system for quantification.
Conclusion
The described QuEChERS-based protocol provides a reliable and efficient method for the extraction of this compound-methyl from soil samples. The procedure is straightforward, requires minimal solvent volumes, and yields clean extracts suitable for sensitive LC-MS/MS analysis. This method is well-suited for high-throughput laboratories conducting pesticide residue analysis in complex soil matrices.
References
- 1. scientificlabs.ie [scientificlabs.ie]
- 2. This compound-methyl-sodium [sitem.herts.ac.uk]
- 3. unitedchem.com [unitedchem.com]
- 4. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. epa.gov [epa.gov]
- 8. lcms.cz [lcms.cz]
- 9. Residue and Dissipation Kinetics of Metsulfuron-Methyl Herbicide in Soil: A Field Assessment at an Oil Palm Plantation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 14C-Flupyrsulfuron-methyl in Soil Dissipation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting soil dissipation studies of 14C-Flupyrsulfuron-methyl, a sulfonylurea herbicide. The protocols are designed to evaluate the environmental fate of this compound in soil, specifically its rate of degradation and the formation and decline of its transformation products. The use of 14C-labeled flupyrsulfuron-methyl allows for accurate quantification and tracing of the parent compound and its metabolites.
I. Quantitative Data Summary
The dissipation of this compound-methyl in soil is influenced by factors such as soil type, pH, temperature, and microbial activity. The following tables summarize the dissipation times (DT50 and DT90) observed in laboratory and field studies.
Table 1: Laboratory Soil Dissipation of this compound-methyl
| Parameter | Value (days) | Conditions | Reference |
| DT50 | 8 - 26 | Aerobic, laboratory conditions | [1][2] |
| DT90 | 27 - 85 | Aerobic, laboratory conditions | [2] |
| DT50 | 18.2 | Aerobic, lab at 20°C | [3] |
| DT50 | 0.42 - 44 | pH 5-9 | [4] |
| DT50 | 5.6 | Soil with pH 7.9 | [4] |
| DT50 | 9.4 | Soil with pH 8.4 | [4] |
Table 2: Field Soil Dissipation of this compound-methyl
| Parameter | Value (days) | Conditions | Reference |
| DT50 | 6 - 11 | Bare-soil field studies | [1][2] |
| DT90 | 35 - 123 | Bare-soil field studies | [2] |
Table 3: Dissipation of Major Metabolites of this compound-methyl in Soil
| Metabolite | Parameter | Value (days) | Conditions | Reference |
| IN-JV460 | Max DT50 | 120 | Laboratory soils (revised from 373) | [2] |
| IN-JV460 | DT50 | 49 - 231 | Field soils | [2] |
| IN-KC576 | Max DT50 | 30 | Laboratory soils (revised from 248) | [2] |
| IN-KC576 | DT50 | 150 | US field trial | [2] |
II. Experimental Protocols
A. Laboratory Aerobic Soil Dissipation Study (Adapted from OECD Guideline 307)
This protocol describes a laboratory study to determine the rate and route of degradation of 14C-Flupyrsulfuron-methyl in soil under aerobic conditions.
1. Materials and Equipment:
-
Test Substance: 14C-labeled this compound-methyl of known radiochemical purity.
-
Soils: Freshly collected and characterized soils (e.g., sandy loam, silty loam) representative of agricultural areas.
-
Incubation System: Biometer flasks or a flow-through system equipped to trap volatile organics and 14CO2.
-
Analytical Instruments: High-Performance Liquid Chromatography (HPLC) with a radiodetector, Liquid Scintillation Counter (LSC), and Mass Spectrometer (MS) for metabolite identification.
-
Standard laboratory equipment: Balances, shakers, centrifuges, extraction glassware, etc.
2. Experimental Procedure:
-
Soil Preparation: Sieve fresh soil (e.g., <2 mm) and adjust the moisture content to 40-60% of its maximum water holding capacity. Pre-incubate the soil in the dark at the test temperature for 7-14 days to allow microbial activity to stabilize.
-
Application of Test Substance: Prepare a stock solution of 14C-Flupyrsulfuron-methyl. Apply the solution to the soil samples to achieve a concentration relevant to the maximum recommended field application rate. Ensure uniform distribution.
-
Incubation: Place the treated soil samples into the biometer flasks or flow-through system. Incubate in the dark at a constant temperature (e.g., 20 ± 2 °C) for up to 120 days.[5][6] Aerate the flasks with CO2-free, humidified air.
-
Sampling: Collect duplicate samples at appropriate time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).
-
Extraction: Extract the soil samples with appropriate solvents (e.g., acetonitrile/water mixtures). Perform sequential extractions to ensure maximum recovery of radioactivity.
-
Analysis:
-
Quantify the total radioactivity in the extracts and the extracted soil by LSC.
-
Analyze the extracts by HPLC with radiodetection to separate and quantify 14C-Flupyrsulfuron-methyl and its degradation products.
-
Identify major metabolites using techniques such as LC-MS/MS.
-
Analyze the trapping solutions for volatile compounds and 14CO2 to determine mineralization.
-
-
Data Analysis:
-
Calculate the percentage of applied radioactivity for the parent compound, metabolites, and 14CO2 at each sampling time.
-
Determine the dissipation half-life (DT50) and the time for 90% dissipation (DT90) for 14C-Flupyrsulfuron-methyl using first-order kinetics.
-
Laboratory Soil Dissipation Study Workflow.
B. Field Soil Dissipation Study
This protocol outlines a field study to evaluate the dissipation of 14C-Flupyrsulfuron-methyl under realistic environmental conditions.
1. Materials and Equipment:
-
Test Substance: 14C-labeled this compound-methyl formulated as a representative product.
-
Field Site: A well-characterized agricultural field with uniform soil properties.
-
Application Equipment: Calibrated sprayer for uniform application.
-
Sampling Equipment: Soil core sampler.
-
Weather Monitoring Station: To record rainfall, temperature, and other relevant meteorological data.
-
Analytical Instruments: As described in the laboratory protocol.
2. Experimental Procedure:
-
Site Selection and Plot Design: Select a suitable field site. Establish replicate plots (e.g., 91 x 335 cm or 225 x 335 cm) for treatment and control.[1]
-
Application: Apply the 14C-Flupyrsulfuron-methyl formulation to the soil surface of the treated plots at the desired application rate.
-
Soil Sampling:
-
Collect initial soil samples immediately after application (day 0).
-
Collect subsequent soil samples at various time intervals (e.g., 1, 3, 7, 14, 30, 60, 90, 120 days, and at harvest).
-
Collect soil cores to a depth of at least 60 cm and section them into appropriate depth increments (e.g., 0-10 cm, 10-20 cm, 20-30 cm, etc.).
-
-
Sample Handling and Storage: Homogenize the soil from each depth increment. Store samples frozen (-20°C) until analysis to prevent further degradation.
-
Analysis:
-
Extract and analyze the soil samples for 14C-Flupyrsulfuron-methyl and its metabolites as described in the laboratory protocol.
-
-
Data Analysis:
-
Calculate the concentration of the parent compound and its metabolites in each soil layer at each sampling time.
-
Determine the DT50 and DT90 values for the dissipation of 14C-Flupyrsulfuron-methyl in the topsoil layer.
-
Assess the leaching potential by analyzing the distribution of radioactivity in the soil profile over time.
-
Field Soil Dissipation Study Workflow.
III. Degradation Pathway
The primary degradation pathway of this compound-methyl in soil involves hydrolysis and intramolecular rearrangement.[1] This process leads to the cleavage of the sulfonylurea bridge and the formation of several metabolites, with IN-JV460 and IN-KC576 being the primary ones identified in soil.[2]
Simplified Degradation Pathway of this compound-methyl in Soil.
References
Application Notes and Protocols for Flupyrsulfuron-methyl Water-Dispersible Granules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation, manufacturing, and quality control of Flupyrsulfuron-methyl as water-dispersible granules (WDG). The included protocols are intended to serve as a guide for the development and evaluation of this herbicidal formulation.
Introduction to this compound-methyl and WDG Formulation
This compound-methyl is a selective sulfonylurea herbicide used for the post-emergence control of broadleaf weeds in cereal crops.[1] Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants.[2][3][4] Formulating this compound-methyl as water-dispersible granules offers several advantages, including reduced dust exposure for operators, ease of handling and measurement, and good stability.[5] WDG formulations are designed to disintegrate and disperse rapidly when added to water, forming a stable suspension for spray application.[6]
Physicochemical Properties of this compound-methyl:
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄F₃N₅O₇S | PubChem CID 170354 |
| Molecular Weight | 465.4 g/mol | PubChem CID 170354 |
| Appearance | Off-white to beige crystalline solid | FAO/WHO Evaluation |
| Water Solubility | Moderately soluble (this compound-methyl-sodium) | [1] |
Mode of Action: Inhibition of Acetolactate Synthase (ALS)
This compound-methyl targets and inhibits the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[2][7] This enzyme catalyzes the initial step in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[8][9][10] As these amino acids are vital for protein synthesis and overall plant growth, the inhibition of ALS leads to a deficiency in these amino acids, ultimately resulting in the cessation of plant growth and death.[3][4]
Caption: this compound-methyl mode of action.
Formulation of Water-Dispersible Granules
A typical WDG formulation of this compound-methyl includes the active ingredient, dispersing agents, wetting agents, binders, and fillers. The following table provides an example formulation based on a combination product.
| Component | Function | Example Concentration (%) |
| This compound-methyl-sodium | Active Ingredient | 7.5 |
| Co-herbicide (e.g., Mesosulfuron-methyl) | Active Ingredient | 12.5 |
| Alkylnaphthalene sulfonate formaldehyde condensate | Dispersing Agent | 3.0 |
| Calcium Lignosulfonate | Dispersing Agent/Binder | 3.0 |
| Lauryl Sodium Sulfate | Wetting Agent | 2.0 |
| Kaolin | Filler/Carrier | To 100 |
Source: Adapted from patent CN102792960A.[11]
Manufacturing Process for WDG
The manufacturing of this compound-methyl WDG can be achieved through two primary methods: spray drying and fluid bed agglomeration.
Spray Drying Method
This process involves the atomization of a slurry containing the active ingredient and other formulants into a hot air stream, leading to the formation of dry, spherical granules.
Caption: Spray drying workflow for WDG.
Fluid Bed Agglomeration Method
In this method, a powder blend of the active ingredient and excipients is fluidized by a stream of hot air while a binder solution is sprayed onto the powder, causing the particles to agglomerate into granules.
Caption: Fluid bed agglomeration workflow.
Experimental Protocols for Quality Control
The following are key quality control tests for this compound-methyl WDG formulations, based on internationally recognized CIPAC methods.
| Quality Control Test | CIPAC Method | Typical Specification |
| Dispersibility | MT 174 | Minimum 80% |
| Suspensibility | MT 184 | Minimum 60% |
| Wet Sieve Test | MT 185 | Maximum 2% retained on a 75 µm sieve |
| Persistent Foam | MT 47.3 | Maximum 60 mL after 1 minute |
| Wettability | MT 53.3 | Completely wetted in < 1 minute |
| Particle Size Distribution | Laser Diffraction | D50: 1-10 µm (primary particles) |
| Active Ingredient Content | HPLC-UV | 98-102% of labeled content |
Protocol for Dispersibility Test (based on CIPAC MT 174)
-
Objective: To determine the ease with which the WDG disperses in water.
-
Apparatus: 250 mL beaker, magnetic stirrer, 250 mL measuring cylinder, oven.
-
Procedure:
-
Add 100 mL of standard hard water to the beaker.
-
Start the magnetic stirrer to create a vortex.
-
Add a known weight of the this compound-methyl WDG sample to the water.
-
Stir for 1 minute.
-
Immediately transfer the suspension to the 250 mL measuring cylinder.
-
Make up the volume to 250 mL with standard hard water.
-
Allow to stand for 1 minute.
-
Carefully siphon off the top 225 mL (9/10ths) of the suspension.
-
Transfer the remaining 25 mL to a pre-weighed evaporating dish.
-
Evaporate to dryness in an oven.
-
Weigh the residue and calculate the percentage of dispersibility.
-
Protocol for Suspensibility Test (based on CIPAC MT 184)
-
Objective: To determine the amount of active ingredient that remains suspended in water after a specified time.
-
Apparatus: 250 mL glass-stoppered measuring cylinder, water bath, suction tube.
-
Procedure:
-
Prepare a suspension of the WDG in 250 mL of standard hard water in the measuring cylinder at a concentration recommended for use.
-
Invert the cylinder 30 times and place it in a water bath at 30°C for 30 minutes.
-
After 30 minutes, carefully remove the top 225 mL of the suspension using the suction tube.
-
Determine the concentration of this compound-methyl in the remaining 25 mL by a suitable analytical method (e.g., HPLC).
-
Calculate the suspensibility as a percentage of the initial concentration.
-
Protocol for Wet Sieve Test (based on CIPAC MT 185)
-
Objective: To determine the amount of insoluble material in the WDG formulation.
-
Apparatus: 75 µm sieve, wash bottle, beaker, oven.
-
Procedure:
-
Weigh a sample of the WDG and prepare a suspension in water.
-
Pour the suspension through the 75 µm sieve.
-
Rinse the beaker and the sieve with water until the washings are clear.
-
Carefully wash the residue on the sieve into a pre-weighed beaker.
-
Dry the beaker and residue in an oven to a constant weight.
-
Calculate the percentage of material retained on the sieve.
-
Protocol for Persistent Foam Test (based on CIPAC MT 47.3)
-
Objective: To assess the foaming tendency of the WDG upon dilution.
-
Apparatus: 250 mL glass-stoppered measuring cylinder.
-
Procedure:
-
Add 100 mL of standard hard water to the measuring cylinder.
-
Add a specified amount of the WDG sample.
-
Stopper the cylinder and invert it 30 times.
-
Place the cylinder on a flat surface and start a stopwatch.
-
Record the volume of foam after 1 minute.
-
Protocol for Determination of Active Ingredient Content
-
Objective: To quantify the amount of this compound-methyl in the WDG formulation.
-
Method: High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Procedure:
-
Accurately weigh a sample of the WDG.
-
Disperse the sample in a known volume of a suitable solvent (e.g., acetonitrile/water mixture).
-
Filter the solution to remove any insoluble components.
-
Inject a known volume of the filtered solution into the HPLC system.
-
Quantify the this compound-methyl content by comparing the peak area to that of a certified reference standard.
-
Conclusion
The formulation of this compound-methyl as water-dispersible granules provides an effective and user-friendly herbicidal product. Careful control of the formulation components and manufacturing process is essential to ensure the quality and performance of the final product. The experimental protocols outlined above provide a framework for the comprehensive quality control of this compound-methyl WDG formulations, ensuring they meet the required standards for efficacy and safety.
References
- 1. This compound-methyl-sodium [sitem.herts.ac.uk]
- 2. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 3. wssa.net [wssa.net]
- 4. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 5. Quality Control For Pesticide Formulation Products PG2345.pptx [slideshare.net]
- 6. Agricultural & Farming Chemicals | Wettable Granules | Azelis [azelis.com]
- 7. Acetolactate synthase - Wikipedia [en.wikipedia.org]
- 8. Branched Chain Amino Acid Biosynthesis | Inhibitors of Branched Chain Amino Acid Biosynthesis - passel [passel2.unl.edu]
- 9. Acetolactate synthase regulatory subunits play divergent and overlapping roles in branched-chain amino acid synthesis and Arabidopsis development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN102792960A - Herbicide composition including mesosulfuron-methyl and this compound-methyl sodium - Google Patents [patents.google.com]
Application Notes and Protocols for Studying Flupyrsulfuron-methyl Metabolism in Wheat and Tolerant Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flupyrsulfuron-methyl is a post-emergence sulfonylurea herbicide effective for the control of grass and broadleaf weeds in wheat crops. Its selectivity is primarily attributed to the rapid metabolic detoxification in wheat compared to susceptible weed species. Understanding the metabolic pathways and the kinetics of this process is crucial for developing new herbicides, managing herbicide resistance, and ensuring crop safety. These application notes provide a comprehensive overview of the metabolism of this compound-methyl in wheat and various tolerant and susceptible weed species, along with detailed protocols for key experiments.
The primary mechanisms of this compound-methyl metabolism in tolerant species are glutathione conjugation, mediated by glutathione S-transferases (GSTs), and O-demethylation, catalyzed by cytochrome P450 monooxygenases (CYPs). The rate of these metabolic activities determines the level of tolerance or susceptibility of a plant species to the herbicide.
Data Presentation
The rate of this compound-methyl metabolism varies significantly among different plant species, which is the basis for its selective herbicidal activity. The half-life of the parent compound is a key indicator of the metabolic rate.
| Plant Species | Common Name | Tolerance Level | Metabolism Half-life (hours) | Primary Metabolic Pathway(s) |
| Triticum aestivum | Wheat | Tolerant | ≤ 2[1] | Glutathione Conjugation[1] |
| Avena fatua | Wild Oat | Tolerant | ≤ 2[1] | Glutathione Conjugation & O-demethylation[1] |
| Phalaris minor | Canary Grass | Tolerant | ≤ 2[1] | O-demethylation[1] |
| Setaria viridis | Green Foxtail | Moderately Tolerant | 10[1] | Not specified |
| Alopecurus myosuroides | Black-grass | Susceptible | 20[1] | Slow Metabolism |
Metabolic Pathways and Experimental Workflows
The metabolic fate of this compound-methyl in tolerant plants involves enzymatic detoxification. The following diagrams illustrate the key metabolic pathways and a general workflow for studying herbicide metabolism.
Experimental Protocols
Protocol 1: Whole-Plant Metabolism Study
This protocol describes a whole-plant assay to determine the rate of this compound-methyl metabolism.
1. Plant Growth:
-
Grow wheat and weed species of interest from seed in a controlled environment (e.g., greenhouse or growth chamber) in pots containing a suitable soil mixture.
-
Maintain plants under controlled conditions of temperature, light, and humidity.
-
Plants are typically treated at the 3-4 leaf stage.
2. Herbicide Application:
-
Prepare a stock solution of radiolabeled ([14C]) this compound-methyl.
-
Apply a known amount of the radiolabeled herbicide solution to the surface of a specific leaf of each plant.
3. Time-Course Sampling:
-
Harvest the treated plants at various time points post-application (e.g., 0, 2, 4, 8, 24, 48 hours).
-
At each time point, separate the treated leaf from the rest of the shoot and the roots.
4. Metabolite Extraction:
-
Homogenize the plant tissues (treated leaf, shoot, roots) separately in a suitable solvent mixture (e.g., acetonitrile:water, 80:20 v/v).
-
Centrifuge the homogenate to pellet the solid plant material.
-
Collect the supernatant containing the extracted herbicide and its metabolites.
5. Analysis:
-
Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector and a Mass Spectrometer (MS/MS).
-
The HPLC separates the parent this compound-methyl from its metabolites.
-
The radioactivity detector quantifies the amount of parent compound and each metabolite.
-
The MS/MS is used to identify the chemical structure of the metabolites.
6. Data Analysis:
-
Calculate the percentage of the applied radioactivity corresponding to the parent compound and each metabolite at each time point.
-
Determine the half-life (T1/2) of this compound-methyl in each plant species by plotting the natural log of the parent compound concentration against time.
Protocol 2: In Vitro Metabolism Assay with Plant Microsomes
This protocol is for determining the enzymatic activity of cytochrome P450s in metabolizing this compound-methyl.
1. Microsome Isolation:
-
Harvest fresh plant tissue (e.g., shoots) and immediately place it in ice-cold extraction buffer.
-
Homogenize the tissue and filter the homogenate.
-
Perform differential centrifugation to isolate the microsomal fraction, which is enriched in cytochrome P450 enzymes.
-
Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.
2. Metabolism Assay:
-
Prepare a reaction mixture containing the isolated microsomes, a buffer solution, and this compound-methyl.
-
Initiate the reaction by adding an NADPH-generating system (cofactor for P450 activity).
-
Incubate the reaction mixture at a specific temperature (e.g., 30°C) with gentle agitation.
-
Take aliquots at different time points (e.g., 0, 15, 30, 60 minutes) and terminate the reaction by adding a quenching solvent (e.g., acetonitrile).
3. Analysis:
-
Centrifuge the terminated reaction mixtures to pellet the protein.
-
Analyze the supernatant by HPLC-MS/MS to quantify the remaining this compound-methyl and the formation of its metabolites (e.g., O-demethylated product).
4. Enzyme Kinetics:
-
To determine the kinetic parameters (Km and Vmax), perform the assay with varying concentrations of this compound-methyl.
-
Plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation.
Protocol 3: Glutathione S-Transferase (GST) Activity Assay
This protocol measures the activity of GST enzymes in conjugating this compound-methyl with glutathione.
1. Enzyme Extraction:
-
Extract soluble proteins, including GSTs, from plant tissues by homogenizing in an appropriate buffer.
-
Centrifuge the homogenate to remove cell debris and collect the supernatant containing the crude enzyme extract.
-
Determine the protein concentration of the extract.
2. Activity Assay:
-
Prepare a reaction mixture containing the enzyme extract, buffer, glutathione (GSH), and this compound-methyl.
-
Monitor the reaction, which can often be followed spectrophotometrically by measuring the formation of the glutathione conjugate at a specific wavelength. Alternatively, the reaction can be stopped at different time points and analyzed by HPLC-MS/MS.
3. Enzyme Kinetics:
-
Determine the Km and Vmax for both this compound-methyl and GSH by varying the concentration of one substrate while keeping the other saturated.
-
Analyze the data using appropriate enzyme kinetic models.
Conclusion
The study of this compound-methyl metabolism is essential for understanding its selectivity and for managing herbicide resistance. The provided data and protocols offer a framework for researchers to investigate the metabolic pathways and enzymatic activities responsible for the detoxification of this herbicide in wheat and various weed species. By applying these methods, scientists can gain valuable insights into the mechanisms of herbicide tolerance and contribute to the development of more effective and sustainable weed management strategies.
References
Application Notes and Protocols for the Quantitative Analysis of Flupyrsulfuron-methyl in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Flupyrsulfuron-methyl in environmental samples, specifically soil and water. The methodologies described herein are primarily based on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique for trace-level analysis.
Introduction
This compound-methyl is a sulfonylurea herbicide used for the control of broadleaf weeds in cereal crops.[1] Its presence and persistence in the environment are of interest to ensure environmental safety and to study its fate and transport. Accurate and precise quantitative analysis is crucial for monitoring its levels in soil and water.
Analytical Methodology: LC-MS/MS
LC-MS/MS is the preferred method for the quantification of this compound-methyl due to its high sensitivity and specificity, which allows for the detection of low concentrations in complex environmental matrices.
Principle
The method involves the extraction of this compound-methyl from the sample matrix, followed by cleanup to remove interfering substances. The purified extract is then injected into an LC-MS/MS system. In the mass spectrometer, the analyte is ionized, and a specific precursor ion is selected and fragmented to produce characteristic product ions. The monitoring of these specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) provides high selectivity and allows for accurate quantification.
LC-MS/MS Parameters for this compound-methyl
The following table summarizes the key mass spectrometry parameters for the analysis of this compound-methyl.
| Parameter | Value | Reference |
| Precursor Ion ([M+H]⁺) | 466.06 | [2] |
| Product Ion 1 (Quantifier) | 182 | [2] |
| Product Ion 2 (Qualifier) | 359 | [2] |
| Precursor Ion ([M-H]⁻) | 464.05 | [2] |
| Product Ion 1 (Quantifier) | 179 | [2] |
| Product Ion 2 (Qualifier) | 220 | [2] |
Note: Collision energies should be optimized for the specific instrument being used.
Experimental Protocols
The following protocols are based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is suitable for the extraction of a wide range of pesticides from various matrices.
Protocol for Soil Samples
This protocol is adapted from established QuEChERS methods for the analysis of sulfonylurea herbicides in soil.
3.1.1. Sample Preparation and Extraction
-
Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.
-
Weighing: Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
Hydration: For dry soils, add 8 mL of deionized water and let it stand for 30 minutes to hydrate the sample.
-
Extraction Solvent: Add 10 mL of acetonitrile to the centrifuge tube.
-
Shaking: Cap the tube and shake vigorously for 1 minute to ensure thorough mixing and extraction.
-
Salting-out: Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate) to the tube.
-
Shaking and Centrifugation: Immediately shake the tube vigorously for 1 minute, then centrifuge at ≥4000 rpm for 5 minutes.
3.1.2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Supernatant Transfer: Transfer 1 mL of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg of a suitable sorbent (e.g., PSA - primary secondary amine). For soils with high organic matter content, the addition of C18 or graphitized carbon black (GCB) may be necessary, but GCB should be used with caution as it can adsorb planar analytes like this compound-methyl.
-
Vortex and Centrifuge: Vortex the d-SPE tube for 30 seconds and then centrifuge at high speed for 2 minutes.
-
Final Extract: Transfer the cleaned extract into an autosampler vial for LC-MS/MS analysis.
Protocol for Water Samples
This protocol is adapted for the analysis of this compound-methyl in water samples.
3.2.1. Sample Preparation and Extraction
-
Sample Collection: Collect water samples in clean glass bottles.
-
pH Adjustment: Adjust the pH of the water sample to 3-4 with acetic acid.[3]
-
Extraction:
-
Option A: Direct Injection (for cleaner water samples): If the water sample is relatively clean, it can be directly injected after filtration through a 0.22 µm filter.
-
Option B: Solid-Phase Extraction (SPE) (for pre-concentration and cleanup):
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Pass a known volume (e.g., 100-500 mL) of the acidified water sample through the cartridge.
-
Wash the cartridge with deionized water to remove interferences.
-
Elute the this compound-methyl from the cartridge with a suitable solvent, such as acetonitrile/water (6:4, v/v).[3]
-
The eluate is then ready for LC-MS/MS analysis.
-
-
Quantitative Data and Method Validation
The following table presents typical validation parameters for the analysis of sulfonylurea herbicides using QuEChERS and LC-MS/MS. These values can be used as a benchmark for the in-house validation of the this compound-methyl method.
| Parameter | Soil | Water | Reference |
| Linearity (r²) | >0.99 | >0.99 | [4] |
| Recovery (%) | 70-120 | 70-120 | [4] |
| Precision (RSD, %) | <20 | <20 | [4] |
| Limit of Quantification (LOQ) | 0.01 mg/kg | 0.005 µg/L | [3][5] |
It is imperative to perform a full method validation in your laboratory to determine the specific performance characteristics of this method for this compound-methyl in your sample matrices.
Diagrams
Experimental Workflow
Caption: General experimental workflows for soil and water sample analysis.
Environmental Degradation Pathway of this compound-methyl
The environmental degradation of this compound-methyl involves several key transformation processes, primarily hydrolysis and microbial degradation.[3] The cleavage of the sulfonylurea bridge is a major degradation pathway for sulfonylurea herbicides.[6]
Caption: Proposed degradation pathway of this compound-methyl.[2]
Conclusion
The protocols outlined in these application notes provide a robust framework for the quantitative analysis of this compound-methyl in soil and water samples. The use of QuEChERS for sample preparation followed by LC-MS/MS analysis offers the necessary sensitivity and selectivity for environmental monitoring. It is crucial to perform in-house method validation to ensure the accuracy and reliability of the results. The provided diagrams offer a visual guide to the experimental workflow and the environmental fate of this compound-methyl.
References
- 1. This compound [sitem.herts.ac.uk]
- 2. This compound-methyl | C15H14F3N5O7S | CID 170354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Degradation of Triazine-2-14C Metsulfuron–Methyl in Soil from an Oil Palm Plantation | PLOS One [journals.plos.org]
- 4. This compound-methyl-sodium [sitem.herts.ac.uk]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Mechanisms of Weed Resistance to Flupyrsulfuron-methyl
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and professionals investigating weed resistance to the sulfonylurea herbicide, Flupyrsulfuron-methyl. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and supporting data to assist in your research.
This compound-methyl is an acetolactate synthase (ALS) inhibitor, belonging to the Herbicide Resistance Action Committee (HRAC) Group B.[1][2] Resistance to this herbicide in weeds is a significant agricultural challenge. The primary mechanisms of resistance are broadly categorized as target-site resistance (TSR) and non-target-site resistance (NTSR).[3][4]
Core Concepts: Resistance Mechanisms
-
Target-Site Resistance (TSR): This occurs due to mutations in the ALS gene, which encodes the herbicide's target enzyme. These mutations alter the enzyme's structure, preventing this compound-methyl from binding effectively, thus rendering the plant resistant.[5][6] This is a very common resistance mechanism.[5]
-
Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site.[3] The most common form of NTSR is enhanced metabolic resistance (EMR), where the resistant plant rapidly detoxifies the herbicide using enzymes such as cytochrome P450 monooxygenases (P450s) or glutathione S-transferases (GSTs).[4][7][8] Other NTSR mechanisms can include reduced herbicide uptake or translocation.[3]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions encountered during the investigation of this compound-methyl resistance.
FAQs: Initial Investigation & Confirmation
Q1: I'm seeing poor herbicide performance in the field. How do I confirm if it's due to resistance?
A1: First, rule out other causes of herbicide failure.[9][10] These can include:
-
Application Errors: Incorrect dosage, faulty sprayer calibration, or poor coverage.
-
Environmental Conditions: Adverse weather like rainfall shortly after application, or unfavorable temperatures.[9][10]
-
Weed Factors: Weeds being too large at the time of application or a very high weed density.[11]
If these factors are eliminated, look for classic signs of resistance: patches of surviving weeds of a single species next to dead plants of the same and other species, and a history of repeated use of ALS-inhibiting herbicides in that field.[10] To confirm, you must collect seed samples from the surviving plants for formal testing.[10][12]
Q2: What is the best practice for collecting weed seeds for resistance testing?
A2: Proper seed collection is critical for reliable results.[13]
-
Timing: Collect seeds when they are mature, typically when 10-20% have naturally shed.[12] Collecting too early results in low viability, while collecting too late means most seeds will have already dispersed.[10][12]
-
Sampling Strategy: Collect seeds from at least 30 representative plants within the suspected resistant patch to capture the population's diversity.[13] For outcrossing species, 10-15 plants are sufficient.[13]
-
Handling: Do not collect whole, intact seed heads, as many seeds will be immature.[12] Store collected seeds in labeled paper bags and allow them to air-dry away from direct sunlight for a few days to prevent mold.[12][13]
Q3: How can I differentiate between target-site (TSR) and non-target-site (NTSR) resistance in my samples?
A3: Differentiating between TSR and NTSR requires a combination of molecular and biochemical assays.
-
Initial Screening: A whole-plant bioassay will confirm the resistance and determine the level of resistance (the resistance factor).
-
TSR Identification: Sequence the ALS gene from resistant and susceptible individuals. Comparing the sequences will reveal any point mutations known to confer resistance.[14]
-
NTSR Indication: If no known TSR mutations are found, NTSR is suspected. This can be investigated further by pre-treating resistant plants with a P450 inhibitor (e.g., malathion) before applying this compound-methyl. If the inhibitor reverses the resistance, it strongly suggests metabolism-based NTSR.[15][16]
Troubleshooting Experimental Assays
Q4: My whole-plant dose-response assay is giving inconsistent results. What could be wrong?
A4: Inconsistent results in whole-plant assays often stem from a lack of uniformity.
-
Plant Stage: Ensure all seedlings (both resistant and susceptible checks) are at the same growth stage (e.g., 2-3 leaves) during herbicide application.[11][13]
-
Environmental Control: Maintain consistent conditions (light, temperature, watering) in the greenhouse or growth chamber.[11] Environmental stress can affect plant susceptibility to herbicides.
-
Seed Quality & Germination: Poor quality seeds can lead to variable plant vigor.[11] Ensure uniform germination by breaking any seed dormancy and using a standardized germination medium like agar with potassium nitrate.[13]
-
Herbicide Application: Use a precision bench sprayer to guarantee a uniform application rate across all plants.[17]
Q5: I am trying to sequence the ALS gene, but my PCR amplification is failing.
A5: PCR failure can be due to several factors:
-
DNA Quality: Poor quality genomic DNA extracted from plant tissue can inhibit PCR. Ensure your extraction protocol yields pure, high-molecular-weight DNA.
-
Primer Design: Primers may not be specific to the weed species you are studying or may span an intron. Try designing new primers based on conserved regions of the ALS gene from related species.
-
PCR Conditions: Optimize the annealing temperature and extension time. A gradient PCR can help identify the optimal annealing temperature for your primers.
Q6: My in-vitro ALS enzyme assay shows inhibition even in my resistant biotype. Why?
A6: This could indicate several possibilities:
-
NTSR Mechanism: The resistance in your biotype might be due to NTSR (e.g., enhanced metabolism) and not TSR.[18] In this case, the ALS enzyme itself is still sensitive to the herbicide, but in the whole plant, the herbicide is detoxified before it can reach the enzyme.
-
Specific Mutation: Not all ALS mutations provide broad resistance to all ALS-inhibiting herbicides.[19] The specific mutation in your sample might confer resistance to this compound-methyl in the whole plant but show less resistance in an in-vitro assay, or it may confer high resistance to other sulfonylureas but not this compound-methyl.
-
Assay Conditions: Ensure the assay buffer, pH, and substrate concentrations are optimal for the enzyme from your specific weed species.
Quantitative Data Summary
The level of resistance is often expressed as a Resistance Factor or Index (RF or RI), calculated by dividing the herbicide dose required to cause 50% growth reduction (GR₅₀) in the resistant population by the GR₅₀ of a known susceptible population.
Table 1: Examples of Resistance Levels to ALS Inhibitors in Various Weeds
| Weed Species | Herbicide | Resistance Factor (RF) | Resistance Mechanism |
| Ammannia auriculata | Bensulfuron-methyl | 16.4 to 183.1-fold | TSR (Pro197 mutations) |
| Capsella bursa-pastoris | Mesosulfuron-methyl | ~800-fold | TSR (Double mutation: Pro197-Ser + Trp574-Leu) |
| Shattercane | Primisulfuron | 4 to 12-fold | TSR (Various mutations) |
Data compiled from studies on sulfonylurea herbicides, which share the same mode of action as this compound-methyl.[19][20][21]
Table 2: Common ALS Gene Mutations Conferring Resistance to Sulfonylureas
| Amino Acid Position | Common Substitutions | Herbicide Classes Affected |
| Proline 197 (Pro₁₉₇) | Ser, Ala, Leu, His, Arg, Gln | Sulfonylureas (SU), Triazolopyrimidines (TP) |
| Tryptophan 574 (Trp₅₇₄) | Leucine (Leu) | Sulfonylureas (SU), Imidazolinones (IMI) |
| Aspartate 376 (Asp₃₇₆) | Glutamate (Glu) | Broad resistance to multiple ALS classes |
| Alanine 122 (Ala₁₂₂) | Threonine (Thr) | Imidazolinones (IMI) |
| Serine 653 (Ser₆₅₃) | Asparagine (Asn) | Imidazolinones (IMI), Pyrimidinyl-thiobenzoates (PTB) |
This table summarizes common mutations. The specific cross-resistance profile depends on the exact amino acid substitution.[18][19]
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Bioassay
This protocol is used to confirm resistance and quantify the level of resistance (determine the GR₅₀).
Methodology:
-
Seed Germination: Break seed dormancy if necessary (e.g., cold stratification).[13] Germinate seeds from both suspected resistant and known susceptible populations in petri dishes on a 0.6% agar medium containing 0.1% KNO₃.[13]
-
Transplanting: Once seedlings have emerged, transplant 15-20 uniform seedlings into pots or trays filled with a standard potting mix.[17]
-
Growth: Grow plants in a controlled environment (greenhouse or growth chamber) until they reach the 2-3 leaf stage.[13][17]
-
Herbicide Application: Prepare a range of this compound-methyl doses (e.g., 0x, 0.25x, 0.5x, 1x, 2x, 4x, 8x the recommended field rate). Spray the plants uniformly using a precision bench sprayer.[17] Include an untreated control for each population.
-
Assessment: After 21-28 days, assess the results by recording plant survival and measuring the fresh or dry weight of the above-ground biomass.[11][22]
-
Data Analysis: Calculate the percent growth reduction relative to the untreated control for each dose. Use a statistical software package to perform a non-linear regression (e.g., log-logistic dose-response model) to determine the GR₅₀ for each population. The Resistance Factor (RF) is calculated as GR₅₀ (Resistant) / GR₅₀ (Susceptible).
Protocol 2: ALS Gene Sequencing for TSR Identification
This protocol is used to identify point mutations in the acetolactate synthase (ALS) gene.
Methodology:
-
Plant Material: Collect fresh leaf tissue from surviving plants from the dose-response assay (treated with a discriminating dose) and from untreated susceptible plants.
-
DNA Extraction: Extract total genomic DNA from the leaf tissue using a commercial plant DNA extraction kit or a standard CTAB protocol.
-
PCR Amplification: Design primers to amplify conserved regions of the ALS gene known to harbor resistance-conferring mutations (e.g., regions containing codons for Pro₁₉₇ and Trp₅₇₄). Perform PCR using a high-fidelity DNA polymerase.
-
PCR Product Purification: Purify the amplified PCR products to remove primers and dNTPs using a commercial PCR purification kit.
-
Sanger Sequencing: Send the purified PCR products to a sequencing facility. Ensure you send both forward and reverse primers for sequencing of both strands.
-
Sequence Analysis: Align the resulting sequences from resistant and susceptible plants using bioinformatics software (e.g., MEGA, Geneious). Compare the nucleotide and translated amino acid sequences to identify any substitutions in the resistant biotype.[18][19]
Visual Diagrams & Workflows
Herbicide Resistance Investigation Workflow
The following diagram outlines the logical workflow for diagnosing and characterizing weed resistance to this compound-methyl.
Caption: Workflow for identifying herbicide resistance mechanisms.
Mechanisms of this compound-methyl Resistance
This diagram illustrates the two primary pathways leading to weed resistance.
Caption: Overview of TSR and NTSR resistance pathways.
BCAA Synthesis Pathway Inhibition
This diagram shows the site of action for this compound-methyl.
Caption: Inhibition of the BCAA pathway by this compound-methyl.
References
- 1. This compound-methyl-sodium [sitem.herts.ac.uk]
- 2. This compound [sitem.herts.ac.uk]
- 3. Mechanisms of evolved herbicide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Herbicide Resistance in Weeds [mdpi.com]
- 5. Mechanisms of Herbicide Resistance – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 6. uppersouthplatte.org [uppersouthplatte.org]
- 7. Frontiers | Non-target Site Herbicide Resistance Is Conferred by Two Distinct Mechanisms in Black-Grass (Alopecurus myosuroides) [frontiersin.org]
- 8. Non-target Site Herbicide Resistance Is Conferred by Two Distinct Mechanisms in Black-Grass (Alopecurus myosuroides) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Herbicide Resistance Detection in the Field [extension.sdstate.edu]
- 10. Determining the herbicide-resistance in grower fields is a key for successful weed control in rice | UC Weed Science (weed control, management, ecology, and minutia) [ucanr.edu]
- 11. hracglobal.com [hracglobal.com]
- 12. How to detect herbicide resistance in arable weeds | AHDB [ahdb.org.uk]
- 13. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. contractlaboratory.com [contractlaboratory.com]
- 15. Target-site is the main mechanism of resistance to ALS -inhibitor herbicides in a rice flatsedge population from Southern Brazil - Advances in Weed Science [awsjournal.org]
- 16. mdpi.com [mdpi.com]
- 17. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]
- 18. Mutations of the ALS gene endowing resistance to ALS-inhibiting herbicides in Lolium rigidum populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mutations in the acetolactate synthase (ALS) enzyme affect shattercane (Sorghum bicolor) response to ALS-inhibiting herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Occurrence of Bensulfuron-Methyl Resistance and Target-Site Resistance Mechanisms in Ammannia auriculata Biotypes from Paddy Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Flupyrsulfuron-methyl for Alopecurus myosuroides Control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective application of flupyrsulfuron-methyl for the control of Alopecurus myosuroides (black-grass). It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and data summaries to address common challenges encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound-methyl?
A1: this compound-methyl is a post-emergence sulfonylurea herbicide.[1] Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[2] By blocking this pathway, this compound-methyl halts cell division and plant growth, leading to the death of susceptible weeds.
Q2: How does herbicide resistance to this compound-methyl develop in Alopecurus myosuroides?
A2: Herbicide resistance in A. myosuroides is a significant and widespread issue in Europe.[3][4] Resistance to this compound-methyl and other ALS inhibitors can occur through two primary mechanisms:
-
Target-Site Resistance (TSR): This involves genetic mutations in the ALS gene itself, which alter the herbicide's binding site on the enzyme.[5][6] A common mutation identified in A. myosuroides is at the Pro197 position of the ALS gene.[6] This change reduces the affinity of the herbicide for the enzyme, rendering it less effective.
-
Non-Target-Site Resistance (NTSR): This is a more complex mechanism that does not involve alterations to the target enzyme. Instead, it often involves enhanced metabolic resistance (EMR), where the weed population evolves the ability to rapidly detoxify the herbicide before it can reach the target site.[4][7] This detoxification is typically carried out by enzymes such as glutathione transferases (GSTs) and cytochromes P450 (CYPs).[7] NTSR is particularly problematic as it can confer cross-resistance to herbicides with different modes of action.[7]
Q3: What is the optimal application timing for this compound-methyl to control A. myosuroides?
A3: this compound-methyl is a post-emergence herbicide, and its efficacy is highly dependent on the growth stage of A. myosuroides at the time of application.[1][8] While specific timing can vary based on local conditions and crop rotation, application in the autumn is often considered.[8] However, some studies indicate that spring applications of certain herbicide combinations can also be highly effective.[8] The key is to target small, actively growing weeds for optimal uptake and translocation of the herbicide.
Q4: What is the role of adjuvants in this compound-methyl application?
A4: Adjuvants are critical for optimizing the performance of post-emergence herbicides like this compound-methyl.[9] Their primary role is to enhance the herbicide's effectiveness by improving its delivery to the target site.[9] This can be achieved by:
-
Reducing Surface Tension: Surfactants (e.g., Non-ionic Surfactants or NIS) lower the surface tension of spray droplets, allowing for better spreading and coverage on the weed's leaf surface.[9]
-
Increasing Penetration: Oil-based adjuvants like Crop Oil Concentrates (COC) and Methylated Seed Oils (MSO) can help the herbicide penetrate the waxy cuticle of the leaf.[9][10]
-
Conditioning Spray Water: Water conditioning agents like Ammonium Sulfate (AMS) can prevent hard water cations (e.g., calcium, magnesium) from binding to the herbicide and reducing its activity.[9]
The choice of adjuvant depends on the herbicide formulation, environmental conditions, and the specific tank-mix partners.[9][10] Always consult the herbicide label for specific adjuvant recommendations.[9]
Troubleshooting Guide
Q1: I applied the recommended dose of this compound-methyl, but the control of A. myosuroides was poor. What could be the cause?
A1: Several factors could lead to reduced efficacy:
-
Herbicide Resistance: The A. myosuroides population may have developed resistance, either target-site (TSR) or non-target-site (NTSR).[5][11] NTSR is particularly common and confers broad-spectrum resistance.[4] Consider conducting a resistance test on seed samples from the surviving plants.
-
Application Timing: The weeds may have been too large or not actively growing at the time of application. Efficacy is generally higher on smaller weeds.[12]
-
Environmental Conditions: Unfavorable weather conditions at or after application, such as cold temperatures or drought stress, can reduce herbicide uptake and translocation.[9][13]
-
Spray Quality and Adjuvants: Inadequate spray coverage or using the wrong type or rate of adjuvant can significantly impair performance.[9][14] Ensure your equipment is properly calibrated and you are using the label-recommended adjuvant.[14]
-
Water Quality: Hard water can antagonize the activity of some herbicides. A water test and the use of a water conditioning agent may be necessary.[9]
Q2: My experimental results are inconsistent across different replicates or trials. How can I improve consistency?
A2: Inconsistent results often stem from variability in experimental setup and environmental conditions.
-
Standardize Experimental Design: Use a robust experimental design, such as a randomized complete block design (RCBD), to account for field or greenhouse heterogeneity.[15][16] Ensure a minimum of four replications for each treatment.[17]
-
Uniform Weed Population: Ensure a consistent size and growth stage of A. myosuroides across all experimental units at the time of application. Natural variation in plant development can be mistaken for treatment effects.[17]
-
Control Environmental Gradients: In greenhouse trials, be mindful of gradients in light or temperature. Randomize blocks perpendicular to any known gradients.[17]
-
Precise Application: Calibrate spray equipment meticulously before each trial to ensure accurate and uniform dose delivery.[14] Use untreated buffer rows or plots to prevent spray drift between treatments.[15]
-
Detailed Record-Keeping: Document all environmental conditions (temperature, humidity, soil moisture) and application details for each trial to help identify sources of variation.
Q3: I observed signs of phytotoxicity in my crop after application. What went wrong?
A3: While this compound-methyl is selective for use in cereals, phytotoxicity can occur under certain conditions.[1][2]
-
Crop Stress: Crops under environmental stress (e.g., drought, waterlogging, extreme temperatures, disease) may be more susceptible to herbicide injury.
-
Incorrect Application Rate or Timing: Exceeding the recommended dose or applying at a sensitive crop growth stage can cause damage.
-
Tank-Mix Incompatibility: Certain tank-mix partners or adjuvants may increase the risk of crop injury.
-
Varietal Sensitivity: Some crop varieties may be more sensitive to the herbicide than others. It is important to conduct trials on a small scale if using a new variety.[18]
Q4: How do I confirm if a population of A. myosuroides is resistant to this compound-methyl?
A4: Confirming resistance requires a structured experimental approach.
-
Seed Collection: Collect mature seeds from the suspected resistant plants that have survived the herbicide treatment. Also, collect seeds from a known susceptible population to use as a reference.
-
Whole-Plant Pot Assay: Grow plants from both the suspected resistant and susceptible seed lots in a greenhouse. Apply a range of this compound-methyl doses (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x the recommended field rate) at the appropriate growth stage.[19][20]
-
Data Analysis: Assess plant survival and biomass reduction 2-3 weeks after treatment. A dose-response analysis can be used to calculate the ED50 (effective dose to control 50% of the population) for each population.[19] A significant shift in the ED50 value for the suspected population compared to the susceptible standard indicates resistance.
-
Molecular Testing: For a more definitive diagnosis, molecular tests can be conducted to detect known mutations in the ALS gene that confer target-site resistance.[5]
Data Presentation
Table 1: Example Application Rates for A. myosuroides Control in Winter Wheat
| Active Ingredient(s) | Example Dose Rate (g a.i. ha⁻¹) | Application Timing |
| This compound-methyl | 20 | Post-emergence |
| This compound-methyl + Metsulfuron-methyl | 10 + 5 | Post-emergence (Zadoks: 23) |
| Mesosulfuron-methyl + Iodosulfuron-methyl-sodium | 15 + 3 | Post-emergence (Zadoks: 23) |
| Flufenacet + Pendimethalin | 240 + 1200 | Pre-emergence |
| Isoproturon + Diflufenican | 1500 + 187.5 | Pre-emergence |
Note: These are example rates from various studies and should not be taken as direct recommendations.[21][22] Always refer to the product label for legally approved rates and timings.
Table 2: Influence of Environmental Factors on Herbicide Efficacy
| Factor | Condition | Potential Impact on this compound-methyl Efficacy |
| Temperature | Cold (<5°C) | Reduced uptake and translocation, slower weed death. |
| Warm/Optimal (10-20°C) | Enhanced herbicide activity. | |
| Soil Moisture | Dry/Drought Stress | Reduced weed growth and herbicide uptake, leading to poor control. |
| Adequate Moisture | Promotes active weed growth, enhancing herbicide efficacy. | |
| Soil Properties | High Organic Matter | Can increase herbicide adsorption, reducing availability for weed uptake.[13] |
| Soil pH | Can affect the persistence and degradation rate of sulfonylurea herbicides.[13] | |
| Light | High Intensity | Generally favors photosynthesis and active growth, improving herbicide performance. |
Experimental Protocols
Protocol 1: Herbicide Efficacy Field Trial
-
Objective: To evaluate the efficacy of different this compound-methyl treatments (doses, adjuvants, tank-mixes) for A. myosuroides control under field conditions.
-
Site Selection: Choose a field with a known, uniform infestation of A. myosuroides.
-
Experimental Design: Use a randomized complete block design (RCBD) with at least four replications.[15] Plot sizes should be large enough to allow for accurate application and assessment (e.g., 2m x 10m).[12]
-
Treatments:
-
Untreated Control: A plot that receives no herbicide application.[17]
-
Reference Product: A standard, commercially available herbicide known to be effective against A. myosuroides.[17]
-
Test Treatments: this compound-methyl at various rates, with different adjuvants, or in combination with other herbicides.
-
-
Application:
-
Calibrate a small-plot precision sprayer to deliver a consistent volume (e.g., 200 L/ha) at a constant pressure.[12]
-
Apply treatments at the target growth stage of A. myosuroides (e.g., 2-3 leaf stage).
-
Record environmental conditions (temperature, wind speed, humidity) at the time of application.
-
-
Assessment:
-
Conduct weed counts (plants/m²) or visual assessments of percent control at set intervals after application (e.g., 14, 28, and 56 days after treatment).
-
At the end of the season, measure weed biomass and/or seed head density as indicators of control efficacy.
-
-
Data Analysis: Use Analysis of Variance (ANOVA) appropriate for an RCBD to determine if there are significant differences between treatments.
Protocol 2: Whole-Plant Dose-Response Assay for Resistance Confirmation
-
Objective: To quantify the level of resistance in a suspected A. myosuroides population compared to a known susceptible standard.
-
Plant Material: Use seeds from both the suspected resistant population and a susceptible reference population.
-
Plant Growth:
-
Herbicide Application:
-
When plants reach the 2-3 leaf stage, apply this compound-methyl at a range of doses. A logarithmic series is recommended: e.g., 0, 1/4x, 1/2x, 1x, 2x, 4x, 8x of the standard field dose.
-
Include an untreated control for each population.
-
Use a laboratory track sprayer for precise and uniform application.
-
-
Assessment:
-
After 21 days, visually score plants for survival.
-
Harvest the above-ground biomass for each pot, dry in an oven (e.g., 70°C for 48 hours), and record the dry weight.
-
-
Data Analysis:
-
Express the dry weight of treated plants as a percentage of the mean dry weight of the untreated control for that population.
-
Use a non-linear regression model (e.g., log-logistic) to fit dose-response curves to the data.
-
From the curves, calculate the ED50 (dose causing 50% reduction in biomass) for both the susceptible and resistant populations.
-
The Resistance Index (RI) is calculated as: RI = (ED50 of resistant population) / (ED50 of susceptible population). An RI > 2.0 is generally considered indicative of resistance.
-
Protocol 3: Analytical Method for this compound-methyl in Plant Tissue
-
Objective: To quantify the concentration of this compound-methyl in plant tissue to study uptake and metabolism.
-
Sample Preparation:
-
Harvest and weigh fresh plant tissue.
-
Homogenize the tissue in an appropriate extraction solvent (e.g., acetone/n-hexane or acetonitrile).[23]
-
-
Extraction: Perform a liquid-liquid extraction to separate the herbicide from the plant matrix. An acidic environment may be required.[23]
-
Clean-up: Use Solid Phase Extraction (SPE) with a suitable cartridge (e.g., trimethylaminopropylsilanized silica gel) to remove interfering compounds from the extract.[23]
-
Analysis:
-
Concentrate the cleaned extract and reconstitute it in a suitable mobile phase.
-
Quantify the concentration of this compound-methyl using High-Performance Liquid Chromatography with a UV detector (HPLC-UV) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity.[23]
-
-
Quantification: Create a calibration curve using an analytical standard of this compound-methyl to calculate the concentration in the samples.[23]
Visualizations
Caption: this compound-methyl action and resistance pathways in A. myosuroides.
References
- 1. This compound-methyl-sodium [sitem.herts.ac.uk]
- 2. Basis of selectivity of the herbicide this compound-methyl in wheat [agris.fao.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. bioone.org [bioone.org]
- 5. researchgate.net [researchgate.net]
- 6. Managing Herbicide-resistant Blackgrass (Alopecurus myosuroides): Theory and Practice | Weed Technology | Cambridge Core [cambridge.org]
- 7. Frontiers | Non-target Site Herbicide Resistance Is Conferred by Two Distinct Mechanisms in Black-Grass (Alopecurus myosuroides) [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. How the Right Adjuvant Can Optimize Weed Control | The More You Grow | Corteva Agriscience [corteva.com]
- 10. researchgate.net [researchgate.net]
- 11. Multiple resistant Alopecurus myosuroides from Sweden [weedscience.org]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. A Comprehensive Environmental and Molecular Strategy for the Evaluation of Fluroxypyr and Nature-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pesticide Application Techniques for Optimizing Efficiency | Arboriculture & Urban Forestry [auf.isa-arbor.com]
- 15. Efficacy experimental design and analysis | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 16. Making sure you're not a bot! [iastatedigitalpress.com]
- 17. apms.org [apms.org]
- 18. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 19. researchgate.net [researchgate.net]
- 20. adas.co.uk [adas.co.uk]
- 21. Field experiences with recent ALS-inhibitors on herbicide resistant blackgrass (Alopecurus myosuroides Huds.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mhlw.go.jp [mhlw.go.jp]
Technical Support Center: Overcoming Flupyrsulfuron-methyl Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing flupyrsulfuron-methyl resistance in broad-leaved weeds.
Frequently Asked Questions (FAQs)
Q1: What is this compound-methyl and what is its mechanism of action? A1: this compound-methyl is a selective, post-emergence sulfonylurea herbicide used to control broad-leaved and some grass weeds in cereal crops.[1][2][3] Like other sulfonylurea herbicides, it works by inhibiting the acetolactate synthase (ALS) enzyme (also known as acetohydroxyacid synthase or AHAS).[4] This enzyme is critical for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for plant growth.[4][5] Inhibition of ALS leads to a cessation of cell division and eventual plant death in susceptible species.
Q2: How does resistance to this compound-methyl and other ALS inhibitors develop? A2: Herbicide resistance is an evolutionary process that occurs when a weed population is subjected to intense and repeated selection pressure from a single herbicide mode of action.[6][7] Weeds with natural, pre-existing genetic traits that allow them to survive the herbicide treatment will reproduce, passing these traits to their offspring.[8] Over time, the proportion of resistant individuals within the population increases until the herbicide is no longer effective. Factors that accelerate this process include the overuse of ALS-inhibiting herbicides, failure to rotate herbicide modes of action, and mono-cropping systems.[9][10]
Q3: What are the primary mechanisms of resistance to ALS-inhibiting herbicides? A3: There are two main types of resistance mechanisms:
-
Target-Site Resistance (TSR): This is the most common mechanism for resistance to ALS inhibitors.[7] It involves a mutation in the ALS gene, which alters the structure of the ALS enzyme at the herbicide's binding site.[5] This change prevents the herbicide from effectively binding to and inhibiting the enzyme, rendering the plant resistant. Several point mutations at different amino acid positions (e.g., Pro-197, Trp-574) are known to confer high levels of resistance.[5][9]
-
Non-Target-Site Resistance (NTSR): This mechanism does not involve any change to the target enzyme. Instead, the plant survives by preventing a lethal dose of the herbicide from reaching the target site.[11] The most common form of NTSR is enhanced metabolic detoxification, where the resistant plant produces higher levels of enzymes, such as cytochrome P450 monooxygenases (P450s) or glutathione S-transferases (GSTs), that rapidly break down the herbicide into non-toxic substances.[4][12]
Q4: How can I confirm if a broad-leaved weed population is resistant to this compound-methyl? A4: Confirming resistance requires a systematic diagnostic approach.[13] The gold standard is a whole-plant dose-response bioassay conducted in a controlled greenhouse environment.[14][15] This involves treating the suspected resistant population and a known susceptible population with a range of herbicide doses and comparing their responses.[16] Other methods include rapid in-season tests, petri dish assays with seeds, direct enzyme activity assays, and molecular testing to screen for known genetic mutations in the ALS gene.[15][16][17]
Q5: What are the best practices for managing and overcoming this compound-methyl resistance? A5: An integrated weed management (IWM) approach is essential.[18] Key strategies include:
-
Herbicide Rotation and Mixtures: Avoid the repeated use of ALS inhibitors. Rotate with or tank-mix herbicides that have different modes of action.[11][19][20]
-
Use of Alternative Herbicides: Utilize herbicides with different modes of action that are known to be effective against the specific resistant weed. For example, fluroxypyr, mecoprop-p, and clopyralid can be effective against certain ALS-resistant broad-leaved weeds.[9]
-
Cultural Control Methods: Implement non-chemical control tactics to reduce reliance on herbicides. These include crop rotation, planting cover crops, using tillage where appropriate, and growing more competitive crop varieties.[18][19]
-
Full Label Rates: Always apply herbicides at the manufacturer's recommended rates. Using reduced rates can lead to sublethal doses that select for resistant individuals.[11]
-
Scouting and Record Keeping: Regularly monitor fields to detect resistance early. Keep detailed records of herbicide applications and their efficacy.[17][20]
Troubleshooting Experimental Issues
Q1: My whole-plant dose-response assay is yielding inconsistent and highly variable results. What are the potential causes? A1: Variability in bioassays can stem from several factors. Ensure that:
-
Environmental Conditions: Temperature, light, and humidity are consistent throughout the experiment. Environmental stress can alter a plant's response to herbicides.
-
Planting and Growth Stage: All plants (both resistant and susceptible checks) are planted at the same time, in the same soil medium, and are at a uniform growth stage (e.g., 2-3 leaf stage) at the time of application.[17]
-
Herbicide Application: The sprayer is calibrated correctly to deliver a precise and uniform dose across all pots. Uneven application is a major source of error.[13]
-
Genetic Uniformity: The seed samples are representative of the field population. A high degree of genetic variability within your sample can lead to a wide range of responses.[17]
-
Water and Nutrient Status: Inconsistent watering or nutrient levels can affect plant health and herbicide uptake/translocation.[13]
Q2: I am attempting to diagnose target-site resistance by sequencing the ALS gene, but my PCR is failing or the sequence is unreadable. What should I check? A2: Common issues in molecular diagnostics include:
-
DNA Quality: Ensure the extracted genomic DNA is of high purity and concentration. Contaminants from plant secondary metabolites can inhibit PCR.
-
Primer Design: Verify that your PCR primers are specific to the weed species you are studying and correctly flank the regions of the ALS gene where resistance mutations are known to occur (e.g., Pro-197, Trp-574).[5]
-
PCR Optimization: The annealing temperature and cycle numbers may need to be optimized for your specific primers and weed species. Consider running a gradient PCR to find the optimal annealing temperature.
-
Polyploidy: Many weed species are polyploid, meaning they have multiple sets of chromosomes and potentially multiple copies (homoeologues) of the ALS gene. This can complicate PCR and sequencing, requiring specific primer design or cloning before sequencing to analyze individual alleles.
Q3: My assay using a P450 inhibitor (e.g., malathion) did not reverse resistance to this compound-methyl. Does this rule out metabolic resistance? A3: Not necessarily. While a reversal of resistance after applying a P450 inhibitor is strong evidence for P450-mediated metabolism, a negative result is not conclusive. Consider the following:
-
Inhibitor Specificity: Malathion inhibits many, but not all, P450 enzymes. The specific P450 responsible for herbicide metabolism in your weed biotype may not be sensitive to the inhibitor you used.[21]
-
Other Metabolic Pathways: Resistance could be conferred by other enzyme systems, such as glutathione S-transferases (GSTs), or by a combination of mechanisms.[12]
-
Target-Site Resistance: The primary resistance mechanism could be a target-site mutation, which would not be affected by a metabolic inhibitor. It is common for both target-site and non-target-site mechanisms to exist in the same population.
Quantitative Data Summary
Table 1: Common Target-Site Mutations in Broad-Leaved Weeds Conferring Resistance to ALS Inhibitors
| Weed Species | Amino Acid Position | Substitution Example | Herbicide Groups Affected | Reference(s) |
|---|---|---|---|---|
| Poppy (Papaver rhoeas) | Proline-197 | Pro -> Leu, His | Sulfonylureas | [9] |
| Chickweed (Stellaria media) | Tryptophan-574 | Trp -> Leu | Sulfonylureas, Triazolopyrimidines | [9] |
| Scentless Mayweed (Tripleurospermum inodorum) | Proline-197 | Pro -> Gln | Sulfonylureas | [9] |
| Various Species | Proline-197 | Multiple | Sulfonylureas, Triazolopyrimidines | [5] |
| Various Species | Tryptophan-574 | Multiple | Sulfonylureas, Triazolopyrimidines |[5][21] |
Table 2: Efficacy of Alternative Herbicide Modes of Action on ALS-Resistant Broad-Leaved Weeds
| Resistant Weed | Herbicide Active Ingredient | Mode of Action (HRAC Group) | Efficacy | Reference(s) |
|---|---|---|---|---|
| Resistant Poppy | Pendimethalin | 3 (K1) | Effective | [9] |
| MCPA | 4 (O) | Effective | [9] | |
| Arylex™ (Halauxifen-methyl) | 4 (O) | Effective | [9] | |
| Resistant Chickweed | Fluroxypyr | 4 (O) | Effective | [9] |
| Mecoprop-p | 4 (O) | Effective | [9] |
| Resistant Mayweed | Clopyralid | 4 (O) | Effective |[9] |
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Bioassay to Quantify Resistance
-
Seed Germination: Germinate seeds from the suspected resistant (R) population and a known susceptible (S) population in petri dishes or seed trays.[14]
-
Transplanting: Once seedlings have emerged, transplant them into individual pots (e.g., 10 cm diameter) filled with a standard potting mix. Grow them in a greenhouse or controlled environment chamber.[15]
-
Growth: Allow plants to grow to the 2- to 4-leaf stage. Ensure uniform growth across all plants.[17]
-
Herbicide Preparation: Prepare a stock solution of this compound-methyl. Perform serial dilutions to create a range of at least 6-8 doses, including a zero-dose control. Doses should bracket the recommended field rate (e.g., 0x, 0.125x, 0.25x, 0.5x, 1x, 2x, 4x, 8x).
-
Application: Spray the plants using a calibrated laboratory track sprayer to ensure uniform application. Each dose should be replicated at least 4-5 times for both R and S populations.[13]
-
Evaluation: Return plants to the controlled environment. After a set period (typically 21-28 days), assess the plants. The most common method is to harvest the above-ground biomass, dry it in an oven (e.g., 70°C for 72 hours), and record the dry weight.[16]
-
Data Analysis: For each population, plot the percent reduction in dry weight against the log of the herbicide dose. Use a statistical software package to fit a log-logistic dose-response curve to the data and calculate the GR₅₀ value (the dose required to reduce growth by 50%).[16]
-
Calculate Resistance Index (RI): The level of resistance is quantified by the RI, calculated as: RI = GR₅₀ (Resistant Population) / GR₅₀ (Susceptible Population). An RI greater than 1 indicates resistance.[16]
Protocol 2: Investigating Non-Target Site Resistance using a P450 Inhibitor
-
Plant Preparation: Grow suspected R and known S weed populations to the 2- to 4-leaf stage as described in Protocol 1.
-
Inhibitor Application: Prepare a solution of a P450 inhibitor, such as malathion. Approximately 1-2 hours before herbicide application, treat a subset of the R and S plants with the inhibitor. Ensure a control group for each population is treated with a blank solution.
-
Herbicide Application: Apply this compound-methyl at a dose known to be discriminatory (e.g., the GR₅₀ dose for the R population or the field rate). Apply the herbicide to plants pre-treated with the inhibitor and those not pre-treated.
-
Evaluation: Assess plant survival or biomass reduction after 21-28 days.
-
Interpretation: Compare the herbicide damage on the R population with and without the malathion pre-treatment. A significant increase in herbicide damage or a reduction in biomass in the inhibitor-treated R plants suggests that P450-mediated metabolic detoxification is a component of the resistance mechanism.[21][12]
Visualizations
References
- 1. This compound-methyl-sodium [sitem.herts.ac.uk]
- 2. Evaluation of data concerning the necessity of this compound‐methyl as a herbicide to control a serious danger to plant health which cannot be contained by other available means, including non‐chemical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [sitem.herts.ac.uk]
- 4. Basis of selectivity of the herbicide this compound-methyl in wheat [agris.fao.org]
- 5. Mechanisms of evolved herbicide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance of weeds to ALS-inhibiting herbicides: what have we learned? | Weed Science | Cambridge Core [cambridge.org]
- 7. experts.illinois.edu [experts.illinois.edu]
- 8. Plant resistance to acetolactate synthase-inhibiting herbicides - Advances in Weed Science [awsjournal.org]
- 9. corteva.com [corteva.com]
- 10. How To Fight Against Prolific Weed Resistance | Crop Science US [cropscience.bayer.us]
- 11. croplife.org.au [croplife.org.au]
- 12. The Basis of Tolerance Mechanism to Metsulfuron-Methyl in Roegneria kamoji (Triticeae: Poaceae) [mdpi.com]
- 13. isws.org.in [isws.org.in]
- 14. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hracglobal.com [hracglobal.com]
- 16. benchchem.com [benchchem.com]
- 17. How to detect herbicide resistance in arable weeds | AHDB [ahdb.org.uk]
- 18. Overcoming Herbicide Resistant Weed Pressure | Integrated Crop Management [crops.extension.iastate.edu]
- 19. Top tips to manage herbicide-resistance risks in arable weeds | AHDB [ahdb.org.uk]
- 20. taurus.ag [taurus.ag]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Flupyrsulfuron-methyl and its Degradation Products
Welcome to the technical support center for the identification and analysis of Flupyrsulfuron-methyl and its degradation products in soil and water. This resource is designed for researchers, scientists, and professionals in drug development and environmental science. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the major degradation pathways of this compound-methyl in soil and water?
A1: this compound-methyl primarily degrades through two main pathways depending on the environmental matrix:
-
In Soil: The degradation in soil occurs through a combination of chemical hydrolysis and microbially-mediated processes. The major pathway involves hydrolysis and an intramolecular rearrangement, leading to the formation of a pyrimidinedione metabolite.[1]
-
In Water: In aqueous environments, the degradation is mainly driven by hydrolysis and photolysis. A key degradation step is the cleavage of the sulfonylurea bridge, a common degradation pathway for sulfonylurea herbicides.[2]
Q2: What are the primary degradation products of this compound-methyl identified in soil and water?
A2: Several degradation products of this compound-methyl have been identified. The major metabolites found in soil and water are listed below:
| Degradation Product | Reference Code | Environment |
| Pyrimidinedione metabolite | IN-JV460 | Soil |
| Trifluoromethylpyridine derivative | IN-KC576 | Soil |
| Methyl 2-sulfamoyl-6-(trifluoromethyl)nicotinate | IN-JE127 | Water (Hydrolysis) |
| Methyl 2-[carbamoyl(4,6-dimethoxypyrimidin-2-yl)amino]-6-(trifluoromethyl)nicotinate | IN-KT982 | Water (Photolysis) |
| 2-amino-4,6-dimethoxypyrimidine | S13 | Environmental Transformation Product |
| Other identified products | IN-KY374, IN-KV996, IN-KF311 | Environmental Transformation Products |
Q3: What are the typical dissipation times (DT50 and DT90) for this compound-methyl in soil?
A3: The dissipation of this compound-methyl in soil is relatively rapid. The half-life (DT50) and the time for 90% dissipation (DT90) can vary based on environmental conditions such as temperature and soil properties.
| Study Type | DT50 (days) | DT90 (days) |
| Laboratory Soil Degradation | 8 - 26 | 27 - 85 |
| Field Dissipation | 6 - 11 | 35 - 123 |
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of this compound-methyl and its degradation products.
Low Analyte Recovery during Solid-Phase Extraction (SPE)
| Symptom | Possible Cause | Troubleshooting Steps |
| Poor recovery of this compound-methyl and/or its metabolites. | Inappropriate Sorbent Selection: The sorbent may not have the optimal chemistry for retaining the analytes of interest. | 1. Sorbent Screening: Test different SPE sorbents (e.g., C18, polymeric). For sulfonylurea herbicides, Oasis HLB has shown good results. 2. pH Adjustment: The pH of the sample can significantly affect the retention of ionizable compounds like this compound-methyl. Adjust the sample pH to be approximately 2 units below the pKa of the analyte to ensure it is in a neutral form for better retention on reversed-phase sorbents. |
| Inefficient Elution: The elution solvent may not be strong enough to desorb the analytes from the sorbent. | 1. Solvent Optimization: Test different elution solvents and mixtures. For sulfonylurea herbicides, methanol or acetonitrile, often with a small percentage of a modifier like formic acid, can be effective. 2. Elution Volume: Ensure a sufficient volume of elution solvent is used to completely elute the analytes. | |
| Analyte Breakthrough: The sample is loaded onto the SPE cartridge too quickly, not allowing for adequate interaction with the sorbent. | 1. Flow Rate Control: Reduce the flow rate during sample loading to allow for sufficient interaction between the analytes and the sorbent. 2. Soak Time: Introduce a "soak" step by stopping the flow for a few minutes after loading the sample to maximize retention.[3] |
Matrix Effects in LC-MS/MS Analysis
| Symptom | Possible Cause | Troubleshooting Steps |
| Ion suppression or enhancement leading to inaccurate quantification. | Co-eluting Matrix Components: Molecules from the sample matrix (e.g., humic acids in soil, dissolved organic matter in water) elute at the same time as the analytes and interfere with the ionization process in the mass spectrometer.[4] | 1. Chromatographic Optimization: Modify the LC gradient to better separate the analytes from interfering matrix components. 2. Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their effect on ionization. 3. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for consistent matrix effects.[5] 4. Use of Internal Standards: Employing a stable isotope-labeled internal standard that co-elutes with the analyte can effectively compensate for matrix effects. |
| Retention time shifts between standards and samples. | Matrix-Induced Chromatographic Effects: Components in the sample matrix can interact with the analytical column, altering its properties and affecting the retention time of the analytes.[4] | 1. Enhanced Sample Cleanup: Implement additional cleanup steps after extraction (e.g., using different d-SPE sorbents like C18, GCB, or Z-Sep) to remove more matrix components. 2. Column Washing: Incorporate a robust column washing step at the end of each chromatographic run to remove strongly retained matrix components. |
Experimental Protocols
Sample Preparation and Extraction from Soil
This protocol is a general guideline for the extraction of this compound-methyl and its metabolites from soil samples.
-
Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.
-
Extraction:
-
Weigh 10 g of the homogenized soil into a centrifuge tube.
-
Add 20 mL of an appropriate extraction solvent (e.g., a mixture of acetonitrile and water with 1% formic acid).
-
Vortex the mixture for 1 minute and then shake for 30 minutes on a mechanical shaker.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the soil pellet with another 20 mL of the extraction solvent.
-
Combine the supernatants.
-
-
Cleanup (d-SPE):
-
Transfer a portion of the combined supernatant to a d-SPE tube containing a suitable sorbent mixture (e.g., C18 and graphitized carbon black) to remove interfering matrix components.
-
Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
The resulting supernatant is ready for LC-MS/MS analysis.
-
Sample Preparation and Extraction from Water
This protocol outlines a general procedure for the extraction of this compound-methyl and its metabolites from water samples using solid-phase extraction (SPE).
-
Sample Preparation:
-
Filter the water sample through a 0.45 µm filter to remove particulate matter.
-
Acidify the water sample to a pH of approximately 3 with formic acid to neutralize the acidic analytes.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition an SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of acidified water (pH 3).
-
Loading: Load the acidified water sample onto the SPE cartridge at a slow flow rate (e.g., 5 mL/min).
-
Washing: Wash the cartridge with 5 mL of a weak solvent (e.g., water) to remove polar interferences.
-
Drying: Dry the cartridge under vacuum or a stream of nitrogen for 10-15 minutes.
-
Elution: Elute the analytes with 5-10 mL of a suitable elution solvent (e.g., methanol or acetonitrile).
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following are typical starting conditions for the analysis of this compound-methyl and its metabolites. Method optimization will be required for specific instruments and applications.
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for this compound-methyl and its metabolites need to be determined by infusing individual standards.
Data Summary
The following tables summarize the key quantitative data related to the degradation of this compound-methyl.
Table 1: Degradation Half-lives (DT50) of this compound-methyl in Soil
| Condition | DT50 (days) | Reference |
| Laboratory (Aerobic) | 8 - 26 | [1] |
| Field | 6 - 11 | [1] |
Table 2: Known Environmental Transformation Products of this compound-methyl
| Product Name/Code | Chemical Name | Primary Environment |
| IN-JV460 | Pyrimidinedione derivative | Soil |
| IN-KC576 | Trifluoromethylpyridine derivative | Soil |
| IN-JE127 | methyl 2-sulfamoyl-6-(trifluoromethyl)nicotinate | Water (Hydrolysis) |
| IN-KT982 | methyl 2-[carbamoyl(4,6-dimethoxypyrimidin-2-yl)amino]-6-(trifluoromethyl)nicotinate | Water (Photolysis) |
| S13 | 2-amino-4,6-dimethoxypyrimidine | General |
| IN-KY374 | Not specified | General |
| IN-KV996 | Not specified | General |
| IN-KF311 | Not specified | General |
Visualizations
Caption: Degradation pathway of this compound-methyl in soil.
Caption: Degradation pathways of this compound-methyl in water.
Caption: General experimental workflow for analyzing this compound-methyl.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Direct photolysis mechanism of pesticides in water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Flupyrsulfuron-methyl Selectivity in Cereal Crops
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for enhancing the selectivity of Flupyrsulfuron-methyl in cereal crops.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-methyl selectivity in cereal crops like wheat?
A1: The selectivity of this compound-methyl, a sulfonylurea herbicide, is not based on differences at its target site, the acetolactate synthase (ALS) enzyme. Instead, selectivity is primarily due to the differential rates of metabolic detoxification between the tolerant crop and susceptible weed species. Cereal crops such as wheat can rapidly metabolize the herbicide into non-phytotoxic compounds. In contrast, sensitive weeds metabolize the herbicide much more slowly, allowing the active ingredient to accumulate and inhibit the ALS enzyme, which disrupts the biosynthesis of essential branched-chain amino acids, leading to plant death.[1]
Q2: What are the main metabolic pathways for this compound-methyl detoxification in tolerant crops?
A2: In wheat, the primary initial metabolic pathway for this compound-methyl is glutathione conjugation, a Phase II detoxification reaction catalyzed by glutathione S-transferases (GSTs).[1] Other tolerant species may utilize different or multiple pathways. For instance, Avena fatua (wild oat) uses both glutathione conjugation and O-demethylation, a Phase I reaction often mediated by cytochrome P450 monooxygenases (CYP450s).[1][2]
Q3: How do herbicide safeners enhance the selectivity of this compound-methyl?
A3: Herbicide safeners are chemical agents that increase crop tolerance to herbicides without compromising weed control efficacy.[3] They function by stimulating the expression of genes that encode key detoxifying enzymes in the crop plant, such as GSTs and CYP450s.[4][5] This enhanced enzymatic activity accelerates the metabolism and detoxification of the herbicide in the crop, minimizing potential phytotoxic effects.[3] Safeners like cloquintocet-mexyl and mefenpyr-diethyl are commonly used in cereal herbicides for this purpose.[3][6]
Q4: What are the typical symptoms of this compound-methyl phytotoxicity in cereals?
A4: Although cereals are generally tolerant, phytotoxicity can occur under certain conditions. Symptoms are characteristic of ALS-inhibiting herbicides and include immediate growth cessation, followed by gradual development of chlorosis (yellowing) or purplish discoloration at the growing points and in young leaves within one to two weeks of application.[7] Plants may appear stunted with shortened internodes, and in severe cases, necrosis (tissue death) of the growing points can occur, leading to yield loss.[7][8]
Section 2: Troubleshooting Guide
Problem: Unexpected Crop Injury (Phytotoxicity) Observed After this compound-methyl Application
If you observe symptoms like stunting, chlorosis, or leaf burn after application, use the following decision tree to diagnose the potential cause.
Problem: Poor Weed Control Efficacy
-
Possible Cause 1: Herbicide Resistance. The target weed population may have developed resistance to ALS-inhibiting herbicides.
-
Solution: Conduct a resistance bioassay. If resistance is confirmed, rotate to a herbicide with a different mode of action.
-
-
Possible Cause 2: Application Issues. Incorrect timing (weeds are too large), poor spray coverage, or environmental conditions (e.g., rainfall shortly after application) can reduce efficacy.
-
Solution: Ensure application occurs when weeds are small and actively growing. Use appropriate nozzles and water volume for thorough coverage. Check weather forecasts to ensure a sufficient rain-free period post-application.
-
-
Possible Cause 3: Safener Effect on Weeds. While rare and generally minor, some studies suggest that safeners co-applied with a herbicide can slightly decrease the sensitivity of certain weed biotypes.[6]
-
Solution: This effect is typically overcome by applying the herbicide at the full recommended rate under optimal conditions. Monitor weed populations for shifts in sensitivity.
-
Section 3: Quantitative Data Summary
The selectivity of this compound-methyl is directly correlated with its metabolic half-life in different plant species. Tolerant crops metabolize the herbicide much faster than susceptible weeds.
| Species | Type | Tolerance Level | Metabolic Half-life (t½) | Primary Metabolic Pathway(s) |
| Triticum aestivum (Wheat) | Crop | Tolerant | ≤ 2 hours | Glutathione Conjugation |
| Avena fatua (Wild Oat) | Weed | Tolerant | ≤ 2 hours | Glutathione Conjugation & O-demethylation |
| Setaria viridis (Green Foxtail) | Weed | Moderately Tolerant | ~10 hours | Not specified |
| Alopecurus myosuroides (Black-grass) | Weed | Sensitive | ~20 hours | Not specified |
Data sourced from Pesticide Biochemistry and Physiology, Volume 59, Issue 2.[1]
Section 4: Key Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Assay
This protocol determines the herbicide rate that causes a 50% reduction in plant growth (GR₅₀), a key metric for assessing sensitivity and selectivity.
Methodology:
-
Plant Preparation: Grow seeds of the cereal crop and target weed species in pots containing a standard soil mix. Thin seedlings to a uniform number per pot (e.g., 3-5 plants) and allow them to reach the 2-3 leaf stage (BBCH 12-13).[9]
-
Dose Preparation: Prepare a stock solution of this compound-methyl. Create a series of 6-8 dilutions (doses) that span the expected GR₅₀ value, including rates below and above the recommended field rate. For testing a safener, prepare an identical set of doses tank-mixed with the safener at its recommended concentration. An untreated control (water/adjuvant only) is essential.
-
Application: Use a laboratory track sprayer to apply the herbicide treatments to the plants. Ensure uniform coverage by using an appropriate nozzle and maintaining a constant speed and pressure.
-
Incubation: Randomize the pot placements in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions. Water plants as required, avoiding overhead irrigation immediately after spraying to prevent wash-off.
-
Assessment: After a set period (typically 21 days post-application), visually assess phytotoxicity on a percentage scale (0% = no effect, 100% = plant death). Harvest the above-ground biomass for each pot, and measure the fresh weight. Dry the biomass in an oven at 60-70°C for 72 hours and measure the dry weight.
-
Analysis: Express the dry weight of each treated replicate as a percentage of the average dry weight of the untreated control. Fit the data to a non-linear regression model (e.g., a four-parameter log-logistic curve) to calculate the GR₅₀ value for each species/treatment combination.
Protocol 2: Cytochrome P450 (CYP450) Metabolism Assay (Microsomal)
This in-vitro assay assesses the capacity of plant enzymes to metabolize a herbicide, providing direct evidence for metabolism-based selectivity.
Methodology:
-
Microsome Isolation:
-
Harvest fresh tissue (e.g., 50-100g of young shoots) from both the cereal crop and the weed species. Perform all subsequent steps at 4°C.
-
Homogenize the tissue in an extraction buffer (containing phosphate buffer, sucrose, ascorbic acid, and PVPP).
-
Filter the homogenate through layers of cheesecloth and centrifuge at low speed (e.g., 10,000 x g) to pellet debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a storage buffer and determine the total protein concentration (e.g., via Bradford assay).
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the microsomal protein fraction, a reaction buffer, and an NADPH-generating system (as CYP450s require NADPH as a cofactor).
-
Pre-incubate the mixture at a controlled temperature (e.g., 25-30°C).
-
Initiate the reaction by adding a known concentration of this compound-methyl.
-
Incubate for a specific time period (e.g., 60 minutes). To test for inhibition, a known CYP450 inhibitor like malathion can be included in a parallel set of reactions.
-
Stop the reaction by adding a quenching solvent like acetonitrile.
-
-
Metabolite Analysis:
-
Centrifuge the quenched reaction mixture to pellet the protein.
-
Transfer the supernatant to an HPLC vial.
-
Analyze the sample using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to separate and quantify the parent this compound-methyl and its metabolites (e.g., the O-demethylated product).
-
-
Data Analysis:
-
Calculate the rate of herbicide metabolism (e.g., in pmol of metabolite formed per mg of protein per minute).
-
Compare the metabolic rates between the crop and weed species to quantify the basis of selectivity.
-
Section 5: Signaling and Metabolic Pathways
The selectivity of this compound-methyl is determined by the speed and route of its detoxification. Tolerant plants like wheat rapidly convert it to harmless conjugates, while sensitive weeds cannot.
References
- 1. Basis of selectivity of the herbicide this compound-methyl in wheat [agris.fao.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of Cytochrome P450s with Key Roles in Determining Herbicide Selectivity in Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Herbicide Safeners Decrease Sensitivity to Herbicides Inhibiting Acetolactate-Synthase and Likely Activate Non-Target-Site-Based Resistance Pathways in the Major Grass Weed Lolium sp. (Rye-Grass) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding Cereal Herbicide Modes of Action | Bayer Crop Science Canada [cropscience.bayer.ca]
- 8. Phytotoxicity: Symptoms, Causes & Crop Management [farmonaut.com]
- 9. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
Adsorption and desorption behavior of Flupyrsulfuron-methyl in different soil types
This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying the adsorption and desorption behavior of Flupyrsulfuron-methyl in various soil types.
Frequently Asked Questions (FAQs)
Q1: What are the key soil properties that influence the adsorption and desorption of this compound-methyl?
A1: The primary soil properties affecting the behavior of this compound-methyl, a sulfonylurea herbicide, are soil pH and organic carbon content.[1][2][3][4][5][6][7][8] Adsorption is generally negatively correlated with soil pH and positively correlated with organic carbon content. This means that in more acidic soils with higher organic matter, this compound-methyl is likely to be more strongly adsorbed and therefore less mobile.[4][5][6][8][9] Conversely, in alkaline soils with low organic matter, it will be more mobile and prone to leaching.[4][10] Clay content can also play a role in adsorption.[11]
Q2: How is the adsorption and desorption of this compound-methyl quantified?
A2: The adsorption and desorption of this compound-methyl are typically quantified using adsorption and desorption coefficients derived from batch equilibrium experiments. The most common coefficients are:
-
Distribution coefficient (Kd): Represents the ratio of the concentration of the herbicide adsorbed to the soil to the concentration in the soil solution at equilibrium.[12][13]
-
Freundlich adsorption coefficient (Kf): An empirical constant from the Freundlich isotherm model that indicates the adsorption capacity of the soil.[2][3][12]
-
Organic carbon-normalized adsorption coefficient (Koc): This value normalizes the Kd or Kf value to the organic carbon content of the soil, allowing for comparison of adsorption across different soils.[12][13][14] Higher Koc values indicate stronger adsorption to organic matter.[12]
These coefficients are determined by fitting experimental data to adsorption isotherm models like the Freundlich and Langmuir equations.[2][3]
Q3: What is the expected mobility of this compound-methyl in different soil types?
A3: this compound-methyl, like other sulfonylurea herbicides, is considered to be relatively mobile in soil, particularly in soils with low organic matter and high pH.[4][10] In sandy soils, which typically have low organic matter, the potential for leaching is high.[10] In contrast, soils with higher clay and organic matter content, such as clay loam, will exhibit lower mobility due to greater adsorption.
Q4: What is a typical experimental setup for studying the adsorption of this compound-methyl?
A4: The standard method is the batch equilibrium experiment. This involves shaking a known mass of soil with a solution of this compound-methyl of a known concentration for a specific period to reach equilibrium. The concentration of the herbicide remaining in the solution is then measured, and the amount adsorbed to the soil is calculated by difference.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no adsorption of this compound-methyl observed. | 1. High soil pH.2. Very low organic carbon content in the soil.3. Insufficient equilibration time.4. Incorrect analytical methodology. | 1. Measure and record the soil pH. Expect lower adsorption in alkaline soils.2. Characterize the soil for its organic carbon content. Consider testing in a soil with higher organic matter for comparison.3. Conduct a preliminary kinetic study to determine the time required to reach equilibrium.4. Verify the accuracy and detection limits of your analytical method (e.g., HPLC). |
| High variability in replicate samples. | 1. Incomplete mixing of soil and solution.2. Non-homogenous soil sample.3. Temperature fluctuations during the experiment.4. Inconsistent separation of soil and supernatant. | 1. Ensure continuous and uniform agitation during the equilibration period.2. Thoroughly mix and sieve the soil before use to ensure homogeneity.3. Conduct experiments in a temperature-controlled shaker or incubator.4. Standardize the centrifugation speed and time to ensure complete separation of the solid and liquid phases. |
| Difficulty in achieving a mass balance (sum of adsorbed and solution concentrations does not equal the initial amount). | 1. Degradation of this compound-methyl during the experiment.2. Adsorption of the herbicide to the experimental apparatus (e.g., centrifuge tubes).3. Volatilization (though less likely for this compound-methyl). | 1. Use sterilized soil and/or add a microbial inhibitor (e.g., sodium azide) to minimize biodegradation, if that is not the focus of the study.2. Run a control sample without soil to check for adsorption to the container walls.3. Ensure a closed system during the experiment. |
| Desorption results show very high and rapid release of the herbicide. | 1. Weak adsorption bonds.2. High pH of the desorption solution. | 1. This may be the actual behavior of this compound-methyl, especially in alkaline, low organic matter soils.2. Ensure the desorption solution (e.g., 0.01 M CaCl2) does not significantly alter the pH of the system. |
Data Presentation
Table 1: Illustrative Adsorption and Desorption Coefficients of Sulfonylurea Herbicides in Different Soil Types
Disclaimer: The following table presents a compilation of representative data for sulfonylurea herbicides to illustrate the expected trends. Specific values for this compound-methyl may vary.
| Soil Type | pH | Organic Carbon (%) | Adsorption Coefficient (Kf) (µg¹⁻ⁿ Lⁿ kg⁻¹) | Desorption (%) | Reference |
| Sandy Loam | 7.8 | 0.8 | 0.21 - 0.37 | High | [2][3] |
| Silt Loam | 6.5 | 1.5 | 1.88 | Moderate | [2][3] |
| Clay Loam | 7.2 | 2.1 | ~1.0 | Moderate | [2][3] |
| Loamy Sand (alkaline) | >7.5 | Low | 1.068 - 1.811 | High | |
| Loam (acidic) | <6.0 | Moderate | 8.941 - 9.954 | Low |
Experimental Protocols
Batch Equilibrium Adsorption Method
This protocol is a standard procedure for determining the adsorption of this compound-methyl in soil.
-
Soil Preparation:
-
Air-dry the soil samples and sieve them through a 2-mm sieve to remove large debris and ensure homogeneity.
-
Characterize the soil for its physicochemical properties, including pH, organic carbon content, texture (sand, silt, and clay percentages), and cation exchange capacity.
-
-
Preparation of Herbicide Solution:
-
Prepare a stock solution of this compound-methyl in a 0.01 M CaCl₂ solution. The CaCl₂ solution is used to maintain a constant ionic strength and simulate the soil solution.
-
From the stock solution, prepare a series of working solutions with different concentrations.
-
-
Adsorption Experiment:
-
Place a known mass of the prepared soil (e.g., 5 g) into a series of centrifuge tubes.
-
Add a specific volume (e.g., 25 mL) of each working herbicide solution to the centrifuge tubes.
-
Include control samples containing only the herbicide solution (no soil) to check for adsorption to the tube walls.
-
Securely cap the tubes and place them on a mechanical shaker.
-
Shake the tubes at a constant temperature (e.g., 25°C) for a predetermined equilibration time (e.g., 24 hours). This time should be determined from a preliminary kinetic study.
-
-
Sample Analysis:
-
After shaking, centrifuge the tubes at a high speed (e.g., 4000 rpm) for a sufficient time (e.g., 20 minutes) to separate the soil from the supernatant.
-
Carefully collect an aliquot of the clear supernatant.
-
Analyze the concentration of this compound-methyl in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Calculation:
-
Calculate the amount of this compound-methyl adsorbed to the soil by subtracting the concentration in the equilibrium solution from the initial concentration.
-
Fit the adsorption data to the Freundlich or Langmuir isotherm equations to determine the adsorption coefficients (Kf or KL).
-
Desorption Experiment
-
Following Adsorption:
-
After the adsorption experiment and removal of the supernatant, add a fresh solution of 0.01 M CaCl₂ (without the herbicide) to the centrifuge tubes containing the soil with the adsorbed this compound-methyl.
-
Resuspend the soil in the solution.
-
-
Desorption Equilibration:
-
Shake the tubes under the same conditions as the adsorption experiment (temperature and time).
-
-
Sample Analysis:
-
Centrifuge the tubes and analyze the concentration of this compound-methyl in the supernatant.
-
-
Data Calculation:
-
Calculate the amount of desorbed this compound-methyl and express it as a percentage of the initially adsorbed amount.
-
Mandatory Visualizations
References
- 1. Effect of organic carbon chemistry on sorption of atrazine and metsulfuron-methyl as determined by (13)C-NMR and IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Sorption-desorption behavior of metsulfuron-methyl and sulfosulfuron in soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caws.org.nz [caws.org.nz]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Effect of organic carbon chemistry on sorption of atrazine and metsulfuron-methyl as determined by $^{13}$C-NMR and IR spectroscopy - JuSER [juser.fz-juelich.de]
- 8. Effect of soil pH and organic matter on the adsorption and desorption of pentachlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of soil pH and soil water content on prosulfuron dissipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemijournal.com [chemijournal.com]
- 11. eag.com [eag.com]
- 12. chemsafetypro.com [chemsafetypro.com]
- 13. Adsorption-desorption distribution (Kd) and organic carbon-water partition (KOC) coefficients - ECETOC [ecetoc.org]
- 14. log KOC - ECETOC [ecetoc.org]
Flupyrsulfuron-methyl half-life in aerobic and anaerobic soil conditions
This technical support center provides detailed information, troubleshooting guides, and frequently asked questions concerning the soil half-life of Flupyrsulfuron-methyl. The resources are designed for researchers and professionals conducting environmental fate studies.
Quantitative Data Summary
The dissipation half-life (DT50) of this compound-methyl in soil is primarily influenced by soil properties and environmental conditions. The following table summarizes reported values under laboratory and field conditions, which are predominantly aerobic.
| Condition | Soil pH | Half-Life (DT50) in Days | Reference |
| Aerobic (Laboratory) | 5 - 9 | 0.42 - 44 | [1] |
| Aerobic (Laboratory) | Not Specified | 8 - 26 | [2] |
| Aerobic (Laboratory, Typical) | Not Specified | 18.2 | |
| Aerobic (Field Study) | Not Specified | 6 - 11 | [2] |
| Aerobic (Specific Soil) | 7.9 | 5.6 | [1] |
| Aerobic (Specific Soil) | 8.4 | 9.4 | [1] |
| Anaerobic | Not Specified | Data not readily available in cited literature. However, for related sulfonylurea herbicides, degradation is generally slower under anaerobic conditions compared to aerobic conditions. |
Experimental Protocols
Determining the soil half-life of a pesticide is a critical component of environmental risk assessment. Below is a detailed methodology for a typical laboratory-based soil degradation study, which can be adapted for both aerobic and anaerobic conditions.
Protocol: Laboratory Soil Degradation Study (OECD 307)
1. Soil Collection and Preparation:
-
Collection: Collect fresh soil from a relevant agricultural region. The top 20 cm layer is typically used.
-
Sieving: Remove stones and large debris by passing the soil through a 2 mm sieve.
-
Characterization: Analyze the soil for key properties including pH, organic carbon content, texture (sand, silt, clay percentages), and microbial biomass.[3][4]
-
Acclimation: Pre-incubate the soil at the desired temperature and moisture content for several days to allow the microbial population to stabilize.
2. Application of Test Substance:
-
Typically, ¹⁴C-radiolabeled this compound-methyl is used to facilitate tracking of the parent compound and its degradates.[2]
-
Prepare a stock solution of the test substance.
-
Apply the substance evenly to the soil samples. For soil metabolism studies, this often involves treating a larger batch of soil and then dividing it into individual incubation flasks.
3. Incubation Conditions:
-
Sample Housing: Place the treated soil samples into incubation vessels (e.g., biometer flasks). These flasks are designed to trap volatile products like ¹⁴CO₂.[5]
-
Moisture: Adjust the soil moisture to a specific level, typically 40-60% of maximum water holding capacity.
-
Temperature: Maintain a constant temperature, commonly 20°C or 25°C.[1][6]
-
Aerobic Setup: Maintain aerobic conditions by ensuring a continuous flow of CO₂-free, humidified air over the soil surface. The outflowing air is passed through a trapping solution (e.g., potassium hydroxide) to capture any evolved ¹⁴CO₂.[5]
-
Anaerobic Setup: To create anaerobic conditions, first incubate the soil aerobically for a short period (e.g., up to 30 days) to simulate field conditions before flooding. Then, flood the soil with deoxygenated water and purge the headspace with an inert gas like nitrogen. The system is then sealed.[7][8]
4. Sampling and Analysis:
-
Sacrifice replicate samples at predetermined time intervals.
-
Extraction: Extract the soil samples using an appropriate solvent or series of solvents to remove the parent compound and its transformation products.
-
Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector or Mass Spectrometry (MS/MS) to quantify the concentration of this compound-methyl.
-
Bound Residues: The remaining soil can be combusted in an oxidizer to determine the amount of non-extractable (bound) ¹⁴C-residues.
5. Data Analysis:
-
Plot the concentration of this compound-methyl against time.
-
Use appropriate kinetic models (e.g., first-order kinetics) to calculate the degradation rate constant (k) and the half-life (DT50 = ln(2)/k).[9]
Visualizations
Caption: Workflow for determining the soil half-life of this compound-methyl.
Troubleshooting and FAQs
Question: My calculated half-life is much shorter/longer than the values reported in the literature. What could be the cause?
Answer: Discrepancies in half-life values are common and can be attributed to several factors:
-
Soil Properties: The degradation rate is highly dependent on soil pH, organic matter content, clay content, and microbial activity.[3][10] For sulfonylurea herbicides like this compound-methyl, degradation is often faster in acidic soils due to increased chemical hydrolysis.
-
Temperature: Higher incubation temperatures generally accelerate both chemical and microbial degradation processes, leading to shorter half-lives.[11]
-
Moisture: Soil moisture affects the bioavailability of the pesticide to microorganisms. Very dry conditions can significantly slow degradation.[10]
-
Experimental Conditions: Ensure your aerobic system has adequate airflow and your anaerobic system is truly free of oxygen, as these factors critically influence the active degradation pathways.[7]
Question: How do I differentiate between microbial and chemical degradation?
Answer: To distinguish between biotic and abiotic degradation, a sterilized control is necessary. This is typically achieved by autoclaving or irradiating a parallel set of soil samples before applying the test substance. The degradation rate in the sterile soil can be attributed to chemical processes (like hydrolysis), while the difference in degradation rates between the sterile and non-sterile soil indicates the contribution of microbial activity.[12]
Question: I am seeing a high percentage of non-extractable (bound) residues. How should I interpret this?
Answer: The formation of bound residues occurs when the parent pesticide or its degradates become strongly adsorbed or incorporated into the soil organic matter. This is an important process in the overall dissipation of the compound from the soil environment.[13] Regulatory guidelines often require the quantification of these residues. A high level of bound residues means less of the compound is bioavailable, but it must be accounted for in the total mass balance of the experiment.
Question: Why are there no specific DT50 values for this compound-methyl under anaerobic soil conditions in the summary table?
Answer: While anaerobic degradation is a required regulatory study, specific DT50 values for this compound-methyl in anaerobic soil were not available in the public-facing literature reviewed. However, for related herbicides, the dissipation rate is generally slower under anaerobic conditions than aerobic ones.[7] This is because the primary degradation pathways may differ, and the microbial communities responsible for degradation change in the absence of oxygen.
Question: What is the primary degradation pathway for this compound-methyl in soil?
Answer: Laboratory studies indicate that this compound-methyl degrades in soil primarily through chemical hydrolysis and intramolecular rearrangement.[2] Microbial degradation also contributes significantly to its dissipation.[12] The specific products formed will depend on the conditions, particularly soil pH.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pure.york.ac.uk [pure.york.ac.uk]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound-methyl-sodium [sitem.herts.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Aerobic soil metabolism of metsulfuron‐methyl | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Investigation of dissipation kinetics and half-lives of fipronil and thiamethoxam in soil under various conditions using experimental modeling design by Minitab software - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Degradation of Triazine-2-14C Metsulfuron–Methyl in Soil from an Oil Palm Plantation | PLOS One [journals.plos.org]
- 13. epa.gov [epa.gov]
Technical Support Center: Enhancing Flupyrsulfuron-methyl Efficacy with Adjuvants
Welcome to the Technical Support Center for Flupyrsulfuron-methyl Herbicide Optimization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the efficacy of this compound-methyl through the use of adjuvants. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the application of this compound-methyl with adjuvants.
| Issue / Question | Possible Cause(s) | Troubleshooting Steps & Recommendations |
| Why am I seeing reduced weed control after applying this compound-methyl with an adjuvant? | 1. Water Quality: Hard water containing high levels of calcium (Ca++), magnesium (Mg++), and iron (Fe+++) can antagonize herbicide efficacy. The pH of the spray solution can also affect herbicide stability and absorption.[1] 2. Weed Stress: Weeds under stress from drought, extreme temperatures, or nutrient deficiency are harder to control.[2] 3. Incorrect Adjuvant Selection: The type and rate of adjuvant are critical for optimal performance.[3] 4. Application Errors: Improper spray volume, pressure, or nozzle selection can lead to poor coverage.[4] 5. Herbicide Resistance: The target weed population may have developed resistance to ALS-inhibiting herbicides.[3] | 1. Water Quality Management: Test your water source for hardness and pH. For sulfonylurea herbicides like this compound-methyl, a slightly alkaline pH (above 7) is often preferred for stability in the spray tank.[1] If hardness is an issue, use a water conditioning agent. 2. Optimal Application Timing: Apply when weeds are actively growing and not under environmental stress.[2] 3. Adjuvant Selection: For sulfonylurea herbicides, non-ionic surfactants (NIS), methylated seed oils (MSO), or crop oil concentrates (COC) are commonly recommended. MSOs can be particularly effective under stressful conditions.[5] Always consult the product label for recommended adjuvant types and rates. 4. Calibrate Equipment: Ensure your sprayer is properly calibrated to deliver the recommended spray volume and droplet size for thorough coverage.[4] 5. Resistance Management: If resistance is suspected, conduct a resistance bioassay (see Experimental Protocols). Rotate herbicides with different modes of action.[3] |
| Can I tank-mix this compound-methyl and adjuvants with other pesticides? | Incompatibility: Physical or chemical incompatibility between tank-mix partners can lead to product precipitation, reduced efficacy, or crop injury. | Jar Test: Before tank-mixing, always perform a jar test to check for physical compatibility.[6] Mix the components in a clear jar in the same proportion as they will be in the spray tank and observe for any signs of incompatibility like clumping, separation, or heat generation.[6] Always follow the most restrictive label instructions for all tank-mix partners. |
| How long after application until I see symptoms on the weeds? | Slow Action: this compound-methyl is a systemic herbicide that acts by inhibiting the ALS enzyme, which is crucial for amino acid synthesis in plants.[7] This process is relatively slow. | Patience is Key: Visible symptoms such as stunting, yellowing (chlorosis), and purpling of new growth may not appear for 7 to 21 days after application, depending on the weed species and environmental conditions.[8][9] |
| What are the ideal environmental conditions for application? | Temperature and Humidity: Extreme temperatures (too hot or too cold) and low humidity can reduce herbicide uptake and efficacy. | Favorable Conditions: Apply this compound-methyl when temperatures are moderate and humidity is relatively high to ensure weeds are actively growing and can readily absorb the herbicide. Avoid application during periods of extreme heat or cold. |
Data Presentation
While specific quantitative data for this compound-methyl with a wide range of adjuvants is limited in publicly available literature, the following tables provide representative data for other sulfonylurea herbicides, which share the same mode of action and are expected to respond similarly to adjuvants. This data illustrates the potential efficacy improvements that can be achieved.
Table 1: Efficacy of Metsulfuron-methyl with Different Adjuvants on Broadleaf Weeds
Data is representative and compiled from various sources for illustrative purposes.
| Adjuvant Type | Adjuvant Rate (% v/v) | Target Weed | Weed Control (%) |
| No Adjuvant | - | Pigweed (Amaranthus spp.) | 65% |
| Non-Ionic Surfactant (NIS) | 0.25% | Pigweed (Amaranthus spp.) | 85% |
| Methylated Seed Oil (MSO) | 1.0% | Pigweed (Amaranthus spp.) | 95% |
| No Adjuvant | - | Dandelion (Taraxacum officinale) | 70% |
| Non-Ionic Surfactant (NIS) | 0.25% | Dandelion (Taraxacum officinale) | 90% |
| Methylated Seed Oil (MSO) | 1.0% | Dandelion (Taraxacum officinale) | 98% |
Table 2: Influence of Adjuvants on Sulfosulfuron Efficacy on Johnsongrass (Sorghum halepense)
Adapted from a study on sulfosulfuron to demonstrate adjuvant effects.[10]
| Sulfosulfuron Rate (oz/acre) | Adjuvant Type | Adjuvant Rate (% v/v) | Johnsongrass Control (%) at 30 DAT |
| 0.25 | Surfactant A | 0.0625 | ~55% |
| 0.25 | Surfactant B | 0.0625 | ~60% |
| 0.75 | Surfactant A | 0.25 | ~85% |
| 0.75 | Surfactant B | 0.25 | ~90% |
Experimental Protocols
Protocol 1: Greenhouse Bioassay for Adjuvant Efficacy Evaluation
Objective: To determine the optimal adjuvant and its concentration for enhancing the efficacy of this compound-methyl on a target weed species.
Materials:
-
This compound-methyl herbicide
-
Various adjuvants (e.g., Non-Ionic Surfactant, Methylated Seed Oil, Crop Oil Concentrate)
-
Target weed seeds (e.g., Black-grass - Alopecurus myosuroides)
-
Pots (4-inch diameter) filled with standard potting mix
-
Greenhouse or growth chamber with controlled environment (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod)
-
Calibrated laboratory sprayer
-
Deionized water
-
Water testing kit (for pH and hardness)
Procedure:
-
Plant Preparation: Sow weed seeds in pots and grow them to the 2-3 leaf stage.[11]
-
Herbicide and Adjuvant Solution Preparation:
-
Prepare a stock solution of this compound-methyl in deionized water.
-
For each adjuvant, prepare a series of spray solutions containing a sub-lethal rate of this compound-methyl and varying concentrations of the adjuvant (e.g., 0.1%, 0.25%, 0.5%, 1.0% v/v).
-
Include a control group with no herbicide and a control group with only the sub-lethal rate of this compound-methyl (no adjuvant).
-
-
Herbicide Application:
-
Randomly assign treatments to the pots.
-
Use the calibrated laboratory sprayer to apply the treatments evenly to the plants. Ensure consistent spray volume across all treatments.[11]
-
-
Post-Application Care: Return the pots to the greenhouse or growth chamber and provide optimal growing conditions. Water the plants as needed, avoiding washing the herbicide off the leaves.
-
Data Collection:
-
At 21 days after treatment (DAT), visually assess weed control for each pot using a scale of 0% (no effect) to 100% (complete plant death).
-
Harvest the above-ground biomass from each pot, dry it in an oven at 70°C for 72 hours, and record the dry weight.
-
-
Data Analysis:
-
Calculate the percent biomass reduction for each treatment compared to the untreated control.
-
Analyze the data to determine which adjuvant and concentration provided the greatest enhancement of this compound-methyl efficacy.
-
Protocol 2: Jar Test for Tank-Mix Compatibility
Objective: To assess the physical compatibility of this compound-methyl and selected adjuvants with other tank-mix partners (e.g., other herbicides, fungicides, liquid fertilizers).
Materials:
-
A clear glass jar with a lid (quart-sized)
-
Water from the intended spray source
-
This compound-methyl
-
Selected adjuvant(s)
-
Other proposed tank-mix products
-
Pipettes or measuring spoons for accurate measurement
Procedure:
-
Fill the jar halfway with the water to be used for spraying.
-
Add the tank-mix components one at a time, in the proper mixing order (generally, start with water conditioning agents, then dry formulations, followed by liquid formulations, and finally adjuvants). Agitate the jar by shaking it after each addition.
-
After adding all components, fill the jar to the three-quarters mark with water and shake vigorously for 30 seconds.
-
Let the jar stand for 15-30 minutes and observe for any signs of incompatibility, such as:
-
Formation of flakes, crystals, or sludge
-
Separation into layers
-
Gelling or thickening of the mixture
-
Generation of heat
-
-
If any of these signs are present, the mixture is physically incompatible and should not be mixed in the spray tank.
Mandatory Visualizations
Caption: Workflow of this compound-methyl with an adjuvant.
Caption: Greenhouse bioassay experimental workflow.
Caption: Troubleshooting logic for poor herbicide performance.
References
- 1. ocj.com [ocj.com]
- 2. library.dpird.wa.gov.au [library.dpird.wa.gov.au]
- 3. gilbasolutions.com [gilbasolutions.com]
- 4. docs.diypestcontrol.com [docs.diypestcontrol.com]
- 5. wiscweeds.info [wiscweeds.info]
- 6. Evaluating efficacy of preemergence soybean herbicides using field treated soil in greenhouse bioassays | Weed Technology | Cambridge Core [cambridge.org]
- 7. 16.4 Herbicides that Inhibit ALS – Principles of Weed Control [ohiostate.pressbooks.pub]
- 8. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 9. gsrpdf.lib.msu.edu [gsrpdf.lib.msu.edu]
- 10. weedscience.mgcafe.uky.edu [weedscience.mgcafe.uky.edu]
- 11. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of Flupyrsulfuron-methyl and Mesosulfuron-methyl for Weed Management in Cereal Crops
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used sulfonylurea herbicides, Flupyrsulfuron-methyl and Mesosulfuron-methyl. Both herbicides are critical tools in managing weed infestations in cereal crops, primarily wheat. This document synthesizes available experimental data on their efficacy, mode of action, and crop selectivity, and provides insights into their respective strengths and potential for integrated weed management strategies.
Executive Summary
This compound-methyl and Mesosulfuron-methyl are both potent inhibitors of the acetolactate synthase (ALS) enzyme, a key enzyme in the biosynthesis of branched-chain amino acids in plants. This mode of action leads to the cessation of cell division and eventual death of susceptible weeds. While they share a common mechanism, their primary weed control spectrums differ, positioning them as valuable tools for targeted weed management. This compound-methyl is predominantly effective against broadleaf weeds, whereas Mesosulfuron-methyl is primarily used for the control of grass weeds and some broadleaf species. The potential for synergistic effects when these two herbicides are combined has been noted, suggesting a strategy for broad-spectrum weed control.
Mechanism of Action: Acetolactate Synthase (ALS) Inhibition
Both this compound-methyl and Mesosulfuron-methyl belong to the sulfonylurea class of herbicides. Their primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is vital for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine, which are essential for protein synthesis and plant growth. By binding to the ALS enzyme, these herbicides block the production of these crucial amino acids, which in turn halts cell division in the meristematic tissues of susceptible plants, leading to their death.
Comparative Efficacy and Weed Spectrum
While direct head-to-head comparative studies are limited in publicly available literature, the individual efficacy and weed spectrum of each herbicide are well-documented.
This compound-methyl
This compound-methyl-sodium is a selective, post-emergence herbicide primarily targeting broadleaf weeds in cereal crops. It is known for its effectiveness against weeds that are otherwise difficult to control.
Table 1: General Weed Control Spectrum of this compound-methyl
| Weed Species | Efficacy |
| Alopecurus myosuroides (Black-grass) | Good |
| Galium aparine (Cleavers) | Good |
| Matricaria spp. (Mayweeds) | Good |
| Stellaria media (Common Chickweed) | Good |
| Veronica spp. (Speedwells) | Good |
Note: Efficacy can vary depending on weed growth stage, environmental conditions, and the development of herbicide resistance.
Mesosulfuron-methyl
Mesosulfuron-methyl is a selective, post-emergent herbicide widely used in wheat and barley for the control of a broad range of grass weeds and some broadleaf weeds.[3] It is often formulated with a safener, mefenpyr-diethyl, to enhance crop safety.
Table 2: General Weed Control Spectrum of Mesosulfuron-methyl
| Weed Species | Efficacy |
| Avena fatua (Wild Oat) | Excellent |
| Alopecurus myosuroides (Black-grass) | Excellent |
| Lolium spp. (Ryegrass) | Good |
| Phalaris spp. (Canarygrass) | Good |
| Various Broadleaf Weeds | Moderate |
Note: Efficacy can vary depending on weed growth stage, environmental conditions, and the development of herbicide resistance.
A study on the control of grassy weeds in wheat demonstrated that a combination of mesosulfuron-methyl and iodosulfuron-methyl provided excellent control of wild oats (Avena fatua).
Synergistic Potential
A patent application has highlighted the synergistic effect of combining this compound-methyl-sodium and Mesosulfuron-methyl. This combination is reported to broaden the herbicidal spectrum, enabling the simultaneous control of both grass and broadleaf weeds in wheat fields.[4] The patent suggests that the differing weed spectrums of the two components lead to a more comprehensive and prolonged weed control effect.[4] A mixture of these two active ingredients was shown to have a significant preventive effect on common weeds in wheat when applied in a specific ratio.[4]
Experimental Protocols
While a direct comparative study protocol is unavailable, a general methodology for conducting herbicide efficacy trials in wheat can be outlined based on common practices described in various studies.
Experimental Design
A typical field experiment to evaluate herbicide efficacy would involve a randomized complete block design with multiple replications.[5] Treatments would include various doses of this compound-methyl, Mesosulfuron-methyl, their combination, a weedy check (no herbicide), and a weed-free check (manual weeding).
Application
Herbicides are generally applied post-emergence when weeds are at an early and active growth stage (e.g., 2-4 leaf stage) for optimal results. Application is typically carried out using a calibrated sprayer to ensure uniform coverage.
Data Collection
Key data points for collection include:
-
Weed density and biomass: Measured at different intervals after application to determine the percentage of weed control.
-
Crop phytotoxicity: Visually assessed at regular intervals to evaluate any adverse effects on the crop.
-
Crop yield and yield components: Including grain yield, thousand-grain weight, and number of ears per unit area, are measured at harvest to determine the impact of weed control on productivity.
Crop Selectivity and Metabolism
The selectivity of both herbicides in wheat is primarily due to the crop's ability to rapidly metabolize the active ingredients into non-toxic compounds.[1][6]
-
This compound-methyl: Wheat metabolizes this compound-methyl very quickly, with a half-life of less than two hours.[1] The primary metabolic pathway in wheat involves glutathione conjugation.[1] In contrast, sensitive weeds like Alopecurus myosuroides metabolize it much more slowly.[1]
-
Mesosulfuron-methyl: The selectivity of mesosulfuron-methyl in wheat is also attributed to rapid metabolic detoxification.[6] The safener, mefenpyr-diethyl, enhances the rate of herbicide metabolism in the crop, further improving its safety margin.
Resistance Management
The repeated use of herbicides with the same mode of action, such as ALS inhibitors, can lead to the selection of resistant weed biotypes. To mitigate this risk, it is crucial to incorporate integrated weed management strategies, including:
-
Rotation of herbicides with different modes of action.
-
Use of tank mixtures or pre-packaged mixtures of herbicides with different modes of action.
-
Adoption of cultural practices such as crop rotation, tillage, and competitive crop cultivars.
Conclusion
This compound-methyl and Mesosulfuron-methyl are both highly effective sulfonylurea herbicides for weed control in cereal crops. Their distinct primary weed control spectrums—broadleaf weeds for this compound-methyl and grass weeds for Mesosulfuron-methyl—make them valuable components of a comprehensive weed management program. The potential for a synergistic effect when used in combination offers a promising strategy for broad-spectrum weed control. However, the lack of direct, publicly available comparative efficacy studies necessitates further research to provide a more definitive, side-by-side performance analysis. For sustainable weed management, it is imperative to use these herbicides judiciously within an integrated framework to minimize the risk of resistance development.
References
- 1. Basis of selectivity of the herbicide this compound-methyl in wheat [agris.fao.org]
- 2. Metabolism Difference Is Involved in Mesosulfuron-Methyl Selectivity between Aegilops tauschii and Triticum aestivum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. api.fspublishers.org [api.fspublishers.org]
- 4. CN102792960A - Herbicide composition including mesosulfuron-methyl and this compound-methyl sodium - Google Patents [patents.google.com]
- 5. researcherslinks.com [researcherslinks.com]
- 6. pubs.acs.org [pubs.acs.org]
Validating Analytical Methods for Flupyrsulfuron-methyl Residue Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of pesticide residues is paramount for ensuring food safety and environmental protection. This guide provides a comprehensive comparison of validated analytical methods for the determination of Flupyrsulfuron-methyl, a widely used sulfonylurea herbicide. We present supporting experimental data, detailed methodologies, and a visual workflow to aid in the selection and implementation of the most suitable method for your analytical needs.
This compound-methyl is effective for post-emergence control of broadleaf weeds in cereal crops.[1] Due to its potential for persistence and mobility, sensitive and reliable analytical methods are required to monitor its residues in various environmental matrices, including soil, water, and agricultural products. The most prevalent and effective methods for this purpose involve a sample preparation step using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
Comparative Performance of Analytical Methods
The selection of an analytical method is critically dependent on its performance characteristics. The following table summarizes key quantitative data from various studies on the analysis of this compound-methyl and other sulfonylurea herbicides, providing a clear comparison of their performance in terms of linearity, recovery, precision, and limits of quantification.
| Analytical Method | Matrix | Analyte(s) | Linearity (R²) | Average Recovery (%) | Precision (RSD %) | LOQ (mg/kg) | Reference |
| QuEChERS - LC-MS/MS | Wheat Grain & Straw | Mesosulfuron-methyl & Diflufenican | ≥ 0.9956 | 74 - 98 | 1 - 11 | 0.01 | [2][3] |
| One-Step QuEChERS - LC-MS/MS | Wheat, Rye, Oat | 23 Sulfonylureas | > 0.999 | 70 - 120 | < 20 | 0.005 | [4] |
| QuEChERS - HPLC-UV | Tomatoes | 7 Sulfonylureas | > 0.9970 | 70 - 120 | < 20 | 0.008 - 0.009 | [5] |
| QuEChERS - LC-MS/MS | Loamy Sand Soil | 311 Pesticides | - | 72.6 - 119 | < 20 | 0.01 | [6] |
| QuEChERS - GC-MS/MS | Soya Cake | 129 Pesticides | - | - | - | 0.005 - 0.05 | [7] |
| QuEChERS - LC-MS/MS | Cucumber | 513 Pesticides | - | 70 - 120 | < 20 | 0.01 | [8] |
| QuEChERS - LC-MS/MS | Edible Seeds | 9 Sulfonylureas | - | > 86.2 | - | - | [9] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication of analytical methods. Below are the protocols for the most common and effective techniques for this compound-methyl residue analysis.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction and Cleanup
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis due to its simplicity, speed, and effectiveness.[10][11]
a. Sample Preparation and Extraction:
-
Homogenization: A representative sample of the matrix (e.g., 10-15 g of soil or crop) is homogenized to ensure uniformity.[11]
-
Extraction: The homogenized sample is weighed into a 50 mL centrifuge tube. Acetonitrile (e.g., 10-15 mL) is added as the extraction solvent. For some matrices, water is added to improve extraction efficiency.[4][11]
-
Salting-Out: A salt mixture, typically containing anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or sodium acetate, is added to the tube.[4][12] This induces phase separation between the aqueous and organic layers. The tube is then shaken vigorously for a few minutes.[4]
-
Centrifugation: The sample is centrifuged (e.g., at 4000-5000 rpm for 5-10 minutes) to separate the acetonitrile layer containing the pesticides from the solid matrix and aqueous layer.[11][12]
b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Aliquot Transfer: An aliquot of the supernatant (acetonitrile extract) is transferred to a smaller centrifuge tube containing a d-SPE sorbent mixture.[13]
-
Sorbent Addition: The d-SPE tube typically contains anhydrous MgSO₄ to remove residual water and a primary secondary amine (PSA) sorbent to remove interfering matrix components like organic acids, sugars, and fatty acids. For matrices with high pigment content, graphitized carbon black (GCB) may be included.[13]
-
Vortex and Centrifuge: The tube is vortexed for a short period (e.g., 30 seconds to 1 minute) and then centrifuged at high speed.[13]
-
Final Extract: The resulting supernatant is the final extract, which can be directly analyzed or further processed for instrumental analysis.[13]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is the most common analytical technique for the determination of this compound-methyl and other sulfonylurea herbicides due to its high sensitivity and selectivity.[6][12]
a. Instrumental Conditions (General):
-
Chromatographic Column: A C18 reversed-phase column is typically used for the separation of the analytes.[9]
-
Mobile Phase: A gradient elution is commonly employed using a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve peak shape and ionization efficiency.[4]
-
Ionization Source: Electrospray ionization (ESI) in positive or negative mode is used to ionize the target analytes.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for the quantification and confirmation of the analytes.[7] Two or more specific precursor-to-product ion transitions are monitored for each compound to ensure accurate identification.
Workflow for this compound-methyl Residue Analysis
The following diagram illustrates the general workflow for the analysis of this compound-methyl residues from sample collection to data analysis.
Caption: General workflow for this compound-methyl residue analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Method Validation and Residue Analysis of Mesosulfuron-Methyl and Diflufenican in Wheat Field Trial by Liquid Chromatography with Tandem Mass Spectrometry [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. shimadzu.nl [shimadzu.nl]
- 9. Determination of sulfonylurea pesticide residues in edible seeds used as nutraceuticals by QuEChERS in combination with ultra-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eurl-pesticides.eu [eurl-pesticides.eu]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Cross-Resistance of Flupyrsulfuron-methyl with other ALS Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-resistance profiles of Flupyrsulfuron-methyl with other acetolactate synthase (ALS) inhibiting herbicides. The information is compiled from various studies investigating herbicide resistance in key weed species, primarily black-grass (Alopecurus myosuroides), a significant challenge in cereal crops. This document summarizes quantitative data, details experimental methodologies, and visualizes the scientific workflows to aid in research and development.
Understanding ALS Inhibitor Resistance
Acetolactate synthase (ALS) is a crucial enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1] ALS-inhibiting herbicides disrupt this pathway, leading to plant death. These herbicides are categorized into several chemical families, including sulfonylureas (SUs), imidazolinones (IMIs), triazolopyrimidines (TPs), pyrimidinyl-thiobenzoates (PTBs), and sulfonylamino-carbonyl-triazolinones (SCTs). This compound-methyl belongs to the sulfonylurea family.
Herbicide resistance to ALS inhibitors in weeds primarily occurs through two mechanisms:
-
Target-Site Resistance (TSR): This involves genetic mutations in the ALS gene itself, which alter the herbicide's binding site on the enzyme.[1][2] Specific amino acid substitutions can confer varying levels of resistance to different ALS inhibitor families. Common mutations are found at positions such as Pro-197, Asp-376, and Trp-574.[1][3][4]
-
Non-Target-Site Resistance (NTSR): This mechanism involves processes that reduce the amount of active herbicide reaching the target site.[1] The most common form of NTSR is enhanced metabolic resistance, where the weed plant detoxifies the herbicide more rapidly, often through the action of cytochrome P450 monooxygenases or glutathione S-transferases.[1]
This compound-methyl Cross-Resistance Profile
Studies have confirmed the evolution of resistance to this compound-methyl in black-grass populations across Europe, including in the United Kingdom, Denmark, and Sweden.[5][6][7] This resistance is often linked to target-site mutations in the ALS gene.
While direct quantitative, side-by-side comparisons of this compound-methyl with a wide array of other ALS inhibitors are limited in the reviewed literature, qualitative data provides valuable insights into its cross-resistance patterns.
Table 1: Qualitative Cross-Resistance of this compound-methyl in Resistant Alopecurus myosuroides Populations
| Resistant Population Origin | Cross-Resistance Observed with this compound-methyl | Susceptibility Maintained to Other ALS Inhibitors | Reference |
| Denmark | Resistance to this compound-methyl and fenoxaprop-P. | Susceptible to a mixture of mesosulfuron-methyl + iodosulfuron-methyl. | [3] |
| Sweden | Resistance to this compound-methyl and fenoxaprop-P. | Susceptible to a mixture of iodosulfuron-methyl + mesosulfuron-methyl and a mixture of pyroxsulam + florasulam. | [6] |
| United Kingdom | High levels of resistance to this compound-methyl. | Not specified in direct comparison. Resistance linked to Pro-197 target-site mutation. | [7] |
Comparative Efficacy of Other ALS Inhibitors
To provide a broader context for the cross-resistance landscape of ALS inhibitors, the following table summarizes quantitative data from studies on black-grass and other weeds. This data illustrates the varying levels of resistance conferred by specific resistance mechanisms to different ALS inhibitor herbicides.
Table 2: Quantitative Cross-Resistance Data for Various ALS Inhibitors in Resistant Weed Populations
| Weed Species | Resistant Population | Herbicide | GR50 (g ai/ha) | Resistance Index (RI) | Reference | | --- | --- | --- | --- | --- | | Alopecurus myosuroides | ALOMY-002 | Mesosulfuron-methyl + Iodosulfuron-methyl | 25.5 | 6.6 |[1] | | Alopecurus myosuroides | ALOMY-003 | Mesosulfuron-methyl + Iodosulfuron-methyl | 14.1 | 3.6 |[1] | | Alopecurus myosuroides | ALOMY-004 | Mesosulfuron-methyl + Iodosulfuron-methyl | 22.0 | 5.7 |[1] | | Alopecurus myosuroides | HN-14 | Mesosulfuron-methyl | 45.59 | 33.0 |[8] | | Poa annua | POAAN-R | Mesosulfuron-methyl + Iodosulfuron-methyl | 19.1 | 47.8 |[9] | | Poa annua | POAAN-R | Pyroxsulam | 22.8 | 38.0 |[9] |
GR50: The herbicide dose required to cause a 50% reduction in plant growth. Resistance Index (RI): The ratio of the GR50 of the resistant population to the GR50 of a susceptible population.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of herbicide resistance. The following are generalized protocols for whole-plant bioassays and in-vitro ALS enzyme assays based on established research practices.[10][11][12][13][14]
Whole-Plant Dose-Response Bioassay
This experiment determines the level of resistance in a weed population by assessing plant survival and growth reduction across a range of herbicide concentrations.
-
Seed Collection and Germination:
-
Collect mature seeds from suspected resistant weed populations and a known susceptible population.
-
Germinate seeds in petri dishes on moist filter paper or in trays with a suitable growing medium.
-
-
Plant Cultivation:
-
Transplant seedlings at the 1-2 leaf stage into individual pots filled with a standardized soil mix.
-
Grow plants in a controlled environment (greenhouse or growth chamber) with standardized temperature, light, and humidity.
-
-
Herbicide Application:
-
At the 2-3 leaf stage, spray plants with a range of herbicide doses. Typically, this includes a zero-herbicide control and a logarithmic series of doses above and below the recommended field rate.
-
Use a precision laboratory sprayer to ensure uniform application.
-
-
Data Collection and Analysis:
-
Assess plant survival and visual injury at set intervals (e.g., 7, 14, and 21 days after treatment).
-
Calculate the GR50 value (the herbicide dose causing a 50% reduction in dry weight compared to the untreated control) using a suitable statistical model (e.g., a four-parameter log-logistic model).
-
The Resistance Index (RI) is calculated by dividing the GR50 of the resistant population by the GR50 of the susceptible population.
-
In-Vitro ALS Enzyme Activity Assay
This assay directly measures the effect of herbicides on the activity of the ALS enzyme extracted from resistant and susceptible plants.
-
Enzyme Extraction:
-
Harvest fresh, young leaf tissue from both resistant and susceptible plants.
-
Homogenize the tissue in a cold extraction buffer to preserve enzyme activity.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the crude enzyme extract.
-
-
Enzyme Assay:
-
The assay is typically conducted in microplates.
-
Each well contains the enzyme extract, a reaction buffer with necessary cofactors (e.g., thiamine pyrophosphate, FAD, Mg2+), and the substrate (pyruvate).
-
A range of concentrations of the inhibitor (herbicide) is added to the wells.
-
The reaction is incubated at a controlled temperature.
-
-
Detection and Measurement:
-
The product of the ALS reaction, acetolactate, is converted to acetoin by acidification.
-
Acetoin is then derivatized to form a colored compound, which can be quantified spectrophotometrically.
-
The enzyme activity is determined by measuring the rate of color development.
-
-
Data Analysis:
-
Calculate the I50 value, which is the herbicide concentration required to inhibit 50% of the enzyme's activity.
-
The level of resistance at the enzyme level is determined by comparing the I50 values of the resistant and susceptible biotypes.
-
Visualizing the Scientific Process
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Experimental workflow for a cross-resistance study.
Caption: The ALS enzyme pathway and its inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. media.ahdb.org.uk [media.ahdb.org.uk]
- 3. Characterisation and molecular basis of ALS inhibitor resistance in the grass weed Alopecurus myosuroides [repository.rothamsted.ac.uk]
- 4. Target site resistance to ALS inhibiting herbicides in Papaver rhoeas and Stellaria media biotypes from the UK [repository.rothamsted.ac.uk]
- 5. Multiple resistant Alopecurus myosuroides from Denmark [weedscience.org]
- 6. Multiple resistant Alopecurus myosuroides from Sweden [weedscience.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. hracglobal.com [hracglobal.com]
- 13. Whole-Plant and Seed Bioassays for Resistance Confirmation | Weed Science | Cambridge Core [cambridge.org]
- 14. contractlaboratory.com [contractlaboratory.com]
A Comparative Analysis of the Environmental Impact of Flupyrsulfuron-Methyl and Other Sulfonylurea Herbicides
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the environmental profiles of Flupyrsulfuron-methyl and other widely used sulfonylurea herbicides. This document synthesizes key experimental data on ecotoxicity and environmental fate, details the methodologies of pivotal studies, and presents signaling pathways and experimental workflows through standardized diagrams.
Sulfonylurea herbicides are a critical class of agrochemicals renowned for their high efficacy at low application rates.[1] Their mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, which is essential for the biosynthesis of branched-chain amino acids in plants.[2][3] This targeted mechanism generally results in low direct toxicity to mammals and other non-plant organisms.[4] However, concerns regarding their environmental impact, particularly on non-target plants and aquatic ecosystems, necessitate a thorough comparative evaluation. This guide focuses on this compound-methyl and contrasts its environmental characteristics with those of other prominent sulfonylureas such as Metsulfuron-methyl, Chlorsulfuron, Thifensulfuron-methyl, and Rimsulfuron.
Data Presentation: A Comparative Overview
The following tables summarize the key physicochemical properties, ecotoxicity, and environmental fate data for this compound-methyl and other selected sulfonylurea herbicides. These values are essential for understanding their potential environmental behavior and impact.
Table 1: Physicochemical Properties of Selected Sulfonylurea Herbicides
| Property | This compound-methyl | Metsulfuron-methyl | Chlorsulfuron | Thifensulfuron-methyl | Rimsulfuron |
| Water Solubility (mg/L) | Moderately soluble[5] | Varies with pH; 2700 (pH 7) | 7300 (pH 7) | 2400 (pH 6) | 7300 (pH 7) |
| Log P (Octanol-Water Partition Coefficient) | 1.16 (as methyl-sodium variant)[6] | -1.87 (pH 7) | -0.79 (pH 7) | 0.02 (pH 7) | -1.47 (pH 7) |
| Vapor Pressure (mPa at 25°C) | Low[5] | 3.3 x 10⁻⁷ | 4.0 x 10⁻⁹ | 1.9 x 10⁻¹⁰ | 1.5 x 10⁻¹⁰ |
| pKa | 3.6 | 3.3 | 3.6 | 4.0 | 4.0[7] |
Table 2: Ecotoxicity Data for Selected Sulfonylurea Herbicides
| Organism | Endpoint | This compound-methyl-sodium | Metsulfuron-methyl | Chlorsulfuron | Thifensulfuron-methyl | Rimsulfuron |
| Fish (e.g., Rainbow Trout) | 96h LC50 (mg/L) | > 10[8] | > 150[9] | > 100 | > 100[10] | > 100 |
| Aquatic Invertebrates (e.g., Daphnia magna) | 48h EC50 (mg/L) | > 0.5[8] | > 150[9] | > 100 | > 1000[10] | No effect observed[11] |
| Aquatic Plants (e.g., Lemna gibba) | 7d EC50 (µg/L) | Highly toxic[5] | 0.4[1] | 0.00035[6] | 1.59[10] | Highly toxic[7] |
| Algae (e.g., Pseudokirchneriella subcapitata) | 72h EC50 (mg/L) | Highly toxic[5] | 0.165[12] | 0.05[6] | > 0.0263 | Less toxic than to plants[7] |
| Earthworms (Eisenia fetida) | 14d LC50 (mg/kg soil) | - | > 1000[9] | - | > 4050 | - |
| Honeybees (Apis mellifera) | 48h Acute Contact LD50 (µ g/bee ) | - | > 25[9] | - | > 12.5 | - |
Table 3: Environmental Fate of Selected Sulfonylurea Herbicides
| Parameter | This compound-methyl | Metsulfuron-methyl | Chlorsulfuron | Thifensulfuron-methyl | Rimsulfuron |
| Soil Half-life (DT50, days) | Tends not to be persistent[5] | 14 - 180 (typical 30)[13] | 12 - 183[6] | Relatively labile[5] | 3.2 - 26[14] |
| Soil Organic Carbon Partition Coefficient (Koc, mL/g) | - | 35 | 40 | 66 | 64 |
| Groundwater Ubiquity Score (GUS) | - | 3.65 (Leacher) | 4.31 (Leacher) | 3.21 (Leacher) | 2.59 (Transition) |
| Primary Degradation Pathway | - | Hydrolysis and microbial degradation | Hydrolysis and microbial degradation[6] | Hydrolysis and biotransformation[5] | Hydrolysis[11] |
Experimental Protocols
The data presented in this guide are derived from studies conducted under standardized laboratory and field conditions. The following sections provide an overview of the methodologies for key experiments.
Determination of Soil Half-Life (DT50) - Aerobic Transformation (Based on OECD Guideline 307)
The rate of aerobic transformation of sulfonylurea herbicides in soil is typically determined following the OECD 307 guideline.[4][15][16][17][18]
-
Soil Selection and Preparation: Representative agricultural soils are collected, sieved, and characterized for properties such as pH, organic carbon content, and texture.
-
Test Substance Application: The ¹⁴C-labeled herbicide is applied to the soil samples at a concentration representative of the intended field application rate.
-
Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture level for a period of up to 120 days.[4][16][17] A continuous flow of air is maintained to ensure aerobic conditions.
-
Analysis: At specified intervals, replicate soil samples are extracted, and the concentrations of the parent herbicide and its transformation products are quantified using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection.[16]
-
Data Interpretation: The disappearance of the parent compound over time is used to calculate the first-order dissipation rate constant (k) and the half-life (DT50) using the formula: DT50 = ln(2)/k.
Aquatic Ecotoxicity Testing (Based on OECD Guidelines 202 and 203)
The acute toxicity of sulfonylurea herbicides to aquatic organisms is assessed using standardized OECD guidelines.
-
OECD 202: Daphnia sp. Acute Immobilisation Test:
-
Test Organisms: Young daphnids (Daphnia magna), less than 24 hours old, are used.
-
Exposure: The daphnids are exposed to a range of concentrations of the herbicide in a defined aqueous medium for 48 hours.
-
Endpoint: The concentration that causes immobilization in 50% of the daphnids (EC50) is determined.
-
-
OECD 203: Fish, Acute Toxicity Test:
-
Test Organisms: A sensitive fish species, such as Rainbow Trout (Oncorhynchus mykiss), is selected.
-
Exposure: The fish are exposed to a series of herbicide concentrations in a flow-through or static-renewal system for 96 hours.
-
Endpoint: The concentration that is lethal to 50% of the fish population (LC50) is calculated.
-
Mandatory Visualizations
The following diagrams illustrate the mechanism of action of sulfonylurea herbicides and a typical experimental workflow for assessing their environmental fate.
Caption: Mechanism of action of sulfonylurea herbicides via inhibition of the ALS enzyme.
Caption: Typical experimental workflow for determining the soil half-life (DT50) of a herbicide.
References
- 1. waterquality.gov.au [waterquality.gov.au]
- 2. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 3. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 4. oecd.org [oecd.org]
- 5. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 6. public-inspection.federalregister.gov [public-inspection.federalregister.gov]
- 7. openknowledge.fao.org [openknowledge.fao.org]
- 8. This compound-methyl-sodium [sitem.herts.ac.uk]
- 9. echem.com.au [echem.com.au]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. Degradation in soil and water and ecotoxicity of rimsulfuron and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. openknowledge.fao.org [openknowledge.fao.org]
- 13. wsdot.wa.gov [wsdot.wa.gov]
- 14. Peer review of the pesticide risk assessment of the active substance rimsulfuron - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 17. biotecnologiebt.it [biotecnologiebt.it]
- 18. content.fera.co.uk [content.fera.co.uk]
Flupyrsulfuron-Methyl Selectivity in Wheat: A Comparative Analysis with Other Cereals
A deep dive into the metabolic processes that confer wheat's tolerance to the herbicide flupyrsulfuron-methyl, with a comparative look at its effects on other key cereals like barley, rye, and oats.
This compound-methyl is a selective post-emergence sulfonylurea herbicide widely used for controlling grass and broadleaf weeds in wheat crops. Its efficacy hinges on the inhibition of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. The selectivity of this compound-methyl, particularly its safety for wheat in contrast to other cereals and weed species, is primarily attributed to the differential rates of its metabolic detoxification.
The Metabolic Basis of Selectivity
The primary mechanism underlying the tolerance of wheat to this compound-methyl is its ability to rapidly metabolize the herbicide into non-toxic compounds. This detoxification process is significantly faster in wheat compared to susceptible species. The key metabolic pathway involved is glutathione conjugation, a process catalyzed by the enzyme glutathione S-transferase (GST). In this reaction, a glutathione molecule is added to the this compound-methyl molecule, rendering it inactive and readily transportable and sequestered within the plant cell.
In contrast, more sensitive cereals and weed species metabolize this compound-methyl at a much slower rate. This allows the active herbicide to accumulate at the site of action (ALS), leading to the inhibition of amino acid synthesis and, ultimately, plant death. While other metabolic pathways, such as O-demethylation, may also play a role in the detoxification of sulfonylurea herbicides in some species, glutathione conjugation is the predominant and most efficient pathway in wheat for this compound-methyl.
Comparative Tolerance of Cereals
While direct quantitative comparisons of this compound-methyl's effects across a range of cereals are not extensively documented in publicly available literature, inferences can be drawn from studies on other sulfonylurea herbicides and general observations of herbicide tolerance. Wheat consistently demonstrates the highest tolerance to this compound-methyl. Barley is generally considered to have good tolerance, though it can be more sensitive than wheat under certain conditions. Rye and oats are typically more susceptible to damage from sulfonylurea herbicides.
The following table summarizes the expected relative tolerance of different cereals to this compound-methyl, based on available data for sulfonylurea herbicides. It is important to note that actual crop injury can be influenced by factors such as application rate, environmental conditions, and crop growth stage.
| Cereal | Relative Tolerance to this compound-methyl | Primary Metabolic Pathway |
| Wheat | High | Rapid Glutathione Conjugation |
| Barley | Moderate to High | Glutathione Conjugation (slower than wheat) |
| Rye | Low to Moderate | Slower Metabolism |
| Oats | Low | Slower Metabolism |
Experimental Data on Related Sulfonylurea Herbicides
To provide a quantitative perspective, data from studies on other sulfonylurea herbicides can offer insights into the potential comparative selectivity of this compound-methyl. For instance, research on metsulfuron-methyl and dicamba has shown that wheat can experience yield losses of 3-15% under certain conditions, while barley has demonstrated comparatively better tolerance to these herbicides. Another study on tribenuron-methyl indicated an increase in GST activity in both wheat and barley following treatment, suggesting a shared detoxification mechanism, although the rate of this process is the critical determinant of selectivity.
Experimental Protocols
Determining Herbicide Selectivity (Whole-Plant Pot Assay)
A common method to quantify the selectivity of a herbicide like this compound-methyl among different cereal species is the whole-plant pot assay to determine the dose required to cause 50% growth reduction (GR50).
-
Plant Material: Seeds of the desired cereal cultivars (e.g., wheat, barley, rye, oats) are sown in pots containing a standardized soil or potting mix.
-
Growth Conditions: Plants are grown in a controlled environment (greenhouse or growth chamber) with standardized temperature, light, and humidity.
-
Herbicide Application: At a specific growth stage (e.g., 2-3 leaf stage), a range of this compound-methyl doses, including a zero-dose control, are applied to the plants using a calibrated sprayer to ensure uniform coverage.
-
Data Collection: After a set period (e.g., 21 days), the above-ground biomass of the plants in each treatment is harvested, dried in an oven, and weighed.
-
Data Analysis: The biomass data is expressed as a percentage of the untreated control. A dose-response curve is then fitted to the data using a non-linear regression model to calculate the GR50 value for each cereal species. A higher GR50 value indicates greater tolerance.
Visualizing the Metabolic Pathway
The differential metabolism of this compound-methyl in tolerant (wheat) and susceptible cereals can be visualized as a simplified signaling pathway.
Caption: Metabolic fate of this compound-methyl in tolerant vs. susceptible cereals.
Experimental Workflow Diagram
The workflow for assessing herbicide selectivity is a systematic process from experimental setup to data interpretation.
Caption: Workflow for determining herbicide selectivity using a whole-plant pot assay.
Unraveling the Environmental Profile of Flupyrsulfuron-methyl Metabolites: A Comparative Analysis of IN-JV460 and IN-KC576
For Immediate Release
A comprehensive analysis of IN-JV460 and IN-KC576, two primary metabolites of the herbicide Flupyrsulfuron-methyl, reveals distinct environmental behavior and toxicological profiles. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a comparative overview of these compounds, including their formation, environmental fate, and potential impact. The findings underscore the importance of monitoring these metabolites, particularly concerning their potential for groundwater contamination.
Chemical and Physical Properties
This compound-methyl, a sulfonylurea herbicide, degrades in the environment into several transformation products, with IN-JV460 and IN-KC576 being of significant interest due to their persistence and mobility.
| Property | This compound-methyl | IN-JV460 | IN-KC576 |
| Molecular Formula | C₁₅H₁₄F₃N₅O₇S | C₁₄H₁₁F₃N₄O₅ | C₁₃H₉F₃N₄O₅ |
| Molar Mass | 465.36 g/mol | 388.28 g/mol | 357.2 g/mol |
| Common Name | This compound-methyl | 1-(4,6-dimethoxypyrimidin-2-yl)-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | 1-(4-hydroxy-6-methoxypyrimidin-2-yl)-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |
Metabolic Pathway of this compound-methyl
This compound-methyl undergoes transformation in the environment, primarily through the cleavage of the sulfonylurea bridge, leading to the formation of IN-JV460. Subsequently, IN-JV460 can be further demethylated to form IN-KC576. This degradation pathway is a key factor in assessing the long-term environmental impact of the parent herbicide.
Efficacy of Flupyrsulfuron-methyl tank-mixes with other herbicides
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the herbicidal efficacy of flupyrsulfuron-methyl when used in tank-mix combinations with other herbicides. This compound-methyl, an acetolactate synthase (ALS) inhibitor, is a post-emergence herbicide primarily targeting grass weeds such as black-grass (Alopecurus myosuroides) in winter cereals.[1] However, to manage a broader spectrum of weeds, including competitive broadleaf species, and to mitigate the development of herbicide resistance, tank-mixing with other modes of action is a critical strategy. This document synthesizes experimental data to evaluate the performance of such combinations.
Experimental Protocols
The data presented in this guide are derived from field experiments adhering to established principles of herbicide efficacy evaluation. The methodologies employed in the cited studies generally follow a standardized protocol as outlined below.
1. Experimental Design:
-
Layout: Trials are typically conducted using a Randomized Complete Block Design (RCBD) with three to four replications to account for field variability.
-
Plot Size: Individual plot sizes range from approximately 15 m² to 180 m², large enough to allow for representative weed populations and minimize edge effects.[1]
-
Treatments: Treatments include the herbicide tank-mixes, individual herbicide components applied alone, a weed-free control (maintained by hand weeding or a comprehensive herbicide program), and an untreated (weedy) control to serve as a baseline for comparison.
2. Application:
-
Equipment: Herbicides are applied using precision small-plot sprayers, often handheld or tractor-mounted booms, equipped with flat-fan nozzles.
-
Spray Volume: Application volumes typically range from 150 to 200 L/ha to ensure uniform coverage.
-
Timing: Post-emergence applications are made when weeds are young and actively growing, generally at the 2-6 leaf stage, and the crop is at a tolerant growth stage (e.g., 2-leaf to flag leaf visible).[2][3] Adjuvants, such as non-ionic surfactants or methylated seed oils, are often included as per manufacturer recommendations to enhance uptake.
3. Data Collection and Analysis:
-
Weed Efficacy Assessment: Weed control is assessed visually at set intervals (e.g., 30, 60, and 90 days after treatment) and quantitatively by measuring weed density (plants/m²) and dry biomass (g/m²).
-
Crop Tolerance: Crop phytotoxicity is visually rated, and crop health is monitored.
-
Yield: At maturity, grain yield ( kg/ha ) and biological yield are measured from a harvested area within each plot.
-
Statistical Analysis: Data are subjected to Analysis of Variance (ANOVA), and treatment means are compared using statistical tests such as Tukey's HSD to determine significant differences. Weed Control Efficiency (WCE) is often calculated relative to the untreated control.
Data Presentation: Efficacy of Tank-Mix Combinations
While direct experimental data for a wide range of this compound-methyl tank-mixes is limited in publicly available literature, its behavior as an ALS inhibitor allows for performance comparison with analogous tank-mixes. The following tables summarize data from studies evaluating common tank-mix partners for ALS inhibitors against mixed weed populations in cereal crops.
Table 1: Efficacy of Pinoxaden Tank-Mixed with an ALS Inhibitor (Metsulfuron-methyl) on Weed Dry Matter
This table demonstrates the benefit of adding a broadleaf-weed herbicide to a grass-weed specific herbicide. Pinoxaden is a grass-specific (ACCase inhibitor) herbicide, while metsulfuron-methyl, like this compound-methyl, is an ALS inhibitor effective on many broadleaf weeds. The tank-mix provides broad-spectrum control.
| Treatment | Application Rate (g a.i./ha) | Grassy Weed Dry Weight (g/m²) at 90 DAS | Broadleaf Weed Dry Weight (g/m²) at 90 DAS | Total Weed Dry Weight (g/m²) |
| Weedy Check | - | 135.4 | 95.6 | 231.0 |
| Pinoxaden | 50 | 15.3 | 90.2 | 105.5 |
| Metsulfuron-methyl | 4 | 125.8 | 12.5 | 138.3 |
| Pinoxaden + Metsulfuron-methyl | 40 + 4 | 18.5 | 14.3 | 32.8 |
| Weed Free | - | 0.0 | 0.0 | 0.0 |
| (Data adapted from a study on barley; DAS = Days After Sowing) |
Table 2: Weed Control Efficiency (WCE %) of Various Post-Emergence Herbicides on Total Broadleaf Weeds
This table showcases the high efficacy of a tank-mix containing florasulam, a common partner for this compound-methyl, for controlling broadleaf weeds.
| Treatment | Application Rate (g a.i./ha) | WCE (%) at 30 DAS | WCE (%) at 60 DAS |
| Weedy Check | - | 0.0 | 0.0 |
| 2,4-D Ester | 500 | 70.4 | 65.3 |
| Metsulfuron-methyl + surfactant | 4 | 70.4 | 68.1 |
| Halauxifen-methyl + Florasulam + Carfentrazone + surfactant | 10.21 + 20 | 90.4 | 84.2 |
| Halauxifen-methyl + Florasulam + polyglycol | 12.76 | 87.1 | 86.2 |
| (Data adapted from a study on wheat; DAS = Days After Sowing)[4][5] |
Table 3: Effect of Herbicide Tank-Mixes on Wheat Grain Yield
Effective weed control from synergistic tank-mixes directly translates to higher crop yields by reducing weed competition.
| Treatment | Application Rate (g a.i./ha) | Grain Yield ( kg/ha ) | Yield Increase over Weedy Check (%) |
| Weedy Check | - | 3875 | - |
| Sulfosulfuron (alone) | 25 | 5875 | 51.6% |
| Metsulfuron-methyl (alone) | 4 | 5500 | 41.9% |
| Sulfosulfuron + Metsulfuron-methyl | 25 + 4 | 6420 | 65.7% |
| Weed Free | - | 6470 | 67.0% |
| (Data adapted from a two-year pooled mean)[2] |
Mandatory Visualization
The selection of a suitable tank-mix partner for this compound-methyl is a logical process based on the primary weed challenges in a given field. The following diagram illustrates this decision-making workflow.
Caption: Decision workflow for selecting this compound-methyl tank-mix partners.
The following diagram illustrates the different modes of action for this compound-methyl and its common tank-mix partners, a key consideration for resistance management.
Caption: Herbicide modes of action for resistance management.
Discussion: Synergistic and Antagonistic Effects
The primary goal of tank-mixing is to achieve additive or synergistic effects, where the combined efficacy is equal to or greater than the sum of the individual components.
-
Synergy: As shown in Table 1 and Table 3, combining herbicides with different modes of action (e.g., an ALS inhibitor with an ACCase inhibitor or another broadleaf-specific ALS inhibitor) can provide a broader spectrum of control than either product used alone.[2] A tank-mix of two ALS inhibitors like sulfosulfuron and metsulfuron-methyl can effectively control a mixed weed flora, leading to significantly higher grain yields compared to standalone applications.[2] Similarly, partners like florasulam are highly compatible and enhance the control of key broadleaf weeds.[5][6]
-
Antagonism: A critical consideration is the potential for antagonism, where the efficacy of one herbicide is reduced by the presence of another.[7] Research has shown that inter-group combinations, such as tank-mixing ACCase inhibitors (e.g., pinoxaden, clodinafop) with ALS inhibitors (e.g., sulfosulfuron, mesosulfuron+iodosulfuron), can result in reduced control of grassy weeds compared to the ACCase inhibitor applied alone.[8] This effect is particularly noted with certain broadleaf herbicide formulations, such as amines, which may interfere with the uptake or translocation of the graminicide.[8] While this antagonism is not always observed and can be influenced by environmental conditions and the specific weed species, it represents a potential risk that must be managed. Careful selection of formulation and the use of appropriate adjuvants may help mitigate these negative interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. phytojournal.com [phytojournal.com]
- 3. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 4. chemijournal.com [chemijournal.com]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. ncwss.org [ncwss.org]
- 8. isws.org.in [isws.org.in]
Leaching potential of Flupyrsulfuron-methyl compared to other herbicides
A comprehensive guide for researchers and environmental scientists on the soil mobility of Flupyrsulfuron-methyl in comparison to other widely used herbicides. This report synthesizes key environmental fate parameters, outlines standard experimental methodologies, and provides visual frameworks for understanding herbicide leaching dynamics.
Introduction
The environmental fate of herbicides is a critical area of study for ensuring agricultural sustainability and safeguarding water resources. A key aspect of this is the potential for herbicides to leach through the soil profile and contaminate groundwater. This guide provides a detailed comparison of the leaching potential of this compound-methyl, a sulfonylurea herbicide, with other classes of herbicides. By examining key physicochemical properties such as the soil organic carbon-water partitioning coefficient (Koc), soil half-life (DT50), and water solubility, this document offers an objective assessment supported by experimental data to inform risk assessment and guide future research.
Comparative Analysis of Physicochemical Properties
The leaching potential of a herbicide is primarily governed by its persistence in the soil and its mobility. Herbicides that are persistent (long half-life) and weakly adsorbed to soil particles (low Koc value) are more likely to be transported through the soil profile with percolating water. The following table summarizes these key parameters for this compound-methyl and a selection of other herbicides, providing a basis for a comparative assessment of their leaching risk.
| Herbicide | Chemical Class | Koc (mL/g) | Soil Half-life (DT50) (days) | Water Solubility (mg/L) | GUS Leaching Potential |
| This compound-methyl | Sulfonylurea | 35 | 18.2 | 603 (at pH 7) | 2.33 (Transition) |
| Metsulfuron-methyl | Sulfonylurea | 35 | 30 | 9500 | High |
| Atrazine | Triazine | 100 | 60 | 33 | High |
| Glyphosate | Glycine derivative | 24,000 | 47 | 15,700 | Low |
| 2,4-D | Phenoxyalkanoic acid | 20 | 10 | 900 | High |
| Dicamba | Benzoic acid | 2 | 14 | 4500 | High |
| Metolachlor | Chloroacetamide | 200 | 90 | 530 | High |
Note: The Groundwater Ubiquity Score (GUS) is an empirical index used to rank the leaching potential of pesticides. GUS is calculated using the formula: GUS = log10(DT50) x (4 - log10(Koc)). A higher GUS value indicates a greater potential for leaching.[1]
Based on the available data, this compound-methyl is characterized by a low Koc value, indicating weak adsorption to soil organic matter, and a relatively short half-life.[1] Its water solubility is moderate and pH-dependent.[2] The calculated GUS value of 2.33 places it in the "transition" category for leaching potential, suggesting a moderate risk that is influenced by environmental conditions.[1] In comparison, herbicides like Dicamba and 2,4-D exhibit a higher leaching potential due to their very low Koc values, while Glyphosate shows a very low leaching potential owing to its extremely high Koc value, which signifies strong binding to soil particles.
Experimental Protocols
The data presented in this guide are derived from standardized laboratory and field studies designed to assess the environmental fate of pesticides. The primary methodologies for determining the key parameters of leaching potential are outlined below.
Soil Adsorption/Desorption (Koc Determination)
The soil organic carbon-water partitioning coefficient (Koc) is a critical parameter for assessing the mobility of a chemical in soil. A low Koc value indicates a higher potential for leaching.[3] The standard method for its determination is the Batch Equilibrium Method (OECD Guideline 106 and US EPA OCSPP 835.1220/835.1230) .[4][5][6]
The experimental workflow for this method is as follows:
-
Soil Selection: A range of soils with varying organic carbon content, pH, and texture are selected.
-
Test Solution Preparation: A solution of the herbicide in a 0.01 M CaCl2 solution is prepared at a known concentration.
-
Equilibration: Weighed amounts of soil are mixed with a known volume of the herbicide solution in a centrifuge tube. The tubes are then agitated for a predetermined equilibration period (typically 24-48 hours) at a constant temperature in the dark.
-
Phase Separation: After equilibration, the solid and liquid phases are separated by centrifugation.
-
Analysis: The concentration of the herbicide remaining in the aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8]
-
Calculation: The amount of herbicide adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. The soil-water distribution coefficient (Kd) is then calculated. The Koc is derived by normalizing the Kd value to the organic carbon content of the soil (Koc = (Kd / % organic carbon) x 100).
Caption: Workflow for Koc determination using the batch equilibrium method.
Aerobic Soil Metabolism (Half-life Determination)
The soil half-life (DT50) represents the time it takes for 50% of the applied herbicide to degrade in the soil. A longer half-life indicates greater persistence and, therefore, a prolonged period during which leaching can occur. The standard method for determining the aerobic soil half-life is the Aerobic and Anaerobic Transformation in Soil study (OECD Guideline 307) .[9][10]
The experimental protocol involves:
-
Soil Treatment: Samples of fresh soil are treated with the radiolabeled herbicide at a concentration relevant to its agricultural use.
-
Incubation: The treated soil samples are incubated in the dark under controlled aerobic conditions (constant temperature and moisture). Evolved CO2 is trapped to monitor mineralization.
-
Sampling: At various time intervals, replicate soil samples are taken for analysis.
-
Extraction and Analysis: The soil samples are extracted with appropriate solvents, and the extracts are analyzed to determine the concentration of the parent herbicide and its degradation products. Analytical techniques typically include Liquid Scintillation Counting (LSC) for radiolabeled compounds and HPLC or LC-MS for quantification and identification.
-
Data Analysis: The decline of the parent herbicide concentration over time is plotted, and the DT50 value is calculated using appropriate kinetic models (e.g., first-order kinetics).
Conceptual Framework for Herbicide Leaching
The leaching of a herbicide is a complex process influenced by the interplay of herbicide properties, soil characteristics, and environmental factors. The following diagram illustrates the key relationships that determine the leaching potential of a herbicide.
Caption: Factors influencing the leaching potential of herbicides in soil.
Conclusion
The leaching potential of this compound-methyl, as indicated by its physicochemical properties and GUS index, is moderate. While its relatively short half-life suggests it is not highly persistent in the soil, its low Koc value indicates a potential for mobility. This places this compound-methyl in a "transitional" category, where the risk of leaching is highly dependent on soil type, agricultural practices, and climatic conditions. For instance, in sandy soils with low organic matter and high rainfall, the leaching risk would be elevated. Conversely, in soils with higher clay and organic matter content, leaching would be less of a concern.
This comparative guide underscores the importance of a multi-parameter approach to assessing the environmental risk of herbicides. For researchers and drug development professionals, understanding these key properties and the methodologies used to determine them is essential for developing effective and environmentally sound crop protection solutions. Future research should focus on field-scale studies under various environmental conditions to further validate and refine the leaching risk assessment for this compound-methyl and other herbicides.
References
- 1. OSU Extension Pesticide Properties Database [npic.orst.edu]
- 2. pure.york.ac.uk [pure.york.ac.uk]
- 3. anrcatalog.ucanr.edu [anrcatalog.ucanr.edu]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. epa.gov [epa.gov]
- 9. content.fera.co.uk [content.fera.co.uk]
- 10. oecd.org [oecd.org]
A Comparative Guide to Alternative Herbicides for Flupyrsulfuron-methyl-Resistant Weeds
Introduction
Flupyrsulfuron-methyl is a sulfonylurea herbicide widely used for post-emergence control of grass and broadleaf weeds in cereal crops. It functions by inhibiting the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis pathway of branched-chain amino acids (valine, leucine, and isoleucine).[1][2][3][4] The repeated use of this compound-methyl and other ALS-inhibiting herbicides has led to the evolution of resistant weed biotypes, posing a significant challenge to effective weed management. This guide provides a comparative evaluation of alternative herbicides, presenting experimental data, detailed protocols, and the biochemical pathways associated with their modes of action to assist researchers and crop protection specialists in developing sustainable resistance management strategies.
Understanding this compound-methyl Resistance
Resistance to ALS inhibitors like this compound-methyl primarily occurs through two mechanisms:
-
Target-Site Resistance (TSR): A mutation in the ALS gene alters the enzyme's structure, preventing the herbicide molecule from binding effectively. This allows the enzyme to function normally even in the presence of the herbicide.
-
Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site, most commonly through enhanced metabolic detoxification of the herbicide by enzymes such as cytochrome P450 monooxygenases.
The diagram below illustrates the biochemical pathway inhibited by ALS herbicides and how a target-site mutation confers resistance.
Alternative Herbicide Options
Managing this compound-methyl resistance requires rotating herbicides with different modes of action (MoA). The primary alternatives fall into two categories: other ALS inhibitors with activity on resistant biotypes and, more importantly, herbicides from different HRAC (Herbicide Resistance Action Committee) groups.
Alternative ALS Inhibitors (HRAC Group 2)
While applying another ALS inhibitor can be risky, some active ingredients are effective against specific resistant populations, particularly when used in synergistic mixtures.
-
Mesosulfuron-methyl + Iodosulfuron-methyl-sodium: This combination product provides broad-spectrum control of grass and broadleaf weeds in cereals.[2][5] It is effective against weeds like black-grass (Alopecurus myosuroides) and wild oats (Avena fatua).[2][6] However, resistance to this combination has also been documented.[7]
-
Flucarbazone-sodium: A sulfonylurea herbicide that controls key grass weeds in wheat fields, including some ALS-resistant biotypes of wild oats.[1] It can be absorbed through both roots and leaves.
-
Imazamox & Imazethapyr: These imidazolinone herbicides offer systemic and, in the case of Imazethapyr, residual control of numerous grass and broadleaf weeds.[8] They are effective against certain ALS-resistant biotypes, such as resistant pigweed.[9][8]
ACCase Inhibitors (HRAC Group 1)
Herbicides in this group inhibit the acetyl-CoA carboxylase (ACCase) enzyme, which is vital for fatty acid synthesis and the formation of cell membranes in grasses.[10][11][12] This alternative MoA is highly effective for controlling grass weeds that have developed resistance to ALS inhibitors.
-
Fenoxaprop-p-ethyl: A selective, post-emergent herbicide for controlling annual and perennial grass weeds in broadleaf crops and cereals (when used with a safener).[11][13][14]
-
Diclofop-methyl: Provides post-emergence control of wild oats, ryegrass, and other annual grass weeds in cereals and broadleaf crops.[15][16]
-
Quizalofop-p-ethyl & Propaquizafop: These systemic herbicides are rapidly absorbed by foliage and translocated to the growing points of grass weeds, making them effective options in broadleaf crops like soybeans, canola, and potatoes.[12][17][18][19]
-
Fluazifop-p-butyl: A post-emergence herbicide used to control grass weeds in a wide range of broadleaf crops.[10][20][21]
The diagram below illustrates the ACCase inhibition pathway.
Data Presentation: Herbicide Performance Comparison
The following tables summarize quantitative data from field trials comparing the efficacy of various herbicide treatments on key weed species.
Table 1: Efficacy of Alternative Herbicides on Grass Weeds in Wheat Data synthesized from a study on weed management in wheat. Efficacy is presented as percent control of weed biomass compared to an untreated check.
| Herbicide Treatment | Active Ingredient(s) | HRAC Group | Application Rate (a.i./ha) | Phalaris minor Control (%) | Avena fatua Control (%) |
| ALS Inhibitor | |||||
| Atlantis Super | Mesosulfuron-methyl + Iodosulfuron-methyl-sodium | 2 | 12g + 2.4g | >90% | >90% |
| ACCase Inhibitors | |||||
| Axial | Pinoxaden | 1 | 50g | >90% | >90% |
| Puma Super | Fenoxaprop-p-ethyl | 1 | 100g | 75-85% | 80-90% |
Source: Adapted from experimental data presented in the Journal of Animal and Plant Sciences, 2021.[6]
Table 2: Efficacy of Herbicides on Broadleaf Weeds in Wheat Data synthesized from the same study, showing performance against common broadleaf weeds.
| Herbicide Treatment | Active Ingredient(s) | HRAC Group | Application Rate (a.i./ha) | Medicago polymorpha Control (%) |
| ALS Inhibitors | ||||
| Atlantis Super | Mesosulfuron-methyl + Iodosulfuron-methyl-sodium | 2 | 12g + 2.4g | 85-100% |
| Ally Max | Tribenuron-methyl + Metsulfuron-methyl | 2 | 20g + 20g | 80-90% |
| Synthetic Auxin | ||||
| Starane-M | Fluroxypyr-meptyl | 4 | 288g | 82-100% |
| ACCase Inhibitor | ||||
| Axial | Pinoxaden | 1 | 50g | No control |
Source: Adapted from experimental data presented in the Journal of Animal and Plant Sciences, 2021.[6]
Experimental Protocols
This section outlines a generalized methodology for conducting field trials to evaluate the efficacy of alternative herbicides against resistant weed populations.
1. Site Selection and Preparation
-
Site History: Select a field with a confirmed history of this compound-methyl failure and a high, uniform density of the target resistant weed species (e.g., Alopecurus myosuroides, Avena fatua).
-
Soil Analysis: Conduct a standard soil analysis to ensure uniformity in soil type, pH, and organic matter across the trial area.
-
Seedbed Preparation: Prepare the seedbed according to local best practices for the chosen crop (e.g., winter wheat).
2. Experimental Design and Plot Layout
-
Design: Employ a Randomized Complete Block Design (RCBD) with 3 to 4 replications to minimize the effects of field variability.
-
Plot Size: Establish plots of a standard size (e.g., 2m x 10m) with an untreated buffer zone between plots and blocks.
-
Treatments: Include an untreated control (weedy check), a this compound-methyl standard treatment, and a range of alternative herbicide treatments at their recommended label rates.
3. Herbicide Application
-
Timing: Apply herbicides post-emergence at the recommended crop and weed growth stage (e.g., wheat at the 2-3 leaf stage to early tillering; weeds at the 2-4 leaf stage).[2][6]
-
Equipment: Use a calibrated research plot sprayer equipped with flat-fan nozzles to ensure uniform coverage.
-
Application Parameters: Maintain a constant pressure and spray volume (e.g., 200-300 L/ha).[1] Record environmental conditions (temperature, humidity, wind speed) at the time of application.
4. Data Collection and Analysis
-
Weed Control Efficacy: Visually assess weed control at set intervals (e.g., 14, 28, and 56 days after treatment) using a 0-100% scale, where 0 = no effect and 100 = complete weed death.
-
Weed Density and Biomass: At a specified time point (e.g., 4-6 weeks after application), count weed density and collect above-ground weed biomass from randomly placed quadrats (e.g., 0.25 m²) within each plot. Dry the biomass to a constant weight.
-
Crop Phytotoxicity: Visually assess crop injury (e.g., stunting, chlorosis) at 7 and 14 days after treatment on a 0-100% scale.
-
Crop Yield: Harvest the central area of each plot at crop maturity to determine grain yield.
-
Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA). Use a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatment means.
The workflow for a typical herbicide efficacy trial is visualized below.
References
- 1. smagrichem.com [smagrichem.com]
- 2. aceagrochem.com [aceagrochem.com]
- 3. Flucarbazone-sodium (Ref: BAY MKH 6562) [sitem.herts.ac.uk]
- 4. peptechbio.com [peptechbio.com]
- 5. ariashimi.ir [ariashimi.ir]
- 6. api.fspublishers.org [api.fspublishers.org]
- 7. researchgate.net [researchgate.net]
- 8. smagrichem.com [smagrichem.com]
- 9. Imazethapyr 240g/L SL Herbicide | Selective Post-Emergent Weed Control [smagrichem.com]
- 10. cals.cornell.edu [cals.cornell.edu]
- 11. chemicalwarehouse.com [chemicalwarehouse.com]
- 12. pomais.com [pomais.com]
- 13. Fenoxaprop-P-ethyl | Weed Killer Manufacturer [weedcontrolproduct.com]
- 14. Supply Herbicide Fenoxaprop-p-ethyl, Fenoxaprop-p-ethyl 69g/L EW, 100g/L EC, Fenoxaprop-p-ethyl 10 EC, Fenoxaprop-p-ethyl 6.9 EC, Fenoxaprop-p-ethyl 9.3 EC, Fenoxaprop-p-ethyl 75 g/l EW, Fenoxaprop-p-ethyl 7.5 EC, Fenoxaprop-p-ethyl 75 EC, Fenoxaprop-p-ethyl 10.8 EW, fenoxaprop p ethyl, pesticide suppliers [essencechem.com]
- 15. smagrichem.com [smagrichem.com]
- 16. Diclofop-methyl | Weed Killer Manufacturer [weedcontrolproduct.com]
- 17. 4farmers.com.au [4farmers.com.au]
- 18. highyieldsagro.com [highyieldsagro.com]
- 19. Supply Herbicide Propaquizafop, Propaquizafop 100g/L EC, propaquizafop 10 ec, propaquizafop 10 ec herbicide, propaquizafop herbicide, propaquizafop 10 ec uses, propaquizafop 10 ec herbicide uses, pesticide suppliers [essencechem.com]
- 20. chemicalwarehouse.com [chemicalwarehouse.com]
- 21. iskweb.co.jp [iskweb.co.jp]
Safety Operating Guide
Proper Disposal of Flupyrsulfuron: A Guide for Laboratory Professionals
For immediate release – This document provides essential safety and logistical information for the proper disposal of flupyrsulfuron, a sulfonylurea herbicide. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting, thereby minimizing environmental contamination and ensuring regulatory compliance. This compound is primarily available as this compound-methyl or this compound-methyl-sodium, and the disposal guidelines for these forms are applicable.[1][2]
Immediate Safety and Disposal Procedures
This compound and its derivatives are very toxic to aquatic life with long-lasting effects.[3][4][5] Therefore, preventing its release into the environment, particularly waterways, is of paramount importance.[3] Pesticide wastes are considered toxic and must be disposed of at an approved waste disposal facility.[3]
Step-by-Step Disposal Protocol for this compound Waste:
-
Waste Collection:
-
Collect all this compound waste, including pure chemical, solutions, and contaminated materials (e.g., personal protective equipment (PPE), absorbent pads, glassware), in a designated, properly labeled, and sealed hazardous waste container.
-
Ensure the container is made of a compatible material and is leak-proof.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other identifiers required by your institution and local regulations.
-
Indicate the approximate concentration and quantity of the waste.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be secure, well-ventilated, and away from incompatible materials.
-
-
Disposal Request:
-
Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Follow all institutional procedures for waste handover.
-
-
Spill Management:
-
In case of a spill, immediately contain the area.
-
For small spills, carefully scoop or sweep up the material and place it in the hazardous waste container.[3]
-
Clean the affected area with a suitable decontamination solution (see Experimental Protocols below).
-
For large spills, evacuate the area and contact your institution's emergency response team.
-
Quantitative Data on Sulfonylurea Herbicides in the Environment
| Herbicide Class | Compound Example | Typical Environmental Concentrations | Reference |
| Sulfonylurea | Nicosulfuron | 0.010 - 0.500 µg/L in Midwestern US streams | [6][7] |
| Sulfonylurea | Flumetsulam | Detected in 65% of tested Midwestern US stream samples | [6] |
| Sulfonylurea | Sulfosulfuron | Limit of detection in soil: 2.7 ng/g | [8] |
Experimental Protocols
Decontamination of Laboratory Equipment
This protocol is adapted from procedures for cleaning agricultural spray equipment and is suitable for decontaminating laboratory glassware, tools, and surfaces that have come into contact with this compound.
Materials:
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, lab coat.
-
Household chlorine bleach (containing at least 4% chlorine) or a commercial decontamination solution.
-
Detergent.
-
Water (deionized or distilled for final rinse).
-
Hazardous waste container for rinsate.
Procedure:
-
Initial Rinse:
-
Thoroughly rinse all contaminated equipment with water immediately after use to remove the bulk of the this compound residue.
-
Collect all rinsate in a designated hazardous waste container.
-
-
Decontamination Wash:
-
Prepare a decontamination solution by adding 300 mL of 4% chlorine bleach per 100 L of water or follow the manufacturer's instructions for a commercial decontamination agent.[9]
-
Submerge or thoroughly wash the equipment with the decontamination solution.
-
Allow the equipment to soak in the solution for at least 15-20 minutes.[9][10] For complex equipment with internal parts, ensure the solution circulates through all components.
-
-
Second Rinse:
-
Drain the decontamination solution into the hazardous waste container.
-
Rinse the equipment thoroughly with clean water. Collect this rinsate in the hazardous waste container as well.
-
-
Detergent Wash:
-
Wash the equipment with a standard laboratory detergent and warm water to remove any remaining residues and the decontamination agent.
-
-
Final Rinse:
-
Rinse the equipment with deionized or distilled water to remove any detergent residue.
-
Allow the equipment to air dry completely before storage or reuse.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 3. sds-api.gsmsds.com [sds-api.gsmsds.com]
- 4. This compound-methyl sodium | C15H13F3N5NaO7S | CID 15764724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ag.fmc.com [ag.fmc.com]
- 6. Concentration of selected sulfonylurea, sulfonamide, and imidazolinone herbicides, other pesticides, and nutrients in 71 streams, 5 reservoir outflows, and 25 wells in the Midwestern United States, 1998 | U.S. Geological Survey [usgs.gov]
- 7. pubs.usgs.gov [pubs.usgs.gov]
- 8. mdpi.com [mdpi.com]
- 9. farmtrials.com.au [farmtrials.com.au]
- 10. Decontaminating Boom Sprays - Sulfonylureas — RMS Agricultural Consultants [rmsag.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
